Benzocaine Hydrochloride
説明
Structure
3D Structure of Parent
特性
IUPAC Name |
ethyl 4-aminobenzoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2.ClH/c1-2-12-9(11)7-3-5-8(10)6-4-7;/h3-6H,2,10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAADDQHUJDUAKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
94-09-7 (Parent) | |
| Record name | Benzocaine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023239885 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50177812 | |
| Record name | Benzocaine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50177812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23239-88-5, 105931-72-4 | |
| Record name | Benzocaine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23239-88-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 4-amino-, ethyl ester, labeled with carbon-14, hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=105931-72-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzocaine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023239885 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 23239-88-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122792 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzocaine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50177812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzoic acid, 4-amino-, ethyl ester, hydrochloride (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.315 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENZOCAINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OG625Z9LEO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Characterization of Benzocaine Hydrochloride
Introduction
Benzocaine (B179285), the ethyl ester of p-aminobenzoic acid (PABA), is a widely utilized local anesthetic. It functions by reversibly blocking nerve signal transmission, leading to a temporary loss of sensation in the area of application. Commonly formulated in topical preparations such as gels, creams, and lozenges, it provides relief from pain associated with skin irritations, sore throats, and other minor conditions.[1] The synthesis of its hydrochloride salt, which enhances solubility, is a fundamental process in pharmaceutical chemistry.
This technical guide provides an in-depth overview of the synthesis of benzocaine and its subsequent conversion to benzocaine hydrochloride. It offers detailed experimental protocols for its synthesis and purification, and outlines the analytical techniques employed for its comprehensive characterization. This document is intended for researchers, scientists, and professionals in the field of drug development and pharmaceutical sciences.
Synthesis of Benzocaine and its Hydrochloride Salt
The most common and efficient method for synthesizing benzocaine is through the Fischer esterification of p-aminobenzoic acid (PABA) with ethanol (B145695), using a strong acid as a catalyst.[2][3][4] The subsequent reaction of the synthesized benzocaine base with hydrochloric acid yields this compound.
Reaction Mechanism: Fischer Esterification
The synthesis is an acid-catalyzed nucleophilic acyl substitution reaction.[3] The mechanism involves the protonation of the carbonyl group of PABA by the acid catalyst (e.g., H₂SO₄), which increases its electrophilicity. Ethanol, acting as a nucleophile, then attacks the protonated carbonyl carbon. Following a series of proton transfers, a molecule of water is eliminated, and deprotonation of the resulting ester yields benzocaine.[5][6]
Caption: Synthesis pathway of this compound from PABA.
Experimental Protocols
Protocol 1: Synthesis of Benzocaine Base
This protocol details the Fischer esterification of p-aminobenzoic acid.
Materials:
-
p-Aminobenzoic acid (PABA)
-
Absolute ethanol
-
Concentrated sulfuric acid (H₂SO₄)
-
10% Sodium carbonate (Na₂CO₃) solution
-
Deionized water
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Heating mantle
-
Beakers
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
In a 100 mL round-bottom flask, combine 1.2 g of p-aminobenzoic acid and 12 mL of absolute ethanol.[4] Stir the mixture until the solid is fully dissolved.
-
Carefully and slowly add 1.0 mL of concentrated sulfuric acid to the solution. A precipitate is expected to form upon the addition of the acid.[4]
-
Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Continue refluxing for approximately 60-75 minutes.[4][7] The solid should dissolve as the reaction progresses.
-
After the reflux period, allow the reaction mixture to cool to room temperature.
-
Pour the cooled solution into a beaker containing 30 mL of ice-cold water.[4]
-
While stirring, slowly neutralize the mixture by adding 10% sodium carbonate solution dropwise until the pH is approximately 8.[4][8] Carbon dioxide evolution will be observed.
-
Collect the resulting white precipitate of benzocaine by vacuum filtration using a Buchner funnel.[8]
-
Wash the collected solid with three portions of cold deionized water to remove any remaining salts.
-
Allow the product to air dry on the filter paper or in a desiccator.
Protocol 2: Purification by Recrystallization
This protocol describes the purification of crude benzocaine using an ethanol-water solvent system.[9]
Materials:
-
Crude benzocaine
-
Absolute ethanol
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate
-
Ice bath
-
Buchner funnel and filter flask
Procedure:
-
Transfer the crude benzocaine to an Erlenmeyer flask. Add a minimal amount of hot absolute ethanol (approximately 5-10 mL per gram of crude product) to dissolve the solid completely.[9]
-
If the solution contains colored impurities, a small amount of activated charcoal can be added, and the solution can be hot filtered to remove it.
-
To the hot ethanolic solution, add warm water dropwise until a slight turbidity persists, indicating the saturation point.[9]
-
Allow the flask to cool slowly to room temperature, permitting the formation of large crystals.
-
Once cooled, place the flask in an ice bath for 20-30 minutes to maximize crystal formation.[9]
-
Collect the purified crystals by vacuum filtration and rinse them with a small amount of ice-cold 50:50 ethanol-water mixture.[9]
-
Dry the purified benzocaine crystals in a ventilated oven at 40-50 °C or in a desiccator until a constant mass is achieved.[9]
Protocol 3: Conversion to this compound
This protocol details the conversion of benzocaine base to its hydrochloride salt.
Materials:
-
Purified benzocaine
-
Acetone
-
Concentrated hydrochloric acid (HCl)
-
Beaker
-
Stirring rod
Procedure:
-
Dissolve the purified benzocaine base in a suitable solvent such as acetone.
-
In a separate container, prepare a dilute solution of hydrochloric acid in methanol.
-
Slowly add the acidic methanol solution to the benzocaine solution while stirring.[10]
-
Monitor the pH of the solution, aiming for a slightly acidic to neutral pH to ensure complete salt formation without excess acid.[10]
-
The this compound will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration and wash with a small amount of cold acetone.
-
Dry the final product, this compound, thoroughly.
Characterization of this compound
A combination of physical and spectroscopic methods is used to confirm the identity, purity, and structure of the synthesized this compound.
Caption: Workflow for the characterization of this compound.
Data Presentation
The following tables summarize key quantitative data for the characterization of benzocaine.
Table 1: Physical and Chromatographic Data for Benzocaine
| Parameter | Value | Reference |
| Molecular Formula | C₉H₁₁NO₂ | [11] |
| Molecular Weight | 165.19 g/mol | [11] |
| Melting Point | 88-92 °C | [12] |
| HPLC Retention Time | ~3.5 - 5 min (Conditions Vary) | [13][14] |
Table 2: Spectroscopic Data for Benzocaine Characterization
| Technique | Key Signals / Peaks | Interpretation | Reference |
| IR Spectroscopy | 3000-4000 cm⁻¹1735-1750 cm⁻¹1050-1150 cm⁻¹ | N-H stretch of the amine groupC=O stretch of the ester groupC-O stretch | [15] |
| ¹H NMR Spectroscopy | ~1.35 ppm (triplet)~4.35 ppm (quartet)~6.6 ppm (doublet)~7.8 ppm (doublet) | -CH₃ of the ethyl group-CH₂ of the ethyl groupAromatic protons ortho to -NH₂Aromatic protons ortho to -COOR | [15] |
| Mass Spectrometry (m/z) | 1651371209265 | Molecular Ion [M]⁺[M - C₂H₄]⁺[M - OC₂H₅]⁺[C₆H₆N]⁺[C₅H₅]⁺ | [15] |
Detailed Methodologies for Characterization
-
Melting Point Determination: The melting point of the purified product is determined using a standard melting point apparatus. A sharp melting range close to the literature value (88-92 °C) indicates high purity.[12][16]
-
Thin-Layer Chromatography (TLC): TLC is used to monitor the progress of the reaction and assess the purity of the final product.[17][18] A sample of the reaction mixture is spotted on a silica (B1680970) gel plate alongside the starting material (PABA). The plate is developed in an appropriate solvent system (e.g., toluene:acetone:methanol:ammonia).[19] The disappearance of the starting material spot and the appearance of a new spot for the product indicate reaction completion. A single spot for the purified product suggests high purity.
-
High-Performance Liquid Chromatography (HPLC): HPLC provides quantitative information about the purity of this compound. A common method involves a C8 or C18 reversed-phase column with a mobile phase consisting of a mixture of acetonitrile (B52724) and a phosphate (B84403) buffer (e.g., pH 5.5).[19][20] Detection is typically performed using a UV detector at a wavelength around 285 nm or 293 nm.[13][14] The presence of a single, sharp peak at the expected retention time confirms the purity of the compound.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the benzocaine molecule. The IR spectrum of benzocaine will show characteristic absorption bands for the N-H bonds of the primary amine, the C=O bond of the ester, and the C-O bond.[15] For this compound, the N-H stretching vibrations of the ammonium (B1175870) salt (-NH₃⁺) will appear as a broad band in the 2500-3300 cm⁻¹ region.[21][22]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure. The ¹H NMR spectrum of benzocaine shows distinct signals for the aromatic protons, the methylene (B1212753) and methyl protons of the ethyl group, and the amine protons.[15] The integration of these signals corresponds to the number of protons in each environment, confirming the structure.
-
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The mass spectrum of benzocaine typically shows a molecular ion peak at m/z = 165, corresponding to its molecular weight.[15] Other significant peaks correspond to the fragmentation of the molecule, which can further aid in structure confirmation.
Conclusion
The synthesis of this compound via Fischer esterification of p-aminobenzoic acid followed by treatment with hydrochloric acid is a robust and well-established procedure. The purification of the product through recrystallization is crucial for obtaining a high-purity compound suitable for pharmaceutical applications. A comprehensive characterization using a combination of chromatographic and spectroscopic techniques is essential to confirm the identity, purity, and structure of the final product. The detailed protocols and data presented in this guide serve as a valuable resource for professionals engaged in the synthesis and analysis of this important local anesthetic.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. brainly.in [brainly.in]
- 3. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 4. researchgate.net [researchgate.net]
- 5. homework.study.com [homework.study.com]
- 6. Solved Draw out the mechanism very clearly that shows | Chegg.com [chegg.com]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. cristalchem.com [cristalchem.com]
- 10. Sciencemadness Discussion Board - Converting Benzocaine>>>>>>this compound - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. Benzocaine [webbook.nist.gov]
- 12. cdn.who.int [cdn.who.int]
- 13. researchgate.net [researchgate.net]
- 14. investigacion.unirioja.es [investigacion.unirioja.es]
- 15. phdcentre.com [phdcentre.com]
- 16. Benzocaine Synthesis Lab Report - 713 Words | Bartleby [bartleby.com]
- 17. Synthesis of benzocaine | PDF [slideshare.net]
- 18. m.youtube.com [m.youtube.com]
- 19. pubs.rsc.org [pubs.rsc.org]
- 20. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 21. tandfonline.com [tandfonline.com]
- 22. researchgate.net [researchgate.net]
"physicochemical properties of benzocaine hydrochloride"
An In-depth Technical Guide on the Physicochemical Properties of Benzocaine (B179285) Hydrochloride
This technical guide offers a comprehensive examination of the core physicochemical properties of benzocaine hydrochloride. Tailored for researchers, scientists, and drug development professionals, this document provides essential data, detailed experimental protocols, and logical workflows crucial for formulation, stability analysis, and quality control.
Core Chemical and Physical Characteristics
This compound is the salt form of the local anesthetic benzocaine (ethyl 4-aminobenzoate). The addition of hydrochloric acid enhances its water solubility, making it suitable for various pharmaceutical formulations.[1] It functions as a local anesthetic by reversibly blocking sodium channels in nerve membranes, which prevents the transmission of nerve impulses.[2][3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | ethyl 4-aminobenzoate;hydrochloride | [4] |
| CAS Number | 23239-88-5 | [2][3] |
| Molecular Formula | C₉H₁₂ClNO₂ | [2][4] |
| Molecular Weight | 201.65 g/mol | [2][4] |
| Appearance | White, crystalline powder | [5] |
| Melting Point | 208-210°C | [3][6] |
| pKa | ~2.78 | [2][7] |
| logP | 1.5 - 2.2 | [7] |
Solubility Profile
The solubility of this compound is a critical parameter for its formulation. As a salt, it is more soluble in polar solvents compared to its free base form.[1]
Table 2: Solubility Data for this compound
| Solvent | Solubility | Source(s) |
| Water | Slightly soluble to soluble (2.85 mg/mL) | [2][7][8] |
| Ethanol | Soluble / Freely Soluble | [2][3] |
| DMSO | Soluble (40 mg/mL) | [9][10] |
| Glycerin | Highly soluble | [3] |
| Ether | Practically insoluble | [11] |
Stability and Degradation Pathway
This compound is susceptible to degradation, primarily through the hydrolysis of its ester group. This reaction is catalyzed by both acidic and basic conditions.[12] The primary degradation products are 4-aminobenzoic acid (PABA) and ethanol.[12][13] Stability studies, particularly under accelerated conditions (e.g., 40°C and 75% RH), are essential to ensure the integrity of formulations.[14][15]
Caption: Primary hydrolytic degradation pathway for this compound.
Experimental Protocols
pKa Determination by Potentiometric Titration
This protocol outlines the determination of the acid dissociation constant (pKa) for the conjugate acid of benzocaine.
Methodology:
-
Preparation: Accurately weigh and dissolve a sample of this compound in a known volume of purified water.
-
Apparatus Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Insert a calibrated pH electrode and a magnetic stirrer.
-
Titration: Titrate the solution with a standardized solution of 0.1 M sodium hydroxide (B78521) (NaOH), adding the titrant in small, precise increments.
-
Data Collection: Record the pH of the solution after each addition of NaOH, allowing the reading to stabilize.
-
Analysis: Plot the recorded pH values against the volume of NaOH added to generate a titration curve.
-
pKa Calculation: Determine the volume of NaOH required to reach the equivalence point. The pKa is equal to the pH at the half-equivalence point.
Stability Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol describes a typical reversed-phase HPLC method for assessing the stability of this compound and quantifying its degradation products.[16][17]
Methodology:
-
Forced Degradation Study:
-
Prepare several solutions of this compound in a suitable solvent.
-
Expose individual samples to stress conditions: acidic (e.g., 0.1 M HCl), basic (e.g., 0.1 M NaOH), oxidative (e.g., 3% H₂O₂), thermal (e.g., 80°C), and photolytic (e.g., UV light).
-
Prepare an unstressed control sample.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[18]
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) or methanol.[19][20] A common starting point is a 50:50 (v/v) mixture.[20]
-
Detection: UV detector set to the maximum absorbance wavelength of benzocaine (e.g., 285-293 nm).[3]
-
Column Temperature: Controlled, e.g., 40°C.[18]
-
-
Analysis:
-
Inject the control and stressed samples into the HPLC system.
-
Monitor the chromatograms for a decrease in the peak area of the parent this compound peak and the appearance of new peaks corresponding to degradation products.
-
The method must be validated for parameters such as linearity, accuracy, precision, and robustness.[20]
-
Caption: General experimental workflow for an HPLC-based stability study.
References
- 1. This compound | 23239-88-5 [chemicalbook.com]
- 2. Buy this compound | 23239-88-5 [smolecule.com]
- 3. Benzocaine CAS 94-09-7 and this compound or Benzocaine HCL CAS 23239-88-5 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 4. This compound | C9H12ClNO2 | CID 10214462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. This compound | CAS#:23239-88-5 | Chemsrc [chemsrc.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Benzocaine: A Comprehensive Overview for Chemistry Professionals_Chemicalbook [chemicalbook.com]
- 9. abmole.com [abmole.com]
- 10. selleckchem.com [selleckchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Benzocaine | C9H11NO2 | CID 2337 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Stability of benzocaine formulated in commercial oral disintegrating tablet platforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. The Analysis of the Physicochemical Properties of Benzocaine Polymorphs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 20. [PDF] Validation of an HPLC Method for quantitative Determination of Benzocaine in PHBV-Microparticles and PLA-Nanoparticles | Semantic Scholar [semanticscholar.org]
A Comprehensive Technical Guide to the Solubility of Benzocaine Hydrochloride in Various Solvents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a thorough examination of the solubility of benzocaine (B179285) hydrochloride, a widely used local anesthetic. Understanding the solubility of this active pharmaceutical ingredient (API) is critical for its formulation, delivery, and bioavailability. This document compiles available quantitative data, details experimental protocols for solubility determination, and presents a logical workflow for these procedures.
Quantitative Solubility of Benzocaine Hydrochloride
The solubility of this compound is influenced by the choice of solvent and the temperature. While comprehensive temperature-dependent data is not extensively available in single sources, this guide consolidates reported solubility values in several common solvents.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Temperature (°C) | Solubility | Notes |
| Water | Room Temperature | Sparingly soluble[1] | One source indicates a solubility of 0.4 g/L, while another states 2.85 mg/mL[2][3]. The term "sparingly soluble" is also used[1]. |
| Ethanol (B145695) | Room Temperature | Soluble[1][4] | Freely soluble in hot alcohol[4]. One source specifies a solubility of 1g in 5ml of ethanol for the free base, benzocaine[5]. |
| Chloroform | Room Temperature | More soluble than in water[1] | Benzocaine (free base) is reported to be soluble at 1g in 2ml of chloroform[5]. |
| Ether | Not Specified | Insoluble | This is in contrast to the free base, benzocaine, which is soluble in ether[6]. |
| DMSO | Not Specified | Slightly soluble[7][8] | |
| Supercritical CO2 | Up to 45 °C | No measurable solubility | This was reported for the hydrochloride salts of similar local anesthetics, lidocaine (B1675312) and procaine. |
Note: "Room Temperature" is not consistently defined across all sources and can contribute to variations in reported solubility values. The data for benzocaine (free base) is included for comparative purposes.
Experimental Protocols for Solubility Determination
The most reliable and widely accepted method for determining the equilibrium solubility of a crystalline solid like this compound is the shake-flask method . This method involves equilibrating an excess amount of the solid drug in the solvent of interest over a period of time until the solution is saturated.
The Shake-Flask Method: A Detailed Protocol
This protocol outlines the steps for determining the solubility of this compound in a given solvent.
Materials and Equipment:
-
This compound powder
-
Solvent of interest
-
Volumetric flasks
-
Analytical balance
-
Thermostatically controlled shaker or water bath
-
Syringe filters (e.g., 0.45 µm pore size)
-
Syringes
-
Vials for sample collection
-
UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Preparation of the Saturated Solution:
-
Add an excess amount of this compound to a sealed flask containing a known volume of the solvent. The excess solid should be visually present throughout the experiment to ensure equilibrium with the dissolved state.
-
Place the flask in a thermostatically controlled shaker or water bath set to the desired temperature.
-
Agitate the mixture at a constant speed for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. The time required to reach equilibrium should be established through preliminary experiments where the concentration is measured at different time points until it remains constant.
-
-
Sample Collection and Preparation:
-
Once equilibrium is reached, cease agitation and allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial. This step is crucial to remove any undissolved particles that would otherwise lead to an overestimation of the solubility.
-
-
Analysis of the Saturated Solution:
-
The concentration of this compound in the filtered supernatant is then determined using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
-
For UV-Vis Spectrophotometry:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Measure the absorbance of the standard solutions and the filtered sample at the wavelength of maximum absorbance (λmax) for this compound.
-
Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.
-
Determine the concentration of the sample from the calibration curve.
-
-
For HPLC:
-
Develop and validate an HPLC method for the quantification of this compound.
-
Prepare a set of calibration standards.
-
Inject the filtered sample and the calibration standards into the HPLC system.
-
Determine the concentration of the sample by comparing its peak area to the calibration curve.
-
-
Workflow for Solubility Determination
Factors Influencing Solubility
Several factors can significantly impact the solubility of this compound:
-
Temperature: Generally, the solubility of solids in liquids increases with temperature. For this compound, it is noted to be "freely soluble in hot alcohol," indicating a positive temperature dependence[4].
-
pH: As a salt of a weak base, the solubility of this compound is pH-dependent. In acidic solutions, the equilibrium will favor the protonated, more soluble form. As the pH increases towards the pKa of benzocaine (around 2.5-3.5), the free base will begin to precipitate, reducing the overall solubility.
-
Polymorphism: The existence of different crystalline forms (polymorphs) of a compound can affect its solubility. Different polymorphs can have different lattice energies, leading to variations in their dissolution rates and equilibrium solubilities.
-
Presence of Co-solvents: The solubility of this compound can be significantly altered by the presence of co-solvents. For instance, its solubility is enhanced in ethanol-water mixtures compared to water alone.
Conclusion
This technical guide has summarized the available data on the solubility of this compound in various solvents and provided a detailed experimental protocol for its determination using the reliable shake-flask method. The provided workflow diagram offers a clear visual representation of the experimental process. For drug development professionals, a thorough understanding of these solubility characteristics is paramount for the successful formulation of safe and effective drug products. Further research to establish a comprehensive temperature-dependent solubility profile in a wider range of pharmaceutically relevant solvents would be of significant value to the scientific community.
References
- 1. Page loading... [guidechem.com]
- 2. Benzocaine: A Comprehensive Overview for Chemistry Professionals_Chemicalbook [chemicalbook.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Buy this compound | 23239-88-5 [smolecule.com]
- 5. Benzocaine | 94-09-7 [chemicalbook.com]
- 6. swgdrug.org [swgdrug.org]
- 7. This compound | 23239-88-5 [chemicalbook.com]
- 8. Cas 23239-88-5,this compound | lookchem [lookchem.com]
A Spectroscopic Guide to Benzocaine Hydrochloride: Unveiling Molecular Structure through NMR, IR, and UV-Vis Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the spectroscopic analysis of benzocaine (B179285) hydrochloride, a widely used local anesthetic. By leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, we can elucidate its molecular structure and confirm its identity. This document offers a comprehensive overview of the expected spectral data, detailed experimental protocols for analysis, and a visual representation of the analytical workflow.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of benzocaine and its hydrochloride salt. These values are crucial for the identification and characterization of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data of Benzocaine in CDCl₃
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.85 | Doublet | 2H | Aromatic (H-3, H-5) |
| 6.62 | Doublet | 2H | Aromatic (H-2, H-6) |
| 4.31 | Quartet | 2H | -OCH₂CH₃ |
| 4.10 (broad) | Singlet | 2H | -NH₂ |
| 1.35 | Triplet | 3H | -OCH₂CH₃ |
Note: In the ¹H NMR spectrum of benzocaine hydrochloride, the aromatic protons are expected to shift downfield. The broad singlet of the -NH₂ protons will be replaced by a broader signal for the -NH₃⁺ protons, which may or may not be readily observable depending on the solvent and concentration.
Table 2: ¹³C NMR Spectroscopic Data of Benzocaine in CDCl₃[1]
| Chemical Shift (δ) ppm | Assignment |
| 166.9 | C=O (Ester) |
| 149.5 | C-4 (Aromatic) |
| 131.5 | C-2, C-6 (Aromatic) |
| 119.6 | C-1 (Aromatic) |
| 113.8 | C-3, C-5 (Aromatic) |
| 60.3 | -OCH₂CH₃ |
| 14.4 | -OCH₂CH₃ |
Note: Similar to the ¹H NMR, the carbon signals in the aromatic ring of this compound are expected to be deshielded and shift downfield compared to the free base, particularly the carbon atom attached to the amino group (C-4) and the ortho and para carbons.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands corresponding to its ester, aromatic, and protonated amine functionalities.
Table 3: FT-IR Spectroscopic Data of this compound (KBr Pellet)[2]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400-2600 | Strong, Broad | N-H stretching (of -NH₃⁺) |
| ~2980 | Medium | C-H stretching (aromatic) |
| ~1680 | Strong | C=O stretching (ester) |
| ~1600 | Medium | C=C stretching (aromatic) |
| ~1270 | Strong | C-O stretching (ester) |
| ~845 | Strong | C-H out-of-plane bending (para-disubstituted aromatic) |
Note: The most significant difference between the IR spectra of benzocaine and this compound is the appearance of a broad absorption in the 3400-2600 cm⁻¹ region for the hydrochloride, which is characteristic of the stretching vibrations of the ammonium (B1175870) (-NH₃⁺) group.[2] This replaces the two sharper N-H stretching bands of the primary amine in the free base.[2]
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is often used for quantitative analysis. The absorption maximum (λmax) of benzocaine is influenced by the solvent and the protonation state of the amino group.
Table 4: UV-Vis Spectroscopic Data of Benzocaine
| Solvent | λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |
| Methanol | 291.4 | Not specified in the provided context |
| Chloroform (in a complex) | 486 | 5.25 x 10³ |
Note: The λmax of this compound in ethanol (B145695) is expected to be around 290 nm.[3] The molar absorptivity can be determined experimentally by preparing a standard solution of known concentration and measuring its absorbance.
Experimental Protocols
The following sections detail the methodologies for the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to confirm the molecular structure of this compound.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) in a clean, dry NMR tube. The choice of solvent is critical as this compound has limited solubility in CDCl₃.
-
Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), if not already present in the solvent.
-
-
Instrumentation:
-
Use a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
Ensure the instrument is properly tuned and shimmed for the chosen solvent.
-
-
Data Acquisition:
-
¹H NMR:
-
Acquire the spectrum using a standard pulse sequence.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the reference standard (TMS at 0 ppm).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to assign the signals to the respective nuclei in the molecule.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Methodology (KBr Pellet Method):
-
Sample Preparation:
-
Thoroughly dry high-purity potassium bromide (KBr) to remove any moisture.
-
In an agate mortar, grind a small amount (1-2 mg) of this compound to a fine powder.
-
Add approximately 100-200 mg of the dry KBr to the mortar and mix thoroughly with the sample.
-
Transfer the mixture to a pellet press die.
-
Apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.
-
-
Instrumentation:
-
Use a Fourier Transform Infrared (FT-IR) spectrometer.
-
Ensure the sample compartment is clean and dry.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet containing the sample in the spectrometer's sample holder.
-
Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).
-
Co-add multiple scans to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups in the this compound molecule.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To determine the absorption maximum (λmax) and molar absorptivity (ε) of this compound.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a suitable UV-grade solvent (e.g., ethanol, water).
-
From the stock solution, prepare a series of dilutions of known concentrations that will have absorbances in the linear range of the spectrophotometer (typically 0.1 to 1.0).
-
-
Instrumentation:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Use a matched pair of quartz cuvettes (typically 1 cm path length).
-
-
Data Acquisition:
-
Fill one cuvette with the solvent to be used as a blank.
-
Fill the other cuvette with the most dilute sample solution.
-
Scan the wavelength range (e.g., 400-200 nm) to determine the λmax.
-
Set the spectrophotometer to the determined λmax.
-
Measure the absorbance of each of the standard solutions, starting from the most dilute, rinsing the cuvette with the next solution before measuring.
-
-
Data Processing:
-
Plot a calibration curve of absorbance versus concentration.
-
Perform a linear regression analysis on the data points. The slope of the line will be the molar absorptivity (ε) if the concentration is in mol/L, or the absorptivity (a) if the concentration is in other units. The Beer-Lambert law (A = εbc) is applied, where A is absorbance, ε is the molar absorptivity, b is the path length (1 cm), and c is the concentration.
-
Visualizing the Analytical Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.
Caption: Workflow for the Spectroscopic Analysis of this compound.
References
The Genesis of Local Anesthesia: A Technical Guide to the History and Discovery of Benzocaine
Introduction
In the landscape of modern pharmacology, local anesthetics are indispensable tools for pain management. Their development represents a pivotal shift from the era of generalized, high-risk anesthesia to targeted, safer methods of pain control. At the forefront of this revolution was the discovery of synthetic local anesthetics, a journey that began as a quest for a non-addictive alternative to cocaine. This technical guide provides an in-depth exploration of the history, discovery, and foundational science of benzocaine (B179285), one of the earliest and most enduring synthetic local anesthetics. Designed for researchers, scientists, and drug development professionals, this document details the key experiments, physicochemical properties, and mechanism of action that established benzocaine and paved the way for the broader class of local anesthetic agents.
A New Epoch in Pain Management: The History and Discovery of Benzocaine
The story of benzocaine begins in the late 19th century, a period of significant advancement in organic chemistry. The only effective local anesthetic at the time was cocaine, isolated from the coca leaf. While its efficacy was undeniable, its severe toxicity and addictive potential were major drawbacks, prompting a search for safer alternatives.
German chemist Eduard Ritsert is credited with the synthesis of benzocaine in 1890.[1] In his work, Ritsert was investigating derivatives of para-aminobenzoic acid (PABA) and successfully synthesized the ethyl ester of PABA, which would later be named benzocaine.[2] Recognizing its potential as a local anesthetic, he introduced the compound to the market in 1902 under the trade name "Anaesthesin".[1][2] This marked a significant milestone: the introduction of a synthetic, non-addictive local anesthetic. Due to its low water solubility, the initial applications of Anaesthesin were primarily as a topical analgesic.[2]
The synthesis of benzocaine can be achieved through a Fischer esterification of 4-aminobenzoic acid with ethanol (B145695) in the presence of an acid catalyst. Alternatively, it can be prepared by the reduction of ethyl 4-nitrobenzoate.[1]
The Molecular Basis of Numbing: Benzocaine's Mechanism of Action
The primary mechanism of action for all local anesthetics, including benzocaine, is the blockade of voltage-gated sodium channels in neuronal cell membranes. The influx of sodium ions through these channels is essential for the depolarization of the nerve membrane and the subsequent propagation of an action potential. When a nerve is stimulated, these channels open, allowing sodium ions to rush into the cell, leading to a rapid change in membrane potential that transmits the nerve impulse.
Benzocaine, being a lipid-soluble molecule, can diffuse across the nerve cell membrane. Once inside the neuron, it binds to a specific receptor site within the pore of the voltage-gated sodium channel. This binding stabilizes the channel in its inactivated state, preventing the influx of sodium ions. By blocking this crucial step in nerve impulse transmission, benzocaine effectively prevents the generation and conduction of pain signals from the peripheral nerves to the central nervous system.
Foundational Experimental Evaluation of Local Anesthetics
The anesthetic properties of newly synthesized compounds like benzocaine were established through a series of foundational animal experiments. These early protocols were crucial for determining the efficacy, potency, and safety of these novel substances.
The Frog Sciatic Nerve Block
One of the classic and most fundamental methods for evaluating the action of local anesthetics was the isolated frog sciatic nerve preparation. This ex vivo model allowed for the direct assessment of a compound's ability to block nerve conduction.
Experimental Protocol:
-
Preparation of the Nerve: A frog is doubly pithed (destruction of the brain and spinal cord) to ensure no sensation of pain. The sciatic nerve is then carefully dissected from the leg, ensuring its length is preserved and it remains moist with Ringer's solution.
-
Experimental Setup: The isolated nerve is placed in a nerve chamber with stimulating and recording electrodes. The stimulating electrodes are used to generate an action potential, and the recording electrodes, placed further down the nerve, measure the propagation of this potential.
-
Application of Anesthetic: A solution of the test compound (e.g., benzocaine) is applied to a section of the nerve between the stimulating and recording electrodes.
-
Measurement of Nerve Conduction Block: The nerve is stimulated, and the amplitude of the compound action potential (CAP) is recorded. A decrease in the CAP amplitude indicates a block of nerve conduction. The time to onset of the block and the duration of the block (time until the CAP returns to its original amplitude after washing the nerve with Ringer's solution) are key parameters measured.
The Guinea Pig Intradermal Wheal Test
To assess the in vivo efficacy of a local anesthetic, the guinea pig intradermal wheal test was a commonly used method. This test measures the ability of a compound to produce anesthesia when injected into the skin.
Experimental Protocol:
-
Animal Preparation: The hair on the back of a guinea pig is clipped to expose the skin.
-
Intradermal Injection: A small volume of the local anesthetic solution is injected intradermally, creating a raised wheal. A control injection of saline is made in a separate area.
-
Assessment of Anesthesia: At regular intervals after the injection, the center of the wheal is stimulated with a sharp object (e.g., a pin or a von Frey hair). The animal's response (flinching or crying out) is observed.
-
Determination of Anesthetic Effect: The absence of a response to stimulation indicates successful local anesthesia. The onset of anesthesia (the time from injection to the first absence of a response) and the duration of anesthesia (the time until the response to stimulation returns) are recorded.
Quantitative Physicochemical and Pharmacokinetic Properties
The clinical performance of a local anesthetic is determined by a combination of its physicochemical and pharmacokinetic properties. These properties influence its potency, onset of action, duration of action, and potential for systemic toxicity.
| Property | Benzocaine | Lidocaine | Procaine | Tetracaine | Bupivacaine |
| Chemical Class | Ester | Amide | Ester | Ester | Amide |
| pKa | 3.5 | 7.9 | 9.1 | 8.5 | 8.1 |
| Lipid Solubility (Partition Coefficient) | High | Moderate | Low | High | Very High |
| Protein Binding (%) | 5-10 | 60-90 | 6 | 75 | 95 |
| Onset of Action | Very Fast | Fast | Slow | Moderate | Moderate |
| Duration of Action | Short | Moderate | Short | Long | Long |
Note: The values presented are approximate and can vary depending on the specific experimental conditions.
The Synthesis of Benzocaine: A Chemical Pathway
The most common laboratory synthesis of benzocaine is the Fischer esterification of p-aminobenzoic acid (PABA) with ethanol, using a strong acid as a catalyst.
Conclusion
The discovery and development of benzocaine represent a seminal moment in the history of pharmacology. As the first widely used synthetic local anesthetic, it provided a safer alternative to cocaine and laid the groundwork for the development of a vast array of local anesthetic agents. The foundational principles of its mechanism of action—the blockade of voltage-gated sodium channels—remain a cornerstone of our understanding of local anesthesia. The experimental protocols developed to characterize its effects established a framework for the preclinical evaluation of all subsequent local anesthetics. For researchers and drug development professionals, the story of benzocaine serves as a powerful reminder of the enduring impact of fundamental chemical synthesis and pharmacological investigation on clinical practice.
References
Methodological & Application
Application Notes: The Use of Benzocaine Hydrochloride as a Fish Anesthetic
Introduction Benzocaine (B179285) (ethyl p-aminobenzoate) is an ester local anesthetic widely utilized in aquaculture and fisheries research to sedate or anesthetize fish.[1][2] Its application facilitates various procedures, including handling, tagging, transport, and surgical interventions, by minimizing stress and physical injury to the animal and ensuring handler safety.[3][4] Benzocaine acts by blocking voltage-gated sodium channels in nerve cell membranes, thereby preventing the transmission of nerve impulses.[2] The hydrochloride salt form is more water-soluble than the freebase form, though both typically require an organic solvent, such as ethanol (B145695), for initial dissolution to prepare a stock solution.[1][5][6][7]
The efficacy of benzocaine is influenced by several factors, including the species, size, and age of the fish, as well as water parameters like temperature and hardness.[1][8] Therefore, it is crucial to determine the optimal concentration for a specific species and condition, often starting with lower doses to gauge the response. Safety margins can be narrow, and overdoses can be lethal.[9] For applications involving food fish, withdrawal periods must be observed as regulated by local authorities. For instance, the commercial product BENZOAK VET® requires a 72 to 96-hour withdrawal period in the United States under an Investigational New Animal Drug (INAD) exemption.[10]
Mechanism of Action Benzocaine is a lipid-soluble local anesthetic that diffuses across the nerve cell membrane. Once inside the cell, it binds to sodium channels, stabilizing them in an inactive state. This action prevents the influx of sodium ions that is necessary for the depolarization of the nerve membrane and the propagation of an action potential.[2] In fish, the drug is primarily absorbed through the gills, leading to rapid induction of anesthesia.[4][11]
Quantitative Data Summary
The effectiveness of benzocaine hydrochloride varies significantly among species and is dependent on environmental conditions. The following tables summarize reported concentrations for anesthesia and euthanasia.
Table 1: Recommended Concentrations for Fish Anesthesia
| Species | Anesthetic Concentration (mg/L) | Induction Time (minutes) | Exposure Duration (minutes) | Recovery Time (minutes) | Water Temp. (°C) | Notes |
| Salmonids (general) | 25 - 45 | < 4 | - | < 10 | - | Doses as low as 25 mg/L can be effective.[1] |
| Chinook Salmon (Oncorhynchus tshawytscha) | 25 - 30 | < 3.5 | 15 | < 10 | 10 - 13 | 35 mg/L was lethal after 15 min exposure.[9] |
| Atlantic Salmon (Salmo salar) | 25 - 30 | < 3.5 | 15 | < 10 | 10 - 13 | 40 mg/L was lethal after 15 min exposure.[9] |
| Black Sea Salmon (Salmo labrax) Fry | 25 - 26 | - | 3 | - | 11.4 | Lethal dose was approximately 3 times the anesthetic dose.[12] |
| Nile Tilapia (Oreochromis niloticus) | 132 | ~1.4 | - | - | - | Concentration for complete sedation.[13] |
| Red Tilapia (Oreochromis sp.) | 100 | > G2 (Eugenol 100mg/L) | - | - | - | Used for comparative study with eugenol (B1671780).[6] |
| Channel Catfish (Ictalurus punctatus) | 80 | - | 10 - 30 | < 3 | - | Optimal concentration; >100 mg/L proved toxic.[5][14] |
| Curimba (Prochilodus lineatus) | 50 - 60 | 2 - 3 | - | - | 22 - 31 | 60 mg/L recommended for 22°C; 50 mg/L for 25-31°C.[15] |
| General Use | 25 - 100 | 1 - 3 | < 15 | 3 - 15 | - | General recommended range; varies with species and conditions.[1][16] |
Table 2: Recommended Concentrations for Euthanasia
| Species | Euthanasia Concentration (mg/L) | Method | Notes |
| Salmonids | 400 - 500 | Immersion | Overdose concentration.[1] |
| General Fish | > 250 | Immersion for >10 min post-opercular cessation | Followed by a secondary physical method (decapitation or pithing) to ensure death.[17][18] |
| Ornamental Fish | ~1000 (1 g/L) | Immersion for >2 hours | Prepared from a stock solution (100g in 1L ethanol); followed by physical destruction.[19] |
Experimental Workflow Diagram
Caption: Workflow for fish anesthesia using this compound.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This compound has low solubility in water, necessitating the use of a solvent to create a concentrated stock solution.[1][6] Ethanol is the most commonly used solvent.
Materials:
-
This compound powder (crystalline salt)
-
95-100% Ethanol
-
Glass beaker or bottle with a secure cap
-
Weighing scale
-
Graduated cylinder
Procedure:
-
Standard Concentration (100 g/L):
-
Weigh 10 grams of this compound powder.
-
Measure 100 mL of 95% ethanol.
-
In a glass beaker, slowly add the benzocaine powder to the ethanol while stirring continuously until it is completely dissolved.[3][6][20]
-
Transfer the solution to a clearly labeled, dark glass bottle. Store at 4°C for long-term stability.[1]
-
-
Alternative Preparations:
Note: Benzocaine powder can be a respiratory irritant; handle it in a well-ventilated area or fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[1]
Protocol 2: Anesthesia by Immersion
This protocol describes the process of anesthetizing fish for handling or minor surgical procedures.
Materials:
-
Anesthetic induction tank
-
Recovery tank
-
Aeration source (air stones)
-
This compound stock solution
-
Water from the fish's home tank
-
Timer
Procedure:
-
Preparation:
-
Withhold food from the fish for 12-24 hours prior to the procedure to reduce metabolic rate and prevent regurgitation, which can interfere with gill function.[11][22]
-
Fill the induction and recovery tanks with water from the fish's home tank to minimize stress from changes in water chemistry (pH, temperature).[11][22]
-
Provide vigorous aeration to both tanks, especially the recovery tank.
-
-
Dosing:
-
Determine the target anesthetic concentration from literature or preliminary trials (e.g., 50-80 mg/L).
-
Calculate the volume of stock solution needed. For a 100 g/L (100 mg/mL) stock solution and a target concentration of 50 mg/L in a 10-liter induction tank:
-
Total Benzocaine Needed: 50 mg/L * 10 L = 500 mg
-
Volume of Stock Solution: 500 mg / 100 mg/mL = 5 mL
-
-
Add the calculated volume of stock solution to the induction tank and mix thoroughly.
-
-
Induction:
-
Carefully transfer the fish into the induction tank.
-
Start the timer immediately.
-
Observe the fish closely for the stages of anesthesia: light sedation, loss of equilibrium, and finally, loss of reflex response and slow, deep opercular movements (surgical anesthesia). Induction time is typically 1-4 minutes.[1][16]
-
-
Procedure and Maintenance:
-
Once the desired level of anesthesia is reached, remove the fish and perform the intended procedure. Keep the fish moist at all times if removed from the water.
-
For procedures longer than 15 minutes, consider a recirculation system that passes aerated anesthetic water over the gills.[5][14] Do not exceed recommended exposure times, as safety margins can be narrow.[9]
-
-
Recovery:
Protocol 3: Euthanasia by Overdose
This protocol is for the humane euthanasia of fish. The process involves a lethal overdose of the anesthetic followed by a secondary physical method to ensure death.
Materials:
-
Euthanasia tank
-
This compound stock solution
-
Water from the fish's home tank
-
Tools for the secondary method (e.g., sharp blade for decapitation).
Procedure:
-
Prepare a euthanasia bath with a high concentration of this compound, typically >250 mg/L.[17][18] For some species, doses of 400-500 mg/L are used.[1]
-
Place the fish in the euthanasia bath. The fish will quickly lose consciousness.
-
Leave the fish in the solution for a minimum of 10 minutes after all opercular (gill) movement has ceased to ensure brain death.[17]
-
Confirm death by applying a secondary physical method, such as decapitation or pithing (severing the spinal cord).[17][19] This step is critical to prevent any possibility of recovery.
-
Dispose of the carcass according to institutional and local regulations.
References
- 1. ccac.ca [ccac.ca]
- 2. go.drugbank.com [go.drugbank.com]
- 3. aquast.org [aquast.org]
- 4. vpresearch.louisiana.edu [vpresearch.louisiana.edu]
- 5. The Use of Benzocaine in Recirculation Anesthesia of Laboratory and Ornamental Fish - IAAAM_Archive - VIN [vin.com]
- 6. Anesthetic use of eugenol and benzocaine in red tilapia (oreochromis sp.)1 [redalyc.org]
- 7. The Use of Benzocaine in Recirculation Anesthesia of Laboratory and Ornamental Fish - IAAAM_Archive - VIN [vin.com]
- 8. researchgate.net [researchgate.net]
- 9. Benzocaine as a fish anesthetic: efficacy and safety for spawning-phase salmon [pubs.usgs.gov]
- 10. BENZOAK VET® (benzocaine) | U.S. Fish & Wildlife Service [fws.gov]
- 11. norecopa.no [norecopa.no]
- 12. aquast.org [aquast.org]
- 13. Effect of benzocaine concentration and fish size on anesthesia and recovery in Nile tilapia - Revista Brasileira de Zootecnia [rbz.org.br]
- 14. The Use of Benzocaine in Recirculation Anesthesia of Laboratory and Ornamental Fish - IAAAM1986 - VIN [vin.com]
- 15. researchgate.net [researchgate.net]
- 16. Anesthesia Induction and Monitoring in Fish - WSAVA 2019 Congress - VIN [vin.com]
- 17. umaryland.edu [umaryland.edu]
- 18. scribd.com [scribd.com]
- 19. ornamentalfish.org [ornamentalfish.org]
- 20. fisheriesjournal.com [fisheriesjournal.com]
- 21. researchgate.net [researchgate.net]
- 22. az.research.umich.edu [az.research.umich.edu]
Application Notes and Protocols for Benzocaine Hydrochloride in Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and use of benzocaine (B179285) hydrochloride solutions in electrophysiological studies. Benzocaine is a local anesthetic that reversibly blocks voltage-gated sodium channels, making it a valuable tool for investigating neuronal excitability and for pharmacological studies of ion channel function.
Introduction
Benzocaine hydrochloride is the water-soluble salt of benzocaine. It is frequently used in electrophysiology to modulate the activity of voltage-gated sodium channels, and in some cases, other ion channels such as potassium channels.[1] Its ability to block the initiation and propagation of action potentials makes it a useful compound for studying synaptic transmission and for characterizing the role of specific ion channels in cellular physiology. Proper solution preparation is critical for obtaining reproducible and accurate results in electrophysiological experiments.
Physicochemical Properties and Solubility
This compound is a white to off-white crystalline solid.[1] While the hydrochloride salt is more water-soluble than the free base form of benzocaine, its solubility in aqueous solutions can still be limited.[1] For electrophysiology, it is common to prepare a concentrated stock solution in an organic solvent before diluting it to the final working concentration in the desired extracellular or bath solution.
| Property | Value |
| Molecular Formula | C₉H₁₁NO₂ · HCl |
| Molecular Weight | 201.66 g/mol |
| Solubility | Water: Slightly soluble.[1] Ethanol (B145695): Soluble.[2] DMSO: Soluble (e.g., 40 mg/mL).[3] |
| Storage (Powder) | -20°C for up to 3 years. |
| Storage (in Solvent) | -80°C for up to 1 year.[2] |
Stock Solution Preparation Protocols
To ensure accurate and reproducible concentrations, it is recommended to prepare a concentrated stock solution of this compound.
Protocol for Ethanol-Based Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolving: Add the appropriate volume of 100% ethanol to achieve the desired stock concentration (e.g., 100 mM). Vortex or sonicate briefly to ensure complete dissolution.[2]
-
Storage: Store the stock solution in a tightly sealed, light-protected container at -20°C or -80°C for long-term storage.
Protocol for DMSO-Based Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolving: Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 100 mM). Vortex gently until the powder is fully dissolved.[2]
-
Storage: Store the stock solution in small aliquots to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C in a dry environment.
Note: The final concentration of the organic solvent in the recording solution should be kept to a minimum (typically ≤ 0.1%) to avoid solvent-induced effects on the cells.
Working Solution Preparation and Application
The working solution is prepared by diluting the stock solution into the extracellular recording solution to the final desired concentration.
Protocol for Preparing Working Solutions
-
Thawing: If the stock solution is frozen, thaw it at room temperature.
-
Dilution: Add the required volume of the stock solution to the pre-warmed (if applicable) extracellular solution. For example, to prepare a 100 µM working solution from a 100 mM stock, add 1 µL of the stock solution to 1 mL of the extracellular solution.
-
Mixing: Mix the working solution thoroughly by gentle inversion or vortexing.
-
pH Adjustment: For aqueous solutions, it is crucial to buffer the final solution to a physiological pH (typically 7.2-7.4). This can be achieved using a suitable buffer in the extracellular solution (e.g., HEPES).
-
Application: The working solution can be applied to the cells via bath perfusion or a local application system.
Recommended Working Concentrations for Electrophysiology
The optimal concentration of this compound will vary depending on the specific ion channel, cell type, and experimental goals. The following table provides a summary of concentrations reported in the literature for various electrophysiological applications.
| Application | Ion Channel Target(s) | Organism/Cell Line | Working Concentration Range | IC₅₀ / K_D |
| Automated Patch-Clamp | rNaV1.4 | HEK293 | 100 µM - 1000 µM | N/A |
| Whole-Cell Patch-Clamp | hKv1.5 | Mouse Cells | 10 nM (agonist), 100 - 700 µM (inhibitor) | K_D = 901 ± 81 µM |
| Voltage-Clamp | Na⁺ Channels | N/A | 30 µM - 3 mM | IC₅₀ = 650 µM |
| Voltage-Clamp | Voltage-gated Na⁺ channels | N/A | N/A | IC₅₀ = 0.8 mM |
| Anesthesia | N/A | Amphibians | 0.001% - 0.03% | N/A |
Stability of this compound Solutions
Aqueous solutions of benzocaine are reported to be stable for at least two weeks when stored at room temperature.[4] However, for electrophysiological experiments where precision is paramount, it is best practice to prepare fresh working solutions daily from a frozen stock. Solid benzocaine, when stored under recommended conditions, has been shown to be stable for at least 6 months.[5]
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the typical experimental workflow for preparing and applying this compound in an electrophysiology experiment and the signaling pathway of its primary mechanism of action.
Experimental workflow for this compound solution preparation and application.
Mechanism of action of this compound in neuronal inhibition.
References
Application of Benzocaine Hydrochloride in Patch Clamp Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzocaine (B179285), a well-established local anesthetic, exerts its therapeutic effects by blocking nerve signal conduction.[1][2] The primary molecular target of benzocaine is the voltage-gated sodium channel (VGSC), a critical component in the generation and propagation of action potentials in excitable cells like neurons.[1][3] Patch clamp electrophysiology is an indispensable technique for investigating the interaction of drugs like benzocaine with ion channels at the molecular level.[4][5] This document provides detailed application notes and protocols for studying the effects of benzocaine hydrochloride on VGSCs using the patch clamp technique.
Mechanism of Action
Benzocaine, as a neutral local anesthetic, is proposed to block voltage-gated sodium channels by traversing the cell membrane and binding to a site within the inner pore of the channel.[3][6] This binding is state-dependent, meaning the affinity of benzocaine for the channel varies with the channel's conformational state (resting, open, or inactivated).[1][3] Generally, local anesthetics exhibit higher affinity for the open and inactivated states of the channel, which contributes to their use-dependent block, a phenomenon where the block increases with the frequency of channel activation.[1][3] However, benzocaine itself may not show strong frequency-dependent block due to its very fast kinetics. Studies suggest that benzocaine stabilizes the closed (resting) state of the sodium channel.[7]
The binding site for local anesthetics is located in the inner pore of the VGSC, and a specific phenylalanine residue in the S6 transmembrane helix of domain IV is crucial for the high-affinity, use-dependent block of many local anesthetics.[7][8] Molecular dynamics simulations have identified two likely binding sites for benzocaine within the pore: one just above the activation gate and another at the entrance to the lateral lipid-filled fenestrations.[6]
Quantitative Data Summary
The following tables summarize quantitative data from patch clamp studies on the effects of benzocaine on voltage-gated sodium channels.
Table 1: Benzocaine Block of Voltage-Gated Sodium Channels
| Cell Type/Channel | Benzocaine Concentration | Effect | Reference |
| Frog Myelinated Nerve Fibres | 0.25 mM | Reduced INa to 40% of control | [9] |
| Frog Myelinated Nerve Fibres | 0.5 mM | Reduced INa to 24% of control | [9] |
| Frog Node of Ranvier | 0.5 - 1 mM | Reduced amplitude of INa | [10] |
| hKv1.5 Channels (stably expressed in mouse cells) | 100 - 700 µM | Inhibited hKv1.5 currents (KD = 901 +/- 81 µM) | [11] |
Table 2: Effects of Benzocaine on Sodium Channel Gating Properties
| Channel | Benzocaine Concentration | Parameter | Change | Reference |
| Wild-Type (WT) NaV1.5 | 0.3 mM, 0.5 mM, 1 mM, 2 mM | V1/2 of steady-state inactivation | Hyperpolarizing shift | [8] |
| F1759K Mutant NaV1.5 | 1 mM, 2 mM | V1/2 of steady-state inactivation | -8.3 ± 0.7 mV shift (1 mM), -9.7 ± 1.1 mV shift (2 mM) | [8] |
Experimental Protocols
Cell Preparation
A variety of cell preparations can be used for patch clamp studies of benzocaine, including:
-
Primary cultured neurons: Dorsal root ganglion (DRG) neurons or cortical neurons.
-
Cell lines stably expressing specific sodium channel subtypes: HEK293 or CHO cells transfected with the desired NaV channel isoform (e.g., NaV1.5).[8]
-
Acutely dissociated neurons or myelinated nerve fibres .[9][10][12]
Cells are typically plated on glass coverslips a few days prior to recording.[13]
Solutions
a. External (Extracellular) Solution (in mM):
| Component | Concentration |
| NaCl | 140 |
| KCl | 4 |
| CaCl2 | 2 |
| MgCl2 | 1 |
| D-Glucose | 5 |
| HEPES | 10 |
Adjust pH to 7.4 with NaOH. Osmolality should be adjusted to ~330 mOsm.[14][15]
b. Internal (Pipette) Solution (in mM):
| Component | Concentration |
| CsCl | 50 |
| CsF | 60 |
| NaCl | 10 |
| EGTA | 20 |
| HEPES | 10 |
Adjust pH to 7.2 with CsOH. Osmolality should be adjusted to ~320 mOsm.[14][15]
Note: Cesium (Cs+) is used in the internal solution to block potassium channels, thus isolating the sodium currents.
c. This compound Stock Solution:
Prepare a high-concentration stock solution of this compound (e.g., 100 mM) in the external solution. This stock can then be diluted to the desired final concentrations for application to the cells.
Patch Clamp Electrophysiology
The whole-cell configuration of the patch clamp technique is most commonly used to study the effects of benzocaine on the total sodium current of a cell.[11][13]
a. Pipette Preparation:
-
Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-7 MΩ when filled with the internal solution.[13]
-
Fill the pipette with the internal solution, ensuring no air bubbles are trapped at the tip.[16]
b. Establishing a Whole-Cell Recording:
-
Mount the filled pipette in the pipette holder of the micromanipulator.
-
Apply light positive pressure to the pipette to keep the tip clean as it is lowered into the bath containing the external solution and the cells.[16][17]
-
Under microscopic guidance, approach a target cell with the pipette tip.
-
Once the pipette touches the cell membrane, a slight increase in resistance will be observed. Release the positive pressure to allow the formation of a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.[13][17]
-
Apply a brief pulse of gentle suction to rupture the patch of membrane under the pipette tip, establishing the whole-cell configuration. This provides electrical and molecular access to the cell's interior.[13]
c. Voltage-Clamp Protocols:
To investigate the state-dependent block of sodium channels by benzocaine, specific voltage-clamp protocols are employed:
-
Resting State Block: Hold the membrane potential at a very negative level (e.g., -120 mV) where most channels are in the resting state. Apply a brief depolarizing pulse (e.g., to -10 mV) to elicit a sodium current. Compare the peak current amplitude before and after the application of benzocaine.
-
Use-Dependent Block: Hold the membrane potential at a more depolarized level (e.g., -80 mV) and apply a train of depolarizing pulses at a specific frequency (e.g., 1 Hz, 10 Hz). The progressive decrease in the peak sodium current during the pulse train in the presence of benzocaine indicates use-dependent block.
-
Steady-State Inactivation: To determine the effect of benzocaine on channel availability, a two-pulse protocol is used. From a holding potential of -120 mV, a series of 500 ms (B15284909) prepulses to various potentials (e.g., from -140 mV to 0 mV in 10 mV increments) are applied, followed by a test pulse to -10 mV to measure the fraction of available channels. The resulting data are fitted with a Boltzmann function to determine the half-inactivation potential (V1/2).
Visualizations
Caption: Mechanism of benzocaine action on sodium channels.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism of local anesthetic drug action on voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]
- 5. utw10193.utweb.utexas.edu [utw10193.utweb.utexas.edu]
- 6. Locating the Route of Entry and Binding Sites of Benzocaine and Phenytoin in a Bacterial Voltage Gated Sodium Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rupress.org [rupress.org]
- 8. Using Lidocaine and Benzocaine to Link Sodium Channel Molecular Conformations to State-Dependent Antiarrhythmic Drug Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Interaction of lidocaine and benzocaine in blocking sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of benzocaine on the kinetics of normal and batrachotoxin-modified Na channels in frog node of Ranvier - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Benzocaine enhances and inhibits the K+ current through a human cardiac cloned channel (Kv1.5) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Action of benzocaine on sodium channels of frog nodes of Ranvier treated with chloramine-T - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 14. Characterization of Compound-Specific, Concentration-Independent Biophysical Properties of Sodium Channel Inhibitor Mechanism of Action Using Automated Patch-Clamp Electrophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. docs.axolbio.com [docs.axolbio.com]
- 17. Patch-Clamp Recording Protocol - Creative Bioarray [acroscell.creative-bioarray.com]
Application Notes and Protocols for Studying Benzocaine Hydrochloride Block of Voltage-Gated Sodium Channels
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzocaine (B179285), a local anesthetic, exerts its effects by blocking voltage-gated sodium channels (VGSCs), which are crucial for the initiation and propagation of action potentials in excitable cells.[1][2] As a neutral molecule at physiological pH, benzocaine is believed to access its binding site within the channel pore via a hydrophobic pathway, directly through the cell membrane.[3][4] Its interaction with VGSCs is state-dependent, showing a higher affinity for the inactivated state of the channel.[5][6] This characteristic contributes to its mechanism of action in reducing neuronal excitability and blocking pain sensation. These application notes provide detailed protocols for characterizing the interaction of benzocaine hydrochloride with VGSCs using the whole-cell patch-clamp technique.
Mechanism of Action of Benzocaine on Voltage-Gated Sodium Channels
Benzocaine functions by binding to a receptor site within the inner pore of the voltage-gated sodium channel.[7][8] This binding stabilizes the inactivated state of the channel, thereby inhibiting the conformational changes required for channel opening and subsequent sodium ion influx.[2] The block produced by benzocaine is often described as "tonic block," meaning it can occur while the channel is in the resting state, but its affinity is significantly enhanced when the channel is in the open or inactivated state.[3] Unlike charged local anesthetics, the neutral nature of benzocaine allows it to readily partition into the lipid bilayer to reach its binding site.[3]
The interaction can be summarized in the following signaling pathway:
Quantitative Data Summary
The following tables summarize the inhibitory concentrations (IC50) and effects on gating properties of benzocaine on various voltage-gated sodium channel subtypes.
Table 1: IC50 Values of Benzocaine for Voltage-Gated Sodium Channels
| Channel Subtype | Cell Type | Experimental Condition | IC50 (mM) | Reference |
| NaV1.5 (WT) | HEK293 | Tonic Block | 0.32 ± 0.02 | [7] |
| NaV1.5 (F1759K) | HEK293 | Lipophilic Block | 0.66 | [7] |
| BTX-modified Na+ Channels | GH3 cells | Holding Potential -70 mV | 0.2 | [5] |
| BTX-modified Na+ Channels | GH3 cells | Holding Potential +50 mV | 1.3 | [5] |
Table 2: Effects of Benzocaine on Sodium Channel Gating Properties
| Channel Subtype | Parameter | Effect | Concentration (mM) | Reference |
| Frog Node of Ranvier | Inactivation Time Constant | No significant alteration | 0.5 - 1 | [9] |
| NaV1.5 (WT) | V½ of Inactivation | Hyperpolarizing shift | Not specified | [7] |
| NaV1.5 (F1759K) | V½ of Inactivation | -8.3 ± 0.7 mV shift | 1 | [7] |
| NaV1.5 (F1759K) | V½ of Inactivation | -9.7 ± 1.1 mV shift | 2 | [7] |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recording of Sodium Currents
This protocol describes the fundamental steps for recording sodium currents from cells expressing VGSCs in a whole-cell patch-clamp configuration.
Experimental Workflow:
Materials:
-
Cell Line: HEK293 cells stably expressing the desired human NaV subtype (e.g., NaV1.5).
-
Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).
-
External (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 5 EGTA. Adjust pH to 7.2 with CsOH.
-
This compound Stock Solution: Prepare a high concentration stock solution (e.g., 100 mM) in the external solution and dilute to final concentrations on the day of the experiment.
Procedure:
-
Cell Preparation:
-
Culture cells to 70-80% confluency.
-
On the day of recording, gently dissociate cells using a non-enzymatic cell dissociation solution.
-
Resuspend cells in the external solution and plate them onto glass coverslips in a recording chamber.
-
-
Pipette Preparation:
-
Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
-
Electrophysiological Recording:
-
Place the recording chamber on the stage of an inverted microscope equipped with a patch-clamp amplifier and data acquisition system.
-
Using a micromanipulator, approach a single, healthy-looking cell with the patch pipette.
-
Apply gentle positive pressure to the pipette.
-
Once the pipette touches the cell membrane, release the positive pressure and apply gentle suction to form a high-resistance seal (Giga-ohm seal, >1 GΩ).
-
After achieving a stable giga-ohm seal, apply a brief, strong suction to rupture the cell membrane and establish the whole-cell configuration.
-
Allow the cell to stabilize for 5-10 minutes before recording.
-
-
Data Acquisition:
-
Record baseline sodium currents in the control external solution using the appropriate voltage protocols (see below).
-
Perfuse the recording chamber with the external solution containing the desired concentration of this compound.
-
Allow the drug effect to reach a steady state (typically 2-5 minutes) before recording.
-
Repeat recordings for a range of benzocaine concentrations.
-
Protocol 2: Determining the IC50 for Tonic Block
This protocol is used to determine the concentration of this compound that inhibits 50% of the sodium current from a resting state.
Voltage Protocol:
-
Hold the membrane potential at a hyperpolarized level (e.g., -120 mV) to ensure most channels are in the resting state.
-
Apply a brief depolarizing test pulse (e.g., to -10 mV for 20 ms) to elicit a peak inward sodium current.
-
Repeat this test pulse at a low frequency (e.g., every 10-20 seconds) to prevent the accumulation of use-dependent block.
Data Analysis:
-
Measure the peak inward current amplitude in the absence (I_control) and presence of different concentrations of benzocaine (I_drug).
-
Calculate the fractional block for each concentration: Fractional Block = 1 - (I_drug / I_control).
-
Plot the fractional block as a function of the benzocaine concentration.
-
Fit the data to the Hill equation to determine the IC50 value: Fractional Block = [Benzocaine]^n / (IC50^n + [Benzocaine]^n) where 'n' is the Hill coefficient.
Protocol 3: Assessing Use-Dependent Block
This protocol investigates the frequency-dependent block of sodium channels by benzocaine, which is characteristic of its preferential binding to the open and inactivated states.
Voltage Protocol:
-
Hold the membrane potential at a hyperpolarized level (e.g., -120 mV).
-
Apply a train of depolarizing pulses (e.g., to -10 mV for 10 ms) at a specific frequency (e.g., 5 Hz or 10 Hz).
-
Record the peak inward current for each pulse in the train.
Data Analysis:
-
Normalize the peak current of each pulse to the peak current of the first pulse in the train.
-
Plot the normalized peak current as a function of the pulse number.
-
Compare the rate and extent of current decline in the absence and presence of benzocaine. A more rapid and pronounced decline in the presence of the drug indicates use-dependent block.
Protocol 4: Evaluating Effects on Steady-State Inactivation
This protocol determines how this compound alters the voltage-dependence of sodium channel inactivation.
Voltage Protocol:
-
Hold the membrane potential at a hyperpolarized level (e.g., -120 mV).
-
Apply a series of 500 ms (B15284909) conditioning pre-pulses to a range of potentials (e.g., from -140 mV to -20 mV in 10 mV increments).
-
Immediately following each conditioning pre-pulse, apply a brief test pulse (e.g., to -10 mV) to measure the fraction of channels that are not inactivated and are available to open.
Data Analysis:
-
Measure the peak inward current during the test pulse for each conditioning pre-pulse potential.
-
Normalize the peak currents to the maximum current obtained (typically after the most hyperpolarized pre-pulse).
-
Plot the normalized current as a function of the conditioning pre-pulse potential.
-
Fit the data with a Boltzmann function to determine the half-inactivation potential (V½) and the slope factor (k). I/I_max = 1 / (1 + exp((V - V½) / k))
-
Compare the V½ values in the absence and presence of benzocaine. A negative shift in V½ indicates stabilization of the inactivated state.
Concluding Remarks
The protocols outlined in these application notes provide a comprehensive framework for the detailed characterization of the inhibitory effects of this compound on voltage-gated sodium channels. By systematically evaluating tonic and use-dependent block, as well as effects on channel gating, researchers can gain valuable insights into the molecular pharmacology of this widely used local anesthetic. Adherence to these standardized methods will facilitate the comparison of data across different studies and contribute to a more complete understanding of the structure-activity relationships of sodium channel blockers.
References
- 1. Electrophysiological and molecular identification of voltage-gated sodium channels in murine vascular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Whole Cell Patch Clamp Protocol [protocols.io]
- 4. fda.gov [fda.gov]
- 5. benchchem.com [benchchem.com]
- 6. fda.gov [fda.gov]
- 7. Frontiers | An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics [frontiersin.org]
- 8. Methods for Studying Voltage-Gated Sodium Channels in Heterologous Expression Systems | Springer Nature Experiments [experiments.springernature.com]
- 9. Use-dependent block of the voltage-gated Na+ channel by tetrodotoxin and saxitoxin: Effect of pore mutations that change ionic selectivity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Formulation of Benzocaine Hydrochloride for Topical Drug Delivery Research
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the formulation and evaluation of benzocaine (B179285) hydrochloride for topical drug delivery. The protocols outlined below cover various formulation strategies, from simple hydrogels to advanced nanocarrier systems, along with methods for their characterization and performance evaluation.
Introduction to Topical Benzocaine Formulation
Benzocaine is a widely used local anesthetic that functions by blocking voltage-gated sodium channels in nerve membranes.[1][2] Its application is primarily topical due to its low water solubility (4.4 mM) and uncharged state at physiological pH, which limits systemic absorption.[3] Effective topical formulations aim to enhance the bioavailability of benzocaine, provide sustained release, and minimize potential side effects like allergic reactions, which can be caused by its metabolite, p-aminobenzoic acid.[3] Research in this area focuses on developing stable, effective, and patient-compliant delivery systems such as gels, creams, patches, and advanced nanocarriers.[3][4]
Formulation Protocols
Detailed protocols for preparing various types of benzocaine topical formulations are provided below.
This protocol describes the preparation of a simple and clear viscous gel using Carbopol 940 as the gelling agent.[5][6]
Materials:
-
Benzocaine USP
-
Carbopol 940 NF
-
Alcohol USP (95%)
-
Distilled Water
-
Triethanolamine (B1662121) (optional, for pH adjustment)
Equipment:
-
Class A prescription balance
-
Beakers
-
Graduated cylinders
-
Magnetic stirrer or stirring rod
-
Ointment tube for packaging
Procedure:
-
Weigh Ingredients: Accurately weigh all the powder components using a prescription balance.[6]
-
Dissolve Benzocaine: Place the required volume of alcohol in a beaker and add the weighed benzocaine powder while stirring until fully dissolved.[5]
-
Disperse Gelling Agent: Gradually add Carbopol 940 in portions to the alcohol-benzocaine mixture under continuous stirring. Ensure the powder is well-dispersed to avoid clumping.[6]
-
Hydrate the Gel: Add the distilled water to the mixture and mix thoroughly.[5]
-
Neutralization and Gelling: If required, add triethanolamine dropwise to neutralize the Carbopol and induce gel formation. Complete hydration and gelling may take up to 24 hours.[6]
-
Packaging: Transfer the final clear, viscous gel into an appropriate container, such as an ointment tube.[6]
This protocol outlines the emulsification-ultrasonication method for preparing NLCs, which can enhance bioavailability and provide sustained drug release.[3]
Materials:
-
Benzocaine
-
Solid Lipid (e.g., Cetyl palmitate)
-
Liquid Lipid (e.g., Propylene (B89431) glycol monocaprylate)
-
Surfactant (e.g., Pluronic F68)
-
Purified Water
Equipment:
-
High-shear homogenizer (e.g., Ultra-Turrax)
-
Probe sonicator
-
Water bath or heating mantle
-
Beakers
Procedure:
-
Prepare Lipid Phase: Melt the solid lipid and liquid lipid together in a beaker at a temperature approximately 5-10°C above the melting point of the solid lipid. Dissolve the benzocaine in this molten lipid mixture.
-
Prepare Aqueous Phase: Heat the purified water containing the surfactant to the same temperature as the lipid phase.
-
Emulsification: Add the hot aqueous phase to the hot lipid phase and homogenize at high speed for a few minutes to form a coarse pre-emulsion.
-
Ultrasonication: Immediately subject the hot pre-emulsion to high-power probe sonication for a specified time (e.g., 3-10 minutes) to reduce the particle size to the nanometer range.
-
Cooling and Crystallization: Allow the resulting nanoemulsion to cool down to room temperature while stirring gently. The lipid will recrystallize, forming the NLCs.
-
Storage: Store the NLC dispersion in a well-closed container at a controlled temperature (e.g., 25°C).[3]
Quantitative Data Summary
The following tables summarize quantitative data from various benzocaine formulation studies.
Table 1: Example Formulations of Topical Benzocaine
| Formulation Type | Ingredient | Concentration (%) | Function | Reference |
|---|---|---|---|---|
| Hydroalcoholic Gel | Benzocaine USP | 2.0 | Active Ingredient | [5][6] |
| Carbopol 940 NF | 2.0 | Gelling Agent | [5][6] | |
| Alcohol USP | 90.0 | Solvent/Diluent | [5][6] | |
| Distilled Water | 6.0 | Diluent | [5][6] | |
| Multidrug Gel | Benzocaine | - | Active Ingredient | [7] |
| Lidocaine Hydrochloride | 7.0 | Active Ingredient | [7] | |
| Tetracaine Hydrochloride | 7.0 | Active Ingredient | [7] | |
| Polysorbate 80, NF | - | Surfactant | [7] | |
| Ethoxy Diglycol, NF | - | Solvent | [7] | |
| NLC Formulation | Benzocaine (BZC) | 1-3 | Active Ingredient | [3] |
| Total Lipids | 15-25 | Lipid Matrix | [3] |
| | Solid/Liquid Lipid Ratio | 60:40 - 80:20 | Lipid Matrix |[3] |
Table 2: Physicochemical and Performance Characteristics
| Formulation Type | Parameter | Value | Reference |
|---|---|---|---|
| NLCs | Encapsulation Efficiency (%EE) | 96% | [3] |
| In Vitro Drug Release | Sustained over 20 hours | [3] | |
| In Vivo Anesthetic Effect | Prolonged up to 18 hours | [3] | |
| Nanogel | pH | 6.0 - 7.0 | [2] |
| Viscosity | 181.7 - 181.9 Poiseuille (PI) | [2] |
| Liposomal Gel (BL10) | In Vitro Permeation | Higher flux than commercial 20% gel |[8] |
Table 3: Stability Study Conditions
| Formulation | Storage Condition | Duration | Observation | Reference |
|---|---|---|---|---|
| Benzocaine in ODT Platform | 25°C / 60% RH | 6 months | No degradation observed | [9][10] |
| 40°C / 75% RH (Accelerated) | 30 days | Degradation observed in one platform | [9][10] |
| NLCs | 25°C / 60% RH | 12 months | Physicochemically stable |[3] |
Experimental Workflows and Diagrams
Visual representations of key experimental processes are provided below using Graphviz.
Caption: Workflow for 2% Benzocaine Hydroalcoholic Gel Preparation.
Caption: Logical Flow for Topical Drug Delivery Research.
Characterization and Evaluation Protocols
IVRT is a crucial tool for assessing the performance of topical formulations and ensuring product similarity.[11] This protocol uses the Franz diffusion cell, a standard apparatus for this purpose.[8][12]
Equipment:
-
Franz diffusion cells
-
Synthetic membrane (e.g., polysulfone, cellulose (B213188) acetate)
-
Receptor medium (e.g., phosphate (B84403) buffer with a solubilizing agent like ethanol)[12]
-
Water bath with circulator and stirrer
-
HPLC or UV-Vis Spectrophotometer for analysis
Procedure:
-
Apparatus Setup: Assemble the Franz diffusion cells. The receptor chamber is filled with a pre-warmed, de-gassed receptor medium and a magnetic stir bar.[12]
-
Membrane Mounting: Mount the synthetic membrane between the donor and receptor compartments, ensuring no air bubbles are trapped underneath.
-
Equilibration: Allow the system to equilibrate to the target temperature (typically 32°C or 37°C) for about 30 minutes.
-
Sample Application: Apply a finite dose of the benzocaine formulation uniformly onto the surface of the membrane in the donor compartment.
-
Sampling: At predetermined time intervals, withdraw an aliquot of the receptor medium for analysis and replace it with an equal volume of fresh, pre-warmed medium to maintain sink conditions.
-
Quantification: Analyze the concentration of benzocaine in the collected samples using a validated analytical method, such as HPLC.[1][13]
-
Data Analysis: Calculate the cumulative amount of drug released per unit area versus the square root of time. The slope of the linear portion of this plot represents the release rate.
Caption: Standard Workflow for In Vitro Release Testing (IVRT).
Stability studies are essential to determine the shelf-life of a formulation under various environmental conditions. The protocol should follow International Conference on Harmonisation (ICH) guidelines.[9][10]
Procedure:
-
Sample Preparation: Package the formulation in the proposed final container-closure system.
-
Storage Conditions: Place the samples in stability chambers maintained at specific conditions.
-
Testing Schedule: Pull samples at specified time points (e.g., 0, 1, 3, 6, 12 months for long-term; 0, 1, 3, 6 months for accelerated).
-
Analysis: At each time point, evaluate the samples for:
-
Physical Properties: Appearance, color, odor, pH, viscosity, and phase separation.
-
Chemical Properties: Assay for benzocaine content and quantification of any degradation products using a stability-indicating HPLC method.[10]
-
Microbial Limits: Test for microbial contamination as per pharmacopeial standards.
-
Permeation Enhancement Strategies
The stratum corneum is the primary barrier to topical drug delivery.[14] Permeation enhancers are often incorporated into formulations to improve drug penetration.
-
Chemical Enhancers: Solvents like Dimethylsulfoxide (DMSO), ethanol, and propylene glycol can enhance permeation by altering the structure of the stratum corneum lipids.[14][15]
-
Lipid-Based Carriers: Systems like NLCs, liposomes, and ethosomes can fluidize the lipid bilayers of the skin or act as carriers to transport the drug across the skin barrier.[3][8]
-
Transdermal Patches: These systems provide controlled, long-term drug delivery and can be designed with rate-controlling membranes and permeation enhancers in the adhesive matrix.[4][16]
References
- 1. The Analysis of the Physicochemical Properties of Benzocaine Polymorphs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijrpr.com [ijrpr.com]
- 3. Fresh Carrier for an Old Topical Local Anesthetic: Benzocaine in Nanostructured Lipid Carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gsconlinepress.com [gsconlinepress.com]
- 5. pharmlabs.unc.edu [pharmlabs.unc.edu]
- 6. scribd.com [scribd.com]
- 7. medisca.net [medisca.net]
- 8. Liposomal-benzocaine gel formulation: correlation between in vitro assays and in vivo topical anesthesia in volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stability of benzocaine formulated in commercial oral disintegrating tablet platforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ashdin.com [ashdin.com]
- 12. Evaluation of the test system used for in vitro release of drugs for topical dermatological drug products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. scholarlycommons.pacific.edu [scholarlycommons.pacific.edu]
- 15. Influence of penetration enhancer on drug permeation from volatile formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pharmacophorejournal.com [pharmacophorejournal.com]
Application Notes and Protocols: Benzocaine Hydrochloride as a Tool for Studying Nerve Impulse Transmission
Audience: Researchers, scientists, and drug development professionals.
Introduction: Benzocaine (B179285) hydrochloride is a potent local anesthetic of the ester class, widely utilized in research to non-selectively block nerve impulse transmission. Its utility stems from its specific mechanism of action: the blockade of voltage-gated sodium channels (VGSCs), which are fundamental to the generation and propagation of action potentials in excitable cells like neurons. Unlike charged local anesthetics (e.g., lidocaine), benzocaine is neutral at physiological pH, allowing it to readily diffuse across the neuronal membrane.[1] This property, along with its lack of significant frequency-dependent effects, makes it a valuable tool for establishing baseline sodium channel blockade and studying the fundamental mechanisms of nerve conduction.[2][3] These notes provide detailed protocols for using benzocaine hydrochloride to investigate action potential propagation in isolated peripheral nerves and to modulate synaptic transmission in brain slice preparations.
Primary Application: Blockade of Voltage-Gated Sodium Channels
Benzocaine exerts its effect by reversibly binding to VGSCs on the intracellular side of the neuronal membrane.[4][5] In its uncharged form, it crosses the lipid bilayer. Once inside the cytoplasm, it binds to the channel pore, physically occluding the pathway for sodium ions.[4] This prevention of sodium influx inhibits the depolarization phase of the action potential, thereby blocking its initiation and propagation along the axon.[6]
Application 1: Studying Action Potential Propagation in Peripheral Nerves
Benzocaine is an effective agent for studying the dose-dependent inhibition of nerve conduction. By applying known concentrations to an isolated nerve preparation, researchers can quantify its effects on the compound action potential (CAP), which represents the summed activity of all conducting nerve fibers.
Quantitative Data: Effect of Benzocaine on Nerve Conduction
The following table summarizes key findings on the efficacy of benzocaine in blocking nerve impulse propagation from electrophysiology studies.
| Parameter | Preparation | Benzocaine Concentration | Observed Effect | Reference |
| IC₅₀ | Frog Sciatic Nerve | 0.80 mM | 50% inhibition of Compound Action Potential (CAP) peak amplitude. | [2] |
| IC₅₀ | Eukaryotic NaV Channel | 650 µM (0.65 mM) | 50% inhibition of sodium current. | [7] |
| Conduction Block | Rat Sciatic Nerve | 1.3 mM | ~37% block of CAP at single stimuli. | [2] |
| Rate of Block | Frog Myelinated Nerve Fiber | 0.5 mM | Half-maximal reduction in action potential rate-of-rise in 0.12 s (at 50 Hz). | [3] |
Experimental Protocol: Isolated Sciatic Nerve Preparation (Rat or Frog)
This protocol describes how to record compound action potentials (CAPs) from an isolated sciatic nerve and assess the inhibitory effects of this compound. This method is adapted from established ex vivo nerve recording techniques.[8][9]
Materials:
-
Nerve recording chamber with stimulating and recording electrodes.
-
Dissection tools (forceps, scissors).
-
Stimulator and stimulus isolation unit.
-
Differential amplifier and data acquisition system.
-
Artificial cerebrospinal fluid (aCSF) or Ringer's solution.
-
This compound stock solution (e.g., 100 mM in distilled water).
Procedure:
-
Nerve Dissection:
-
Euthanize a rat or frog according to approved institutional animal care protocols.
-
Carefully dissect the sciatic nerve, ensuring a sufficient length for placement across the electrodes in the recording chamber.
-
(Optional but recommended for drug studies) Carefully remove the epineurium (the outer sheath) to facilitate drug penetration into the nerve tissue.[8]
-
-
Mounting the Nerve:
-
Transfer the dissected nerve to the recording chamber pre-filled with oxygenated aCSF or Ringer's solution.
-
Position the nerve across the stimulating and recording electrodes. Ensure good contact.
-
-
Baseline Recording:
-
Allow the nerve to equilibrate for 15-20 minutes in the chamber.[8]
-
Set the stimulator to deliver single supramaximal pulses (e.g., 1-2 mA, 1 ms (B15284909) duration) to elicit a stable CAP.[8]
-
Record baseline CAPs for at least 10-15 minutes to ensure stability. The CAP will show distinct peaks corresponding to different fiber types (e.g., myelinated A-fibers and non-myelinated C-fibers).
-
-
Application of Benzocaine:
-
Prepare the desired final concentrations of benzocaine by diluting the stock solution into the perfusion buffer.
-
Switch the perfusion to the benzocaine-containing solution.
-
Continue to stimulate the nerve and record CAPs to observe the onset and magnitude of the block.
-
-
Data Analysis:
-
Measure the peak amplitude of the CAP before and after benzocaine application.
-
Calculate the percentage of block as: (1 - (Amplitude_Benzocaine / Amplitude_Baseline)) * 100.
-
Plot a dose-response curve to determine the IC₅₀ if multiple concentrations are tested.
-
References
- 1. Using Lidocaine and Benzocaine to Link Sodium Channel Molecular Conformations to State-Dependent Antiarrhythmic Drug Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Rates of block by procaine and benzocaine and the procaine-benzocaine interaction at the node of Ranvier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular modeling of local anesthetic drug binding by voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Locating the Route of Entry and Binding Sites of Benzocaine and Phenytoin in a Bacterial Voltage Gated Sodium Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modeling of benzocaine analog interactions with the D4S6 segment of NaV4.1 voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 9. Nerve Preparation and Recordings for Pharmacological Tests of Sensory and Nociceptive Fiber Conduction Ex Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Benzocaine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of benzocaine (B179285) hydrochloride in pharmaceutical formulations. The described method utilizes a reversed-phase C18 column with isocratic elution and UV detection, providing a reliable and efficient analytical procedure for quality control and research purposes. The protocol has been developed based on established pharmacopeial methods and validated according to ICH guidelines, ensuring high precision, accuracy, and linearity.
Introduction
Benzocaine is a widely used local anesthetic found in a variety of over-the-counter and prescription pharmaceutical products.[1] Accurate and reliable quantification of benzocaine hydrochloride is crucial for ensuring product quality, safety, and efficacy. High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for the determination of benzocaine in pharmaceutical preparations due to its high selectivity and sensitivity.[2][3] This document provides a detailed protocol for the HPLC analysis of this compound, including system suitability requirements and method validation parameters.
Experimental
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size (or equivalent).
-
Chemicals:
-
This compound Reference Standard (USP grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade/deionized)
-
Phosphoric Acid (analytical grade)
-
Potassium Dihydrogen Phosphate (B84403) (analytical grade)
-
Chromatographic Conditions
A summary of the optimized chromatographic conditions for the analysis of this compound is presented in Table 1.
Table 1: HPLC Chromatographic Conditions
| Parameter | Condition |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (50:50, v/v).[4] Alternative: Methanol:10mM Potassium Dihydrogen Phosphate pH 3.31 (75:25, v/v).[2] |
| Flow Rate | 1.0 mL/min.[2] Alternative: 1.5 mL/min.[4] |
| Injection Volume | 20 µL.[2] |
| Column Temperature | Ambient or 30 °C |
| Detection Wavelength | 285 nm.[4][5] Alternative: 270 nm.[2] or 293 nm.[2] |
| Run Time | Approximately 10 minutes |
Preparation of Solutions
2.3.1. Mobile Phase Preparation
-
Acetonitrile:Water (50:50, v/v): Mix equal volumes of HPLC-grade acetonitrile and HPLC-grade water. Degas the solution by sonication or vacuum filtration before use.[4]
-
Methanol:Phosphate Buffer (75:25, v/v): Prepare a 10mM potassium dihydrogen phosphate solution and adjust the pH to 3.31 with phosphoric acid. Mix 750 mL of methanol with 250 mL of the buffer. Degas the solution.[2]
2.3.2. Standard Solution Preparation
Accurately weigh about 25 mg of this compound Reference Standard and transfer it to a 100-mL volumetric flask. Dissolve in and dilute to volume with the mobile phase to obtain a stock solution of approximately 250 µg/mL. Further dilute this stock solution with the mobile phase to prepare working standard solutions of desired concentrations (e.g., for a calibration curve).
2.3.3. Sample Preparation
The sample preparation will vary depending on the dosage form. For a simple solution or a readily soluble powder, a direct dilution with the mobile phase to a concentration within the calibration range is sufficient. For more complex matrices like creams or lozenges, an extraction step may be necessary. For example, a powdered lozenge can be sonicated in a suitable solvent like the mobile phase, followed by filtration to remove excipients.[2]
Method Validation
The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters are summarized in Table 2.
Table 2: Summary of Method Validation Parameters
| Parameter | Result |
| Linearity (Concentration Range) | 10 - 250 µg/mL.[2] Alternative: 10 - 100 µM.[4] |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | 3.92 µM.[4] |
| Limit of Quantification (LOQ) | 13.06 µM.[4] |
| Specificity | No interference from excipients or degradation products observed at the retention time of benzocaine. |
System Suitability
Before starting the analysis, the HPLC system must meet the system suitability criteria to ensure its proper functioning. The key parameters are listed in Table 3.
Table 3: System Suitability Requirements
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (%RSD) of Peak Area | ≤ 2.0% (for ≥ 5 replicate injections) |
Protocol
-
System Preparation: Set up the HPLC system according to the chromatographic conditions specified in Table 1.
-
System Equilibration: Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
System Suitability Test: Inject the standard solution (e.g., 25 µg/mL) five times and verify that the system suitability requirements (Table 3) are met.
-
Calibration Curve: Inject a series of standard solutions of different concentrations (e.g., 10, 25, 50, 100, 150 µg/mL) in triplicate. Plot a calibration curve of the peak area versus concentration and determine the linearity.
-
Sample Analysis: Inject the prepared sample solutions in duplicate.
-
Data Analysis: Record the peak area of the benzocaine peak in the sample chromatogram. Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.
Experimental Workflow
The overall experimental workflow for the quantification of this compound is depicted in the following diagram.
Caption: Workflow for HPLC quantification of this compound.
Conclusion
The HPLC method described in this application note is suitable for the reliable and accurate quantification of this compound in various pharmaceutical preparations. The method is specific, linear, precise, and accurate, making it a valuable tool for quality control and research and development in the pharmaceutical industry.
References
The Use of Benzocaine Hydrochloride in the Anesthesia of Laboratory Animals: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzocaine (B179285) hydrochloride is a local anesthetic of the ester class, widely utilized in veterinary medicine, particularly for the anesthesia of aquatic and amphibian laboratory animals. Its primary mechanism of action involves the blockage of voltage-gated sodium channels in nerve cell membranes, which inhibits the propagation of nerve impulses and results in a loss of sensation. This document provides detailed application notes and protocols for the use of benzocaine hydrochloride in the anesthesia of various laboratory animal species, with a strong emphasis on fish and amphibians due to the prevalence of its use in these models. For mammalian species, its application is more limited and is associated with significant adverse effects.
Data Presentation: Anesthetic Efficacy of this compound
The following tables summarize the effective concentrations, induction times, and recovery times of this compound in various laboratory animal species.
Table 1: Immersion Anesthesia of Fish Species with this compound
| Species | Concentration (mg/L) | Water Temperature (°C) | Induction Time | Recovery Time | Reference(s) |
| Channel Catfish (Ictalurus punctatus) | 80 | Not Specified | ~1 minute | 3 - 8 minutes | [1] |
| 100 | Not Specified | Toxic | - | [1] | |
| Nile Tilapia (Oreochromis niloticus) | 60 - 240 | Not Specified | Plateau at 132 mg/L (~86s) | Not Specified | [2] |
| Rainbow Trout (Oncorhynchus mykiss) | 25 - 45 | 7 - 17 | < 3 minutes | < 10 minutes | [3] |
| Chinook Salmon (Oncorhynchus tshawytscha) | 25 - 45 | 7 - 17 | < 3 minutes | < 10 minutes | [3] |
| 25 - 30 | 10 - 13 | < 3.5 minutes | < 10 minutes | [4] | |
| Atlantic Salmon (Salmo salar) | 25 - 30 | 10 - 13 | < 3.5 minutes | < 10 minutes | [4] |
| Black Sea Salmon (Salmo labrax) | 25 - 26 | 11.4 ± 0.66 | Not Specified | Not Specified | [5] |
| Zebrafish (Danio rerio) | 125 - 175 | Not Specified | Not Specified | Shorter with higher concentration | [6] |
| Curimba (Prochilodus lineatus) | 50 - 60 | 22 - 31 | 2 - 3 minutes (deep anesthesia) | Longer at 22°C | [7][8] |
| Various Freshwater Species | 25 - 100 | Not Specified | Dependent on depth required | Dependent on duration | [9] |
Table 2: Immersion Anesthesia of Amphibian Species with this compound
| Species | Concentration | Induction Time | Duration of Anesthesia | Recovery Time | Reference(s) |
| General Recommendation | 0.01% - 0.03% (100 - 300 mg/L) | ~10 minutes | Not Specified | 45 - 60 minutes | [10] |
| Xenopus laevis (larvae) | 0.001% - 0.005% (10 - 50 mg/L) | ~10 minutes | Maintained with 0.001% solution | Rapid | [10] |
| Xenopus laevis (adult) | 0.01% (100 mg/L) | Not Specified | > 30 minutes | Similar to MS-222 | [11] |
| 0.1% (1 g/L) | Not Specified | Not Specified | Not Specified | [11] | |
| Rana pipiens (adult) | 0.03% (300 mg/L) | ~10 minutes | Not Specified | 45 - 60 minutes | [10] |
| Notophthalmus viridescens | 0.02% (200 mg/L) | ~10 minutes | Not Specified | 45 - 60 minutes | [10] |
| Axolotl (Ambystoma mexicanum) | 0.03% (300 mg/L) | ~10 minutes | Up to 2 hours (moist) | 45 - 60 minutes | [10] |
Table 3: Euthanasia of Aquatic and Amphibian Species with this compound
| Species | Concentration | Method | Reference(s) |
| Fish | >250 mg/L | Immersion, followed by a secondary physical method | [12][13][14] |
| Amphibians | >250 mg/L | Immersion (buffered solution), followed by a secondary physical method | [15][16] |
| Xenopus laevis (adult) | 182 mg/kg (topical gel) | Ventral cutaneous application | [17] |
Experimental Protocols
Protocol 1: Immersion Anesthesia of Fish
1. Materials:
-
This compound powder
-
Ethanol (B145695) (95% or absolute)
-
Sodium bicarbonate (for buffering)
-
Anesthetic tank
-
Aeration source
-
Recovery tank with fresh, well-aerated water
-
pH meter
2. Anesthetic Solution Preparation:
-
Prepare a stock solution of this compound by dissolving it in ethanol. A common stock solution concentration is 10 g of benzocaine in 100 ml of ethanol (100 g/L).
-
Calculate the required volume of the stock solution to achieve the desired final concentration in the anesthetic tank. For example, to achieve an 80 mg/L concentration in a 10-liter tank, you would need 8 ml of a 100 g/L stock solution.
-
Add the calculated volume of the stock solution to the anesthetic tank containing the appropriate volume of water from the fish's housing system.
-
Gently mix the solution to ensure even distribution.
-
If the water is soft or has low alkalinity, it is recommended to buffer the anesthetic solution to a neutral pH (7.0-7.5) using sodium bicarbonate to prevent a drop in pH and reduce irritation to the fish.[18]
3. Anesthesia Induction:
-
Ensure the anesthetic tank is well-aerated.
-
Net the fish from its holding tank and gently place it into the anesthetic bath.
-
Observe the fish closely for the stages of anesthesia: loss of equilibrium, cessation of swimming, and slowed opercular movements.
-
Induction is typically complete within 1 to 4 minutes, depending on the concentration, water temperature, and species.[4]
4. Monitoring:
-
Continuously monitor the fish's opercular movements (gill ventilation rate). A significant decrease or cessation indicates a deep plane of anesthesia.
-
Assess the depth of anesthesia by checking for a response to a gentle tail pinch.
-
Monitor the duration of exposure to the anesthetic. Prolonged exposure, even at therapeutic concentrations, can be lethal.[4]
5. Recovery:
-
Once the procedure is complete, immediately transfer the fish to a recovery tank with fresh, clean, and well-aerated water.
-
Position the fish so that water can flow over its gills, either by gently moving it through the water or by placing it near an aeration source.
-
Monitor the fish until it regains its equilibrium and normal swimming behavior. Recovery typically occurs within 10 minutes.[4]
Protocol 2: Immersion Anesthesia of Amphibians
1. Materials:
-
This compound powder
-
Ethanol (absolute, benzene-free)
-
Deionized water or appropriate amphibian-safe water (e.g., artificial pond water)
-
Anesthetic container
-
Recovery container with fresh, clean water
-
Moist gauze
2. Anesthetic Solution Preparation:
-
Prepare a stock solution of benzocaine by dissolving it in absolute ethanol. For example, dissolve 1 g of benzocaine in 10 ml of ethanol.
-
To prepare the final anesthetic solution, dilute the stock solution with amphibian-safe water to the desired concentration. For a 0.02% (200 mg/L) solution, add 2 ml of the 10% stock solution to enough water to make 1 liter.[10]
-
The final concentration of ethanol should be low (e.g., 1%).[10]
3. Anesthesia Induction:
-
Place the amphibian in the anesthetic solution.
-
Monitor the animal for the loss of the righting reflex (the inability to right itself when placed on its back), which indicates a surgical plane of anesthesia.[10]
-
Induction is typically achieved within 10 minutes.[10]
4. Monitoring:
-
Monitor for the cessation of abdominal respiration. Cutaneous respiration is sufficient to maintain oxygenation in many species during anesthesia.
-
Check for the loss of the withdrawal reflex by gently pinching a toe.
-
The heart rate can be monitored by observing the cardiac impulse on the ventral midline.
5. Recovery:
-
After the procedure, rinse the amphibian with fresh water to remove any residual anesthetic.
-
Place the animal in a recovery container with a shallow amount of fresh, clean water.
-
Alternatively, for prolonged procedures, the animal can be kept moist with gauze and will remain anesthetized for an extended period.[10]
-
Recovery to normal activity usually occurs within 45 to 60 minutes when returned to water.[10]
Use in Laboratory Mammals: A Word of Caution
The use of this compound as a primary anesthetic in common laboratory mammals such as mice, rats, and rabbits is not a standard or recommended practice. The available literature focuses predominantly on the significant adverse effect of methemoglobinemia following topical application.[19][20][21]
Methemoglobin is an oxidized form of hemoglobin that is unable to bind and transport oxygen, leading to cyanosis and, in severe cases, hypoxia and death. Studies have shown that topical application of benzocaine-containing sprays can induce methemoglobinemia in a wide range of laboratory mammals, including cats, dogs, rabbits, rats, and mice.[19][20] Rabbits and cats appear to be particularly sensitive.[20]
Therefore, the use of this compound in mammals should be approached with extreme caution and is generally limited to topical applications as part of a multi-component anesthetic spray, and only when scientifically justified and approved by an Institutional Animal Care and Use Committee (IACUC). Alternative, safer local and general anesthetics are widely available and should be the primary choice for these species.
Mandatory Visualizations
Mechanism of Action of this compound
Caption: Mechanism of action of benzocaine.
Experimental Workflow for Immersion Anesthesia
Caption: Workflow for immersion anesthesia.
References
- 1. The Use of Benzocaine in Recirculation Anesthesia of Laboratory and Ornamental Fish - IAAAM_Archive - VIN [vin.com]
- 2. Effect of benzocaine concentration and fish size on anesthesia and recovery in Nile tilapia - Revista Brasileira de Zootecnia [rbz.org.br]
- 3. Efficacy of benzocaine as an anesthetic for salmonid fishes [pubs.usgs.gov]
- 4. Benzocaine as a fish anesthetic: efficacy and safety for spawning-phase salmon [pubs.usgs.gov]
- 5. aquast.org [aquast.org]
- 6. Benzocaine and Hypothermia as Anesthetic Models: Impact on Zebrafish Stress and Behavior in the zMCSF [diva-portal.org]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. osa.stonybrookmedicine.edu [osa.stonybrookmedicine.edu]
- 10. ambystoma.uky.edu [ambystoma.uky.edu]
- 11. az.research.umich.edu [az.research.umich.edu]
- 12. mcgill.ca [mcgill.ca]
- 13. opefe.com [opefe.com]
- 14. umaryland.edu [umaryland.edu]
- 15. research.ucsb.edu [research.ucsb.edu]
- 16. olac.berkeley.edu [olac.berkeley.edu]
- 17. researchgate.net [researchgate.net]
- 18. cabidigitallibrary.org [cabidigitallibrary.org]
- 19. Benzocaine-induced methemoglobinemia attributed to topical application of the anesthetic in several laboratory animal species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. apps.dtic.mil [apps.dtic.mil]
- 21. Methemoglobinemia induced by a benzocaine-based topically administered anesthetic in eight sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Neurotoxicity Studies of Benzocaine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzocaine (B179285) hydrochloride, a widely used local anesthetic, functions by blocking voltage-gated sodium channels in neuronal membranes, thereby inhibiting the propagation of nerve impulses.[1][2] While effective in clinical use, understanding its potential for neurotoxicity is crucial for safety assessment and the development of new therapeutic agents. This document provides detailed application notes and protocols for conducting in vitro neurotoxicity studies of benzocaine hydrochloride using cultured neuronal cells. The focus is on assessing key indicators of neurotoxicity, including cytotoxicity, apoptosis, and oxidative stress.
Key Principles of this compound Neurotoxicity Assessment
In vitro neurotoxicity testing of this compound involves exposing cultured neuronal cells, such as the human neuroblastoma cell line SH-SY5Y or the rat pheochromocytoma cell line PC12, to varying concentrations of the compound. Following exposure, a battery of assays is performed to quantify cellular responses related to toxicity.
Data Presentation: Comparative Cytotoxicity of Local Anesthetics
Table 1: Comparative LD50 Values of Various Local Anesthetics on SH-SY5Y Cells
| Local Anesthetic | LD50 (mM) |
| Bupivacaine | 0.95 ± 0.08 |
| Lidocaine | 3.35 ± 0.33 |
| Prilocaine | 4.32 ± 0.39 |
| Mepivacaine | 4.84 ± 1.28 |
| Articaine | 8.98 ± 2.07 |
| Ropivacaine | 13.43 ± 0.61 |
Data is inferred from studies on other local anesthetics and is intended for comparative purposes in experimental design.
Experimental Protocols
Detailed methodologies for key experiments are provided below. It is recommended to use a neuronal cell line such as SH-SY5Y or PC12 for these studies.
Protocol 1: Assessment of Cell Viability using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
SH-SY5Y or PC12 cells
-
Complete culture medium (e.g., DMEM/F12 with 10% FBS)
-
This compound stock solution
-
96-well cell culture plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, protected from light.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Assessment of Cytotoxicity using the Lactate (B86563) Dehydrogenase (LDH) Assay
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.
Materials:
-
SH-SY5Y or PC12 cells
-
Complete culture medium
-
This compound stock solution
-
96-well cell culture plates
-
LDH cytotoxicity assay kit
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Sample Collection: After the desired incubation period, carefully collect the cell culture supernatant from each well.
-
LDH Measurement: Follow the manufacturer's instructions provided with the LDH cytotoxicity assay kit to measure the LDH activity in the collected supernatants.
-
Data Analysis: Express the results as a percentage of the positive control (cells lysed to achieve maximum LDH release).
Protocol 3: Assessment of Apoptosis using a Caspase-3/7 Activity Assay
This assay quantifies the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.
Materials:
-
SH-SY5Y or PC12 cells
-
Complete culture medium
-
This compound stock solution
-
96-well, clear-bottom, black- or white-walled plates
-
Caspase-Glo® 3/7 Assay System (or equivalent)
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with this compound as described in the MTT protocol.
-
Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Reagent Addition: Add 100 µL of the prepared reagent to each well.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each sample using a luminometer.
Protocol 4: Assessment of Reactive Oxygen Species (ROS) Production
This protocol uses the cell-permeable dye 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H₂DCFDA) to measure intracellular ROS levels.
Materials:
-
SH-SY5Y or PC12 cells
-
Complete culture medium
-
This compound stock solution
-
96-well, black-walled, clear-bottom plates
-
H₂DCFDA stock solution (in DMSO)
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with this compound as described previously.
-
Dye Loading: After the treatment period, remove the medium and wash the cells with warm PBS. Add 100 µL of 10 µM H₂DCFDA in PBS to each well.
-
Incubation: Incubate the plate for 30-60 minutes at 37°C, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity with an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.
Visualization of Potential Mechanisms and Workflows
Potential Signaling Pathways in Local Anesthetic-Induced Neurotoxicity
While the precise signaling pathways for this compound-induced neurotoxicity are not fully elucidated, research on other local anesthetics suggests the involvement of several key pathways, including the p38 MAPK, PI3K/Akt/mTOR, and JNK/c-Jun/AP-1 pathways. These pathways can be triggered by cellular stressors such as oxidative stress and lead to apoptosis.
Caption: Putative signaling pathways in benzocaine neurotoxicity.
Experimental Workflow for In Vitro Neurotoxicity Assessment
The following diagram outlines a logical workflow for assessing the neurotoxicity of this compound.
Caption: Workflow for assessing benzocaine neurotoxicity.
Conclusion
The protocols and information provided in this document offer a comprehensive framework for investigating the in vitro neurotoxicity of this compound. By systematically evaluating cytotoxicity, apoptosis, and oxidative stress, researchers can gain valuable insights into the potential neurological effects of this compound and related anesthetic agents. Further research is warranted to establish specific dose-response relationships and to elucidate the precise molecular signaling pathways involved in this compound-induced neurotoxicity.
References
Application Notes and Protocols: Creating a Stock Solution of Benzocaine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preparation, storage, and handling of benzocaine (B179285) hydrochloride stock solutions for experimental use. Adherence to these protocols is crucial for ensuring the accuracy, reproducibility, and validity of experimental results.
Introduction
Benzocaine, an ester local anesthetic, is utilized in various research applications. It functions by inhibiting voltage-gated sodium channels, thereby blocking nerve impulse transmission.[1] For experimental purposes, particularly in aqueous environments, the hydrochloride salt of benzocaine is preferred due to its high solubility in water, in contrast to the benzocaine free base which is only sparingly soluble.[1][2] The preparation of an accurate and stable stock solution is the foundational step for any subsequent experimental dilutions and applications.
This document outlines the physicochemical properties of benzocaine hydrochloride, a detailed protocol for preparing an aqueous stock solution, and guidelines for proper storage to minimize degradation.
Physicochemical Data and Solubility
A summary of the essential quantitative data for benzocaine and its hydrochloride salt is presented below. This information is critical for accurate calculations and for selecting appropriate solvents and storage conditions.
| Property | Benzocaine (Free Base) | This compound (HCl Salt) |
| Molecular Formula | C₉H₁₁NO₂[1] | C₉H₁₁NO₂·HCl[1] |
| Molecular Weight | 165.19 g/mol | 201.66 g/mol |
| Appearance | White crystalline powder[1] | White crystalline powder[1] |
| Melting Point | 88 - 92 °C[1][3] | 208 - 210 °C[1] |
| Solubility in Water | Sparingly soluble (0.4 g/L to 1.31 g/L at 25 °C)[2][3] | Highly soluble[1][2] |
| Solubility in Organic Solvents | Soluble in ethanol (B145695) (1g/5mL), chloroform (B151607) (1g/2mL), ether (1g/4mL)[3] | Highly soluble in alcohol and glycerin[1] |
| Recommended Stock Concentration | N/A (due to low aqueous solubility) | 100 g/L (100 mg/mL) in water[2] |
| Storage Conditions | N/A | 15-30 °C, protected from light in a dark container[2][3] |
Experimental Protocol: Preparation of 100 mg/mL Benzocaine HCl Stock Solution
This protocol details the steps for preparing a 100 mg/mL (or 10% w/v) aqueous stock solution of this compound.
3.1. Materials and Equipment
-
This compound powder (analytical grade)
-
Distilled or deionized water
-
Volumetric flask (e.g., 100 mL)
-
Analytical balance
-
Weighing paper or boat
-
Spatula
-
Magnetic stirrer and stir bar (recommended)
-
pH meter (optional, for specific applications)
-
Sodium Bicarbonate (NaHCO₃) solution (e.g., 1 M, if pH adjustment is needed)
-
Amber glass storage bottle
3.2. Procedure
-
Calculation: Determine the required mass of this compound for your desired final volume and concentration.
-
Example: To prepare 100 mL of a 100 mg/mL stock solution, you will need: 100 mL * 100 mg/mL = 10,000 mg = 10.0 g of Benzocaine HCl.
-
-
Weighing: Accurately weigh the calculated mass of this compound powder using an analytical balance.
-
Dissolution:
-
Transfer the weighed powder into the volumetric flask.
-
Add approximately 70-80% of the final volume of distilled water (e.g., 70-80 mL for a 100 mL flask).
-
Place a magnetic stir bar in the flask and place it on a magnetic stirrer. Stir the solution until all the powder has completely dissolved. Alternatively, cap the flask and invert it repeatedly until the solid is dissolved.
-
-
Final Volume Adjustment: Once the solute is fully dissolved, carefully add distilled water to bring the solution volume up to the calibration mark on the volumetric flask. Ensure the bottom of the meniscus is level with the mark.
-
Homogenization: Cap the flask securely and invert it several times (10-15 times) to ensure the solution is homogeneous.
-
pH Adjustment (Application Specific): For certain biological assays, the pH of the stock solution may need to be adjusted to a physiological range (7.0-7.5).[2]
-
Measure the pH of the solution using a calibrated pH meter.
-
If adjustment is necessary, add a sodium bicarbonate solution dropwise while stirring and monitoring the pH until the target range is reached.
-
-
Storage:
-
Transfer the final solution into a clearly labeled, airtight amber glass bottle to protect it from light.[2]
-
The label should include the chemical name (this compound), concentration (100 mg/mL), solvent (distilled water), date of preparation, and preparer's initials.
-
Store the solution at a controlled room temperature between 15-30 °C.[3] Avoid freezing.
-
3.3. Stability Considerations Benzocaine is an ester and can be susceptible to hydrolysis, particularly in aqueous solutions.[4] It is recommended to prepare fresh solutions for critical experiments. The primary degradation products are p-aminobenzoic acid and N-formylbenzocaine.[5] Storing the solution protected from light and at the recommended temperature is crucial for maximizing its shelf life.
Workflow Visualization
The following diagram illustrates the logical workflow for the preparation of the this compound stock solution.
Caption: Experimental workflow for preparing a this compound stock solution.
References
- 1. Benzocaine CAS 94-09-7 and this compound or Benzocaine HCL CAS 23239-88-5 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 2. Benzocaine: A Comprehensive Overview for Chemistry Professionals_Chemicalbook [chemicalbook.com]
- 3. Benzocaine | C9H11NO2 | CID 2337 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. aiperodisha.org [aiperodisha.org]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
"troubleshooting benzocaine hydrochloride solubility issues in aqueous buffers"
This guide provides troubleshooting assistance for common issues encountered with the solubility of benzocaine (B179285) hydrochloride in aqueous buffers. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Why is my benzocaine hydrochloride precipitating out of my aqueous buffer solution?
Precipitation of this compound from an aqueous buffer is most commonly due to the pH of the solution. Benzocaine is a weak base. Its hydrochloride salt is the protonated, water-soluble form. The non-protonated, or "free base," form is poorly soluble in water.[1][2] The key factor governing this equilibrium is the pKa of benzocaine's conjugate acid, which is approximately 2.5-2.8.[3][4]
If the pH of your buffer is significantly above the pKa, the equilibrium will shift towards the uncharged free base, which will then precipitate out of the solution. Precipitation is therefore often observed when attempting to dissolve this compound in neutral or alkaline buffers (e.g., pH 7.4).
Q2: What is the expected aqueous solubility of benzocaine and its hydrochloride salt?
The reported solubility values vary in the literature. Benzocaine free base is very slightly soluble in water.[1] The hydrochloride salt is significantly more soluble, but its solubility is highly dependent on pH and temperature. It's crucial to distinguish between the two forms when reviewing solubility data.
Q3: How can I increase the solubility of benzocaine in an aqueous solution?
The primary method to increase and maintain the solubility of benzocaine is to ensure the pH of the solution is kept low. By adding an acid like hydrochloric acid (HCl), you can lower the pH well below the pKa (pKa ≈ 2.5-2.8), ensuring the compound remains in its protonated, more soluble hydrochloride form.[5] If your experimental conditions require a higher pH, other strategies such as the use of co-solvents (e.g., ethanol, propylene (B89431) glycol) or other formulation technologies may be necessary. Benzocaine free base, for instance, is soluble in ethanol.[1]
Q4: I am working with a phosphate (B84403) buffer at pH 7.2 and observing low solubility. Is this expected?
Yes, this is expected. At a pH of 7.2, which is well above the pKa of benzocaine (≈2.5-2.8), the molecule will predominantly exist as the poorly soluble free base. Studies on different physical forms (polymorphs) of benzocaine in phosphate buffer at pH ≈ 7.2 confirm this poor solubility.[6][7] If you must work at this pH, you are technically observing the solubility of the benzocaine free base, not its hydrochloride salt.
Q5: Could the physical form of my benzocaine be affecting its solubility?
Absolutely. Benzocaine can exist in different crystalline structures known as polymorphs.[6] These different forms can exhibit different physicochemical properties, including solubility and dissolution rate.[7] If you experience inconsistent solubility results under identical conditions, it may be due to lot-to-lot variability in the polymorphic form of your starting material.
Data Summary
Table 1: Physicochemical Properties of Benzocaine & this compound
| Property | Benzocaine (Free Base) | This compound | Source(s) |
| Molecular Formula | C₉H₁₁NO₂ | C₉H₁₂ClNO₂ | [3][8] |
| Molecular Weight | 165.19 g/mol | 201.65 g/mol | [1][9] |
| pKa (Conjugate Acid) | ~2.51 - 2.78 | ~2.51 - 2.78 | [3][4] |
| Appearance | White crystalline powder | White crystalline solid | [1][10] |
Table 2: Reported Aqueous Solubility Data
| Compound | Reported Solubility | Conditions | Source(s) |
| Benzocaine | Very slightly soluble | Water | [1] |
| Benzocaine | ~24.8 µg/mL | pH 7.4 | [3] |
| This compound | 0.4 g/L (400 mg/L) | Water | |
| This compound | 2.85 mg/mL (2850 mg/L) | Water | [4] |
Note: The variability in reported solubility for the hydrochloride salt may be due to differences in experimental temperature, pH of the unbuffered water, and the specific polymorphic form used.
Troubleshooting Guide & Visualizations
If you are facing solubility challenges, the following workflow can help diagnose the issue.
Caption: Troubleshooting workflow for this compound solubility.
The solubility of benzocaine is fundamentally linked to the pH of the medium, which controls the equilibrium between the soluble, protonated form and the insoluble free base.
Caption: pH-dependent equilibrium of benzocaine in aqueous solution.
Key Experimental Protocols
Protocol 1: Preparation of a Buffered this compound Stock Solution
This protocol describes how to prepare a solution at a pH where this compound is soluble.
-
Buffer Preparation : Prepare an appropriate acidic buffer (e.g., 0.1 M Glycine-HCl buffer, pH 2.0). Ensure the buffer system has sufficient capacity to resist pH shifts upon addition of the compound.
-
Weighing : Accurately weigh the desired amount of this compound powder.
-
Dissolution : Slowly add the powder to a measured volume of the acidic buffer while stirring continuously with a magnetic stir bar.
-
Volume Adjustment : Once fully dissolved, transfer the solution to a volumetric flask and add buffer to reach the final desired volume.
-
pH Verification : Measure the final pH of the solution to confirm it remains in the desired acidic range (pH < 2.5).
-
Filtration (Optional) : If any particulates remain, filter the solution through a 0.22 µm syringe filter compatible with acidic solutions.
-
Storage : Store the solution in a well-sealed, light-protected container.[11] Aqueous solutions of esters like benzocaine can be susceptible to hydrolysis, especially at pH extremes and elevated temperatures.
Protocol 2: Determination of Equilibrium Solubility (Shake-Flask Method)
This is a standard method to determine the solubility of a compound under specific buffer and temperature conditions.
-
System Preparation : Add an excess amount of this compound powder to a series of glass vials containing the aqueous buffer of interest (e.g., phosphate buffer, pH 7.4). The excess solid is crucial to ensure saturation.
-
Equilibration : Seal the vials securely and place them in a shaker bath set to a constant temperature (e.g., 25°C or 37°C). Agitate the vials for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. The time required should be determined empirically.
-
Phase Separation : After equilibration, allow the vials to stand undisturbed for a short period to let the undissolved solid settle. Alternatively, centrifuge the samples at a high speed to pellet the excess solid.
-
Sampling : Carefully withdraw an aliquot of the clear supernatant. Be cautious not to disturb the undissolved solid at the bottom.
-
Dilution : Accurately dilute the supernatant with a suitable solvent (the mobile phase of the analytical method is often a good choice) to a concentration that falls within the calibration range of your analytical method.
-
Quantification : Analyze the concentration of benzocaine in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[6]
-
Calculation : Calculate the original concentration in the supernatant, which represents the equilibrium solubility of the compound under the tested conditions.
References
- 1. cdn.who.int [cdn.who.int]
- 2. Benzocaine | 94-09-7 [chemicalbook.com]
- 3. Benzocaine | C9H11NO2 | CID 2337 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Buy this compound | 23239-88-5 [smolecule.com]
- 5. Solved To increase the solubility of benzocaine in water, we | Chegg.com [chegg.com]
- 6. The Analysis of the Physicochemical Properties of Benzocaine Polymorphs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound | C9H12ClNO2 | CID 10214462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. This compound | 23239-88-5 [chemicalbook.com]
- 11. Benzocaine: A Comprehensive Overview for Chemistry Professionals_Chemicalbook [chemicalbook.com]
Technical Support Center: Optimizing Benzocaine Hydrochloride for Neuronal Blockade
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of benzocaine (B179285) hydrochloride for neuronal blockade experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for benzocaine hydrochloride in producing neuronal blockade?
A1: this compound is a local anesthetic that functions by reversibly binding to and inhibiting voltage-gated sodium channels in the neuronal cell membrane.[1][2] In its non-ionized form, benzocaine diffuses across the cell membrane. Once inside, its ionized form binds to the α subunit of the sodium channels.[1] This binding action prevents the influx of sodium ions, which is a critical step for the depolarization of the neuronal membrane. By inhibiting this depolarization, this compound effectively stops the initiation and propagation of action potentials, leading to a blockade of nerve impulses.[2][3]
Q2: What is a typical effective concentration range for this compound in in vitro neuronal preparations?
A2: The effective concentration of this compound can vary depending on the specific neuronal preparation and experimental conditions. However, studies have shown that concentrations in the micromolar (µM) to millimolar (mM) range are typically used. For example, a concentration-response curve has been generated with benzocaine concentrations of 30 µM, 100 µM, 300 µM, 1 mM, and 3 mM, with a reported IC50 (the concentration at which 50% of the maximal inhibitory effect is achieved) of 650 µM.[4] Commercially available topical formulations often contain much higher concentrations, such as 20%.[5]
Q3: How does the pH of the experimental solution affect the efficacy of this compound?
A3: Benzocaine is a weak base with a low pKa of approximately 2.6.[1] Unlike many other local anesthetics, the activity of benzocaine is largely independent of the external pH.[6][7] This is because benzocaine is permanently uncharged at physiological pH, allowing it to readily diffuse across the neuronal membrane to reach its intracellular binding site on the sodium channel.[8]
Q4: Is the blocking effect of this compound dependent on the frequency of neuronal stimulation?
A4: The blocking effect of benzocaine is not significantly dependent on the frequency of neuronal stimulation.[9][10] This is in contrast to some other local anesthetics, like lidocaine, which exhibit a more pronounced frequency-dependent block.[10][11] This means that the degree of blockade by benzocaine does not substantially increase with higher frequencies of action potential firing.
Q5: How should I prepare and store this compound solutions for my experiments?
A5: this compound is a crystalline salt that is soluble in water.[6] For experimental use, a stock solution can be prepared. For example, a 100 g/L stock solution of benzocaine HCl can be made and should be stored in a dark container, protected from light.[6] It is often recommended to buffer the solution with sodium bicarbonate to a pH of 7.0-7.5.[6] For final working solutions, the stock can be diluted with your experimental buffer (e.g., artificial cerebrospinal fluid) to the desired concentration. It's advisable to prepare fresh dilutions for each experiment to ensure stability and potency.
Troubleshooting Guide
Problem: I am observing inconsistent or incomplete neuronal blockade at a concentration that should be effective.
| Potential Cause | Troubleshooting Step |
| Solution Instability | Prepare fresh this compound solutions for each experiment. Ensure the stock solution has been stored properly in a dark container.[6] |
| Incorrect pH of aCSF | Although benzocaine's action is largely pH-independent, ensure your artificial cerebrospinal fluid (aCSF) or recording solution is at the correct physiological pH (typically 7.2-7.4) for optimal neuronal health. |
| Inadequate Diffusion Time | Allow sufficient time for the benzocaine solution to perfuse the preparation and reach the neurons. The onset of action is typically fast, around 30 seconds with a 20% concentration, but this can vary in in vitro setups.[1] |
| Neuronal Health | Ensure the health of your neuronal culture or tissue slice. Poor neuronal viability can lead to inconsistent responses to pharmacological agents. |
Problem: The neuronal activity does not fully recover after washing out the this compound.
| Potential Cause | Troubleshooting Step |
| Incomplete Washout | Ensure a thorough and prolonged washout with fresh, drug-free aCSF. The recovery from benzocaine block is generally rapid.[9] |
| High Concentration Effects | High concentrations of any local anesthetic can have neurotoxic effects. Consider using a lower concentration range to achieve the desired block without causing irreversible damage. |
| Metabolite Effects | Benzocaine is metabolized to para-aminobenzoic acid (PABA).[1] While unlikely to be a major issue in acute in vitro experiments, consider its potential effects in long-term studies. |
Quantitative Data Summary
Table 1: Dose-Dependent Inhibition of Neuronal Sodium Channels by Benzocaine
| Concentration | Reported Effect | Source |
| 30 µM | Partial Blockade | [4] |
| 100 µM | Partial Blockade | [4] |
| 300 µM | Partial Blockade | [4] |
| 650 µM | IC50 (50% inhibition) | [4] |
| 1 mM | Significant Blockade | [4] |
| 1.3 mM | ~37% conduction block at single stimuli | [10] |
| 3 mM | Near complete blockade | [4] |
Table 2: Effect of Stimulation Frequency on Neuronal Blockade by Benzocaine
| Stimulus Frequency | Effect on Blockade | Source |
| 1 Hz to 10 Hz | No significant change in the degree of block. | [9] |
| 1 Hz to 20 Hz | No gradual relief of block was observed, unlike with lidocaine. | [10] |
| Up to 50 Hz | The rate of block was not increased with increasing frequency. | [9] |
Experimental Protocols
Protocol 1: Preparation of Primary Neuronal Cultures for Electrophysiology
This protocol provides a general guideline for establishing primary neuronal cultures suitable for patch-clamp or micro-electrode array (MEA) recordings.
Materials:
-
Embryonic day 18 (E18) rat or mouse embryos
-
Dissection medium (e.g., Hibernate-E)
-
Enzymatic digestion solution (e.g., papain or trypsin)
-
Plating medium (e.g., Neurobasal medium supplemented with B27, GlutaMAX, and serum)
-
Culture plates or coverslips coated with an adhesive substrate (e.g., poly-D-lysine and laminin)
-
This compound stock solution
-
Artificial cerebrospinal fluid (aCSF)
Procedure:
-
Dissection: Aseptically dissect hippocampi or cortices from E18 embryos in chilled dissection medium.
-
Digestion: Transfer the tissue to the enzymatic digestion solution and incubate at 37°C for the recommended time (e.g., 15-20 minutes for papain).
-
Dissociation: Gently triturate the digested tissue with a series of fire-polished Pasteur pipettes of decreasing tip diameter to obtain a single-cell suspension.
-
Plating: Count the viable cells using a hemocytometer and plate them at the desired density onto coated culture plates or coverslips in the plating medium.
-
Culture Maintenance: Incubate the cultures at 37°C in a humidified 5% CO2 incubator. Change half of the medium every 2-3 days with serum-free culture medium.
-
Experimental Use: Neurons are typically ready for electrophysiological recordings after 7-14 days in vitro.
Protocol 2: Whole-Cell Patch-Clamp Recording of Neuronal Sodium Currents
This protocol outlines the procedure for recording voltage-gated sodium currents from cultured neurons and assessing the blocking effect of this compound.
Materials:
-
Cultured neurons on coverslips
-
Patch-clamp rig (microscope, micromanipulator, amplifier, digitizer)
-
Borosilicate glass capillaries for pulling patch pipettes
-
External solution (aCSF) containing (in mM): 140 NaCl, 3 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose; pH adjusted to 7.4.
-
Internal solution (pipette solution) containing (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES; pH adjusted to 7.2 with CsOH. (Cesium is used to block potassium channels).
-
This compound working solutions of various concentrations in aCSF.
Procedure:
-
Preparation: Place a coverslip with cultured neurons in the recording chamber on the microscope stage and perfuse with aCSF.
-
Pipette Pulling: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Cell Approach and Sealing: Under visual control, approach a neuron with the patch pipette. Apply gentle suction to form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette tip, establishing the whole-cell configuration.
-
Voltage-Clamp Recording: Clamp the membrane potential at a holding potential where sodium channels are in the closed state (e.g., -100 mV). Apply depolarizing voltage steps (e.g., to 0 mV) to elicit sodium currents.
-
Drug Application: After obtaining a stable baseline recording of sodium currents, perfuse the recording chamber with aCSF containing the desired concentration of this compound.
-
Data Acquisition: Record the sodium currents in the presence of benzocaine. The extent of blockade can be quantified by measuring the reduction in the peak current amplitude.
-
Dose-Response Analysis: Repeat steps 6 and 7 with a range of benzocaine concentrations to construct a dose-response curve and determine the IC50.
-
Washout: Perfuse the chamber with drug-free aCSF to assess the reversibility of the block.
Visualizations
Caption: Mechanism of this compound action on a voltage-gated sodium channel.
Caption: Experimental workflow for assessing this compound efficacy.
Caption: Troubleshooting flowchart for inconsistent neuronal blockade.
References
- 1. researchgate.net [researchgate.net]
- 2. Video: How to Culture, Record and Stimulate Neuronal Networks on Micro-electrode Arrays MEAs [jove.com]
- 3. med64.com [med64.com]
- 4. Frontiers | Sodium Channels and Local Anesthetics—Old Friends With New Perspectives [frontiersin.org]
- 5. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 6. Benzocaine: A Comprehensive Overview for Chemistry Professionals_Chemicalbook [chemicalbook.com]
- 7. Neuronal Electrophysiology | www.multichannelsystems.com [multichannelsystems.com]
- 8. Local anaesthesia efficacy: discrepancies between in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
"stability testing of benzocaine hydrochloride in experimental solutions"
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability testing of benzocaine (B179285) hydrochloride in experimental solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for benzocaine hydrochloride?
A1: this compound is susceptible to degradation primarily through the hydrolysis of its ester functional group.[1][2] This reaction is catalyzed by both acidic and basic conditions.[2] Additionally, the primary aromatic amine group can be a site for oxidative degradation.[1][3]
Q2: What are the major degradation products of this compound?
A2: The most common degradation product resulting from hydrolysis is p-aminobenzoic acid (PABA).[1][4][5] Under oxidative stress, other degradation products such as N-formylbenzocaine have been observed.[1][2]
Q3: Which factors have the most significant impact on the stability of this compound in solution?
A3: The stability of this compound in solution is primarily influenced by pH, temperature, and light.[6][7][8]
-
pH: Stability is highly pH-dependent, with hydrolysis occurring in both acidic and basic environments.[2][6] The greatest stability for similar local anesthetic hydrochlorides in aqueous solutions is reported to be in the pH range of 3 to 4.[9]
-
Temperature: Elevated temperatures accelerate the rate of chemical degradation.[7][10]
-
Light: Exposure to UV light can induce photolytic degradation.[6][11]
-
Oxidizing Agents: The presence of oxidizing agents can lead to the formation of specific degradation products.[6][11]
Q4: How is the stability of this compound typically evaluated?
A4: The stability of this compound is most commonly assessed using a stability-indicating analytical method, with High-Performance Liquid Chromatography (HPLC) being the predominant technique.[12][13] A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient (API) without interference from any degradation products, excipients, or impurities.[14]
Q5: What are the recommended storage conditions for this compound solutions?
A5: To minimize degradation, this compound solutions should be stored in a cool, dark place.[9] For optimal stability, the pH of aqueous solutions should be maintained in a slightly acidic range (e.g., pH 3-4).[9] Stock solutions should be freshly prepared whenever possible.[12]
Troubleshooting Guides
Q1: I'm seeing unexpected peaks in my HPLC chromatogram during a stability study. What could be the cause?
A1: Unexpected peaks typically indicate the presence of degradation products or impurities.
-
Identify the Source: Compare the chromatogram of your stressed sample with that of an unstressed standard solution and a blank (solvent). Peaks present in the stressed sample but not in the standard or blank are likely degradants.
-
Check for Contamination: Ensure that all glassware is clean and that solvents are of high purity. Impurities from excipients or co-solvents can also appear as extra peaks.[1][5]
-
Forced Degradation: If not already performed, conduct a forced degradation study (see Experimental Protocols below) to intentionally generate degradation products.[6] This helps in confirming the identity of the degradation peaks in your study samples.
Q2: My this compound stock solution seems to be degrading much faster than expected. What's wrong?
A2: Rapid degradation is often due to improper storage or preparation.
-
Verify pH: Check the pH of your solution. This compound is a salt of a weak base and a strong acid, which should result in an acidic pH in water. If the solution was prepared with a buffer or other reagents that raise the pH, this could accelerate hydrolysis.
-
Solvent Purity: Ensure the solvent is free from contaminants, especially oxidizing impurities.[1]
-
Light Exposure: Protect the solution from light at all times by using amber vials or covering the container with aluminum foil.[6][7]
-
Temperature: Store the solution at the recommended temperature (e.g., refrigerated at 4°C) and allow it to come to room temperature only for the duration of the experiment.[7][12]
Q3: I am getting inconsistent and non-reproducible stability results between experiments. What should I check?
A3: Inconsistent results often point to variability in experimental conditions.
-
Standardize Solution Preparation: Ensure that the method for preparing solutions is consistent every time, including the order of addition of reagents, mixing time, and final pH adjustment.
-
Control Temperature: Use a calibrated incubator or water bath to maintain a constant temperature during the study. Fluctuations in ambient temperature can significantly affect degradation rates.[10]
-
Consistent Analytical Method: Verify that the HPLC system is equilibrated and performing consistently. Check for variations in retention times, peak shapes, and system pressure.
Data Presentation
Table 1: Summary of Forced Degradation Conditions for this compound
| Stress Condition | Reagent/Parameter | Typical Conditions | Major Degradation Product | Reference(s) |
| Acid Hydrolysis | Hydrochloric Acid (HCl) | 0.1M - 1M HCl, reflux at 60-80°C | p-Aminobenzoic Acid (PABA) | [2][6][11] |
| Base Hydrolysis | Sodium Hydroxide (NaOH) | 0.1M - 1M NaOH, reflux at 60-80°C | p-Aminobenzoic Acid (PABA) | [2][6][11] |
| Oxidation | Hydrogen Peroxide (H₂O₂) | 3-30% H₂O₂ at room temperature | N-formylbenzocaine, others | [1][6][11] |
| Thermal Degradation | Heat | 70-80°C (solid state or solution) | Varies, potential for PABA | [6][11] |
| Photodegradation | UV Light | Exposure to UV light (e.g., 254 nm) | Varies | [6][11] |
Table 2: Example of a Stability-Indicating HPLC Method for this compound
| Parameter | Specification | Reference(s) |
| Column | C8 or C18 (e.g., 5 µm, 4.6 x 150 mm) | [4][9] |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 5.5) (25:75, v/v) | [4] |
| Flow Rate | 1.0 mL/min | N/A |
| Detection Wavelength | 270 nm | [4] |
| Injection Volume | 20 µL | N/A |
| Column Temperature | Ambient or 30°C | N/A |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol aims to generate potential degradation products to demonstrate the specificity of a stability-indicating method. The goal is to achieve 1-30% degradation of the active ingredient.[11]
-
Prepare Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol (B129727) or a water/acetonitrile mixture.[12]
-
Acid Hydrolysis:
-
Mix equal parts of the stock solution and 1M HCl in a flask.
-
Heat the mixture at 60°C for 30 minutes.[11]
-
Cool the solution, neutralize with an appropriate amount of 1M NaOH, and dilute to the target concentration with the mobile phase.
-
-
Base Hydrolysis:
-
Mix equal parts of the stock solution and 1M NaOH in a flask.
-
Heat the mixture at 60°C for 30 minutes.[11]
-
Cool the solution, neutralize with an appropriate amount of 1M HCl, and dilute to the target concentration with the mobile phase.
-
-
Oxidative Degradation:
-
Mix equal parts of the stock solution and 3% hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute to the target concentration with the mobile phase.
-
-
Thermal Degradation:
-
Transfer a portion of the stock solution into a vial and heat it in an oven at 70°C for 48 hours.
-
Cool and dilute to the target concentration with the mobile phase.
-
-
Photolytic Degradation:
-
Expose a portion of the stock solution in a quartz cuvette to UV light in a photostability chamber.
-
Simultaneously, keep a control sample wrapped in aluminum foil in the same chamber.
-
After a suitable exposure time, dilute both samples to the target concentration with the mobile phase.
-
-
Analysis: Analyze all prepared samples, along with an untreated control sample, using the developed HPLC method.
Protocol 2: Stability-Indicating HPLC Method
This protocol describes a general method for quantifying this compound in the presence of its degradation products.
-
Preparation of Mobile Phase: Prepare the mobile phase as specified (e.g., Acetonitrile:Phosphate Buffer pH 5.5, 25:75 v/v).[4] Filter through a 0.45 µm filter and degas before use.
-
Preparation of Standard Solution: Accurately weigh and dissolve this compound in the mobile phase to prepare a standard solution of known concentration (e.g., 50 µg/mL).
-
Preparation of Sample Solution: Dilute the samples from the stability study (or experimental solution) with the mobile phase to a final concentration within the calibration range of the method.
-
Chromatographic Conditions:
-
Set up the HPLC system according to the parameters in Table 2.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
-
Analysis and System Suitability:
-
Inject the blank (mobile phase), followed by five replicate injections of the standard solution.
-
Calculate the relative standard deviation (RSD) for peak area and retention time (should be <2%).
-
-
Sample Injection: Inject the prepared sample solutions.
-
Quantification: Calculate the concentration of this compound in the samples by comparing the peak area with that of the standard solution. The percentage of degradation can be calculated as: % Degradation = [(Initial Conc. - Conc. at time t) / Initial Conc.] * 100
Mandatory Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Stability of benzocaine formulated in commercial oral disintegrating tablet platforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Validated simultaneous determination of antipyrine and benzocaine HCl in the presence of benzocaine HCl degradation product - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. The Analysis of the Physicochemical Properties of Benzocaine Polymorphs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ajpsonline.com [ajpsonline.com]
- 7. scitechnol.com [scitechnol.com]
- 8. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cjhp-online.ca [cjhp-online.ca]
- 10. iipseries.org [iipseries.org]
- 11. ijrpp.com [ijrpp.com]
- 12. mdpi.com [mdpi.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. files.core.ac.uk [files.core.ac.uk]
"common impurities in commercial benzocaine hydrochloride and their effects"
Welcome to the Technical Support Center for Benzocaine (B179285) Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address common issues related to impurities in commercial benzocaine hydrochloride and their potential impact on experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in commercial this compound?
A1: Commercial this compound can contain several types of impurities, which can be broadly categorized as:
-
Synthesis-Related Impurities: These are substances that are formed during the manufacturing process. Common examples include unreacted starting materials, intermediates, and by-products of side reactions.[] Key synthesis-related impurities include:
-
Degradation Products: These impurities result from the chemical breakdown of this compound over time due to factors like exposure to light, heat, or humidity. The primary degradation product is p-aminobenzoic acid (PABA).[5][6][7] N-formylbenzocaine has also been identified as a degradation product, potentially formed by reaction with formic acid.[5][6]
-
Residual Solvents: Solvents used during the synthesis and purification process may remain in the final product. Common residual solvents include ethanol (B145695) and ethyl acetate.[2]
-
Inorganic Impurities: These can include heavy metals such as lead, mercury, and arsenic, which may be introduced from raw materials or manufacturing equipment.[]
Q2: What are the potential effects of these impurities on my experiments?
A2: The presence of impurities can have significant and varied effects on experimental outcomes, ranging from analytical interference to altered biological activity.
-
p-Aminobenzoic acid (PABA): As a structurally similar compound to benzocaine, PABA can interfere with analytical methods like HPLC, potentially co-eluting or causing peak tailing.[8][9] Biologically, PABA is known to have its own effects, including antioxidant properties and the ability to influence cell proliferation.[10][11][12] In microbiological assays, its presence can affect the growth of certain organisms and interfere with the testing of antifolate drugs.[13]
-
Ethyl 4-nitrobenzoate (B1230335): This impurity is a synthetic precursor to benzocaine and its presence can indicate incomplete reaction or inadequate purification. While specific data on its experimental interference is limited, related nitroaromatic compounds are known to have potential cytotoxic effects, which could impact cell-based assays.[14][15]
-
Aniline (B41778): Aniline is a known toxic substance and a potential carcinogen.[] Its presence, even in trace amounts, can be a significant concern in toxicological studies and may have toxic effects on the central nervous system and hematopoietic system.[]
-
Heavy Metals: Heavy metals are toxic and can interfere with a wide range of biological assays by denaturing proteins or inhibiting enzyme activity.[]
-
Degradation Products: The degradation of benzocaine affects its potency and stability. The presence of degradation products can lead to an overestimation of the active pharmaceutical ingredient (API) concentration if the analytical method is not stability-indicating.
Q3: Are there established limits for these impurities in commercial this compound?
A3: Yes, pharmacopeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) set specific limits for known and unspecified impurities in this compound.[2][16] These limits are in place to ensure the quality, safety, and efficacy of the product. Regulatory authorities specify strict limits for allowable impurity levels in pharmaceutical formulations.[]
Troubleshooting Guides
Issue 1: Inconsistent or unexpected results in cell-based assays.
| Possible Cause | Troubleshooting Steps |
| Cytotoxic Impurities: The presence of impurities like Ethyl 4-nitrobenzoate or aniline could be affecting cell viability, leading to inconsistent results in proliferation or toxicity assays. | 1. Verify Purity: Analyze your this compound sample for the presence of these impurities using a validated HPLC method (see Experimental Protocols).2. Use a Higher Purity Standard: If impurities are detected, consider using a higher purity grade of this compound for your experiments.3. Control Experiments: If possible, obtain standards of the suspected impurities and run control experiments to determine their individual effects on your cell line. |
| Biologically Active Impurities: p-Aminobenzoic acid (PABA) has known biological activity, including antioxidant effects, that could interfere with your experimental endpoint.[10][11][12] | 1. Review Literature: Research the specific effects of PABA on the signaling pathways or cellular processes you are investigating.2. Quantify PABA Levels: Determine the concentration of PABA in your this compound sample.3. Spiking Experiment: Add a known amount of PABA to a control experiment to mimic the impurity and assess its impact. |
Issue 2: Poor peak shape or unexpected peaks in HPLC analysis.
| Possible Cause | Troubleshooting Steps |
| Co-eluting Impurities: A common impurity like p-aminobenzoic acid might be co-eluting with the main benzocaine peak, causing tailing or asymmetry.[8][9] | 1. Optimize HPLC Method: Adjust the mobile phase composition, pH, or gradient to improve the separation between benzocaine and its impurities.2. Use a Different Column: Consider a column with a different stationary phase to achieve better selectivity.3. Peak Purity Analysis: Utilize a diode array detector (DAD) to assess the peak purity of your benzocaine peak. |
| Presence of Unknown Impurities: The commercial sample may contain impurities not listed on the certificate of analysis. | 1. Mass Spectrometry (MS) Detection: Couple your HPLC system to a mass spectrometer to identify the mass-to-charge ratio of the unknown peaks.2. Review Synthesis Pathway: Examine the synthetic route of benzocaine to hypothesize potential side products or unreacted intermediates. |
Data Presentation
Table 1: Common Impurities in Commercial this compound and their Pharmacopeial Limits
| Impurity Name | Type | Typical Pharmacopeial Limit (USP) | Potential Experimental Effects |
| p-Aminobenzoic Acid (PABA) | Degradation/Synthesis-Related | ≤ 0.10%[2] | Analytical interference, antioxidant activity, affects cell proliferation.[8][9][10][11][12][13] |
| Ethyl 4-Nitrobenzoate | Synthesis-Related | ≤ 0.10%[2] | Potential cytotoxicity in cell-based assays.[14][15] |
| Any Other Unspecified Impurity | Various | ≤ 0.10%[2] | Varies depending on the impurity. |
| Total Impurities | Various | ≤ 1.0%[2] | Cumulative and potentially synergistic effects on experiments. |
| Residual Solvents (Ethanol, Ethyl Acetate) | Residual Solvent | < 5000 ppm[2] | May affect cell viability at high concentrations. |
| Heavy Metals | Inorganic | Varies by element | Enzyme inhibition, protein denaturation.[] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Impurity Profiling
This protocol provides a general methodology for the detection and quantification of impurities in this compound. Method optimization may be required based on the specific impurities of interest and the available instrumentation.
Objective: To separate and quantify this compound and its potential impurities.
Materials:
-
High-Performance Liquid Chromatograph (HPLC) with UV detector
-
C18 analytical column (e.g., 4.6 mm x 150 mm, 5 µm)
-
Acetonitrile (B52724) (HPLC grade)
-
Phosphate (B84403) buffer (pH adjusted)
-
This compound reference standard and sample
-
Reference standards for known impurities (if available)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and phosphate buffer (e.g., 25:75 v/v).[9] The pH of the buffer should be optimized for optimal separation (e.g., pH 5.5).[9] Filter and degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard and any available impurity standards in the mobile phase to prepare stock solutions. Prepare a series of working standard solutions by diluting the stock solutions to known concentrations.
-
Sample Solution Preparation: Accurately weigh and dissolve the commercial this compound sample in the mobile phase to a known concentration.
-
Chromatographic Conditions:
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Data Analysis:
-
Identify the peaks corresponding to benzocaine and its impurities by comparing the retention times with those of the reference standards.
-
Calculate the concentration of each impurity in the sample using the peak areas and the calibration curve generated from the standard solutions.
-
Mandatory Visualizations
Caption: Experimental workflow for HPLC-based impurity profiling of this compound.
Caption: Logical troubleshooting guide for issues encountered during this compound experiments.
References
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Benzocaine Impurities | Aligns Pharma [alignspharma.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The Analysis of the Physicochemical Properties of Benzocaine Polymorphs | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Validated simultaneous determination of antipyrine and benzocaine HCl in the presence of benzocaine HCl degradation product - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. Molecular Antioxidant Properties and In Vitro Cell Toxicity of the p-Aminobenzoic Acid (PABA) Functionalized Peptide Dendrimers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular Antioxidant Properties and In Vitro Cell Toxicity of the p-Aminobenzoic Acid (PABA) Functionalized Peptide Dendrimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Optimal concentration of p-aminobenzoic acid and folic acid in the in vitro assay of antifolates against Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. 对硝基苯甲酸乙酯 ≥98.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 16. pharmacopeia.cn [pharmacopeia.cn]
"preventing degradation of benzocaine hydrochloride during storage"
Technical Support Center: Benzocaine (B179285) Hydrochloride Stability
This guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of benzocaine hydrochloride during storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation?
A1: this compound is susceptible to degradation through several pathways, primarily hydrolysis, oxidation, and photolysis.
-
Hydrolysis: As an ester of p-aminobenzoic acid, benzocaine's ester bond can be hydrolyzed under acidic or basic conditions, yielding p-aminobenzoic acid (PABA) and ethanol.[1][2][3][4] The presence of moisture is a critical factor in hydrolysis, and this can be exacerbated by hygroscopic excipients in a formulation.[1][5]
-
Oxidation: The primary amino group on the benzocaine molecule makes it susceptible to oxidation.[6][7][8] This can be initiated by atmospheric oxygen, trace metal ions, or oxidizing agents.[9][10]
-
Photolysis: Benzocaine is light-sensitive.[9][11] Exposure to UV radiation can provide the energy needed to initiate degradation reactions.[12]
-
Incompatibilities: Contact with strong oxidizing or reducing agents, acids, and bases can accelerate degradation.[9][10]
Q2: What are the visible signs of this compound degradation?
A2: The most common visible sign is a change in the physical appearance of the substance, such as discoloration (e.g., yellowing).[7] However, significant degradation leading to loss of potency and the formation of impurities can occur without any visible changes. Therefore, analytical testing is crucial for confirming stability.
Q3: How should I store this compound to ensure its stability?
A3: To minimize degradation, this compound should be stored according to the following conditions, which align with USP guidelines:
-
Container: Store in a well-closed, tight, light-resistant container.[9][10][11]
-
Temperature: Store at controlled room temperature and avoid prolonged exposure to temperatures exceeding 30°C.[13][14]
-
Atmosphere: Store in a dry, well-ventilated place to protect from moisture.[9][10][14]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Issue 1: My this compound powder has turned yellow.
| Potential Cause | Troubleshooting Action |
| Light Exposure | Review storage procedures. Ensure the material is always kept in light-resistant containers and shielded from direct sunlight or harsh laboratory lighting.[9][11] |
| Oxidation | Check for potential exposure to oxidizing agents or atmospheric oxygen. Consider storing under an inert atmosphere (e.g., nitrogen or argon) for long-term storage of highly sensitive samples. |
| Heat Exposure | Verify that storage temperatures have not exceeded recommended limits (typically not exceeding 30°C).[13] Use a calibrated thermometer to monitor the storage area. |
Issue 2: Assay results show a loss of potency in my formulation.
| Potential Cause | Troubleshooting Action |
| Hydrolysis | This is a likely cause, especially in liquid or semi-solid formulations. The primary degradation product is p-aminobenzoic acid (PABA).[1][15] Use a stability-indicating analytical method, like HPLC, to quantify both benzocaine and PABA. |
| Excipient Incompatibility | Certain excipients can introduce moisture or reactive impurities (like formic acid) that accelerate degradation.[1][3][6] Conduct compatibility studies by storing the active pharmaceutical ingredient (API) with individual excipients under accelerated conditions. |
| Incorrect pH | In aqueous solutions, the pH is critical. Benzocaine degradation is catalyzed by both acid and base.[3] Ensure the formulation is buffered to a pH that confers maximum stability. |
Troubleshooting Decision Workflow
This diagram outlines a logical workflow for investigating observed degradation of this compound.
Caption: Troubleshooting workflow for investigating benzocaine HCl degradation.
Experimental Protocols & Data
Stability Study Design
Forced degradation studies are essential to understand how this compound degrades and to develop stability-indicating analytical methods.[2] A typical study involves subjecting the drug substance to stress conditions more severe than standard storage.
ICH Recommended Stability Testing Conditions
The International Council on Harmonisation (ICH) provides guidelines for stability testing.
| Study Type | Storage Condition | Minimum Duration |
| Long Term | 25°C ± 2°C / 60% RH ± 5% RH | 6-12 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
Table based on information from studies adhering to ICH guidelines.[6][7][8]
A study on benzocaine in oral disintegrating tablets found no degradation after 6 months at 25°C/60% RH.[6][7] However, under accelerated conditions of 40°C/75% RH, degradation was observed after 30 days in some formulations, highlighting the importance of excipient compatibility.[6][7][8]
Primary Degradation Pathway: Hydrolysis
The most common non-photolytic degradation pathway for benzocaine is the hydrolysis of its ester group to form p-aminobenzoic acid (PABA) and ethanol. This reaction is catalyzed by hydrogen (acid) or hydroxide (B78521) (base) ions.
Caption: Primary hydrolysis degradation pathway of benzocaine.
Protocol: Stability-Indicating HPLC Method
This section provides a generalized protocol for a High-Performance Liquid Chromatography (HPLC) method capable of separating benzocaine from its primary degradation product, PABA. Such methods are crucial for accurate stability assessment.[15]
Objective: To quantify benzocaine and PABA simultaneously in a sample.
Workflow Diagram
Caption: General workflow for HPLC stability analysis.
Methodology:
-
Chromatographic System:
-
Reagents:
-
Acetonitrile (B52724) (ACN), HPLC grade.
-
Phosphate (B84403) buffer (e.g., pH 5.5).[15]
-
Water, HPLC grade.
-
Reference standards for benzocaine and p-aminobenzoic acid.
-
-
Mobile Phase Preparation:
-
Prepare the phosphate buffer and adjust the pH as required.
-
Mix acetonitrile and buffer in the desired ratio (e.g., 25:75 v/v).[15]
-
Filter the mobile phase through a 0.45 µm filter and degas before use.
-
-
Standard Solution Preparation:
-
Accurately weigh and dissolve reference standards of benzocaine and PABA in a suitable solvent (e.g., a mixture of acetonitrile and water) to create stock solutions.[17]
-
Perform serial dilutions to prepare a series of calibration standards covering the expected concentration range of the samples.
-
-
Sample Preparation:
-
Accurately weigh a portion of the sample (e.g., powder, formulation).
-
Dissolve and dilute the sample with the mobile phase or a suitable solvent to achieve a final concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Set the column temperature and flow rate (e.g., 1.0 mL/min).
-
Inject the standard and sample solutions.
-
Identify the peaks for benzocaine and PABA based on their retention times, as determined from the standard solutions.
-
Calculate the concentration of benzocaine and any degradation products in the sample by comparing the peak areas to the calibration curve.
-
References
- 1. The Analysis of the Physicochemical Properties of Benzocaine Polymorphs [mdpi.com]
- 2. ajpsonline.com [ajpsonline.com]
- 3. researchgate.net [researchgate.net]
- 4. aiperodisha.org [aiperodisha.org]
- 5. The Analysis of the Physicochemical Properties of Benzocaine Polymorphs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stability of benzocaine formulated in commercial oral disintegrating tablet platforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Stability of Benzocaine Formulated in Commercial Oral Disintegrating Tablet Platforms | Semantic Scholar [semanticscholar.org]
- 9. spectrumrx.com [spectrumrx.com]
- 10. lewisu.edu [lewisu.edu]
- 11. spectrumchemical.com [spectrumchemical.com]
- 12. researchgate.net [researchgate.net]
- 13. pharmacopeia.cn [pharmacopeia.cn]
- 14. pccarx.com [pccarx.com]
- 15. Validated simultaneous determination of antipyrine and benzocaine HCl in the presence of benzocaine HCl degradation product - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. Determination of Benzocaine in Pharmaceutical Formulations by Indirect SERRS Assay Combined with Azo Coupling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Batch-to-Batch Variability of Benzocaine Hydrochloride
This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot and manage batch-to-batch variability of benzocaine (B179285) hydrochloride in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of batch-to-batch variability in benzocaine hydrochloride?
Batch-to-batch variability in this compound can arise from several factors throughout the manufacturing process. Key contributors include:
-
Polymorphism: Benzocaine is known to exist in different crystalline forms (polymorphs), each with unique physicochemical properties such as solubility and melting point.[1] Different batches may contain varying ratios of these polymorphs, leading to inconsistent dissolution and bioavailability.
-
Particle Size and Distribution: The particle size of the active pharmaceutical ingredient (API) significantly impacts its dissolution rate and, consequently, its performance in a formulation.[2][3] Variations in crystallization and milling processes between batches can lead to different particle size distributions.
-
Impurity Profile: The type and concentration of impurities can differ from batch to batch.[3][] These impurities can originate from raw materials, synthetic byproducts, or degradation and may affect the stability and safety of the final product. Common impurities are listed in the European Pharmacopoeia.[]
-
Residual Solvents: The manufacturing process may involve the use of solvents, and residual amounts can vary between batches, potentially impacting the material's physical properties and safety.[]
Q2: How does polymorphism affect the performance of this compound?
Polymorphism can significantly impact the therapeutic efficacy and stability of this compound. Different polymorphs of benzocaine exhibit different solubilities and dissolution rates.[1][5] For instance, forms I and II of benzocaine are more soluble than form III.[1] This means that a batch containing a higher proportion of a more soluble polymorph may show a faster onset of action but could also be less stable. Conversely, a batch with a less soluble polymorph might exhibit slower dissolution, potentially leading to reduced bioavailability.
Q3: What are the critical quality attributes (CQAs) to monitor for this compound to ensure batch-to-batch consistency?
To ensure consistency, the following CQAs should be closely monitored for each batch of this compound:
-
Polymorphic Form: Identification and quantification of the crystalline form(s) present.
-
Particle Size Distribution: Measurement of the mean particle size and the spread of sizes.
-
Purity: Assay of this compound and quantification of specified and unspecified impurities.
-
Dissolution Rate: The rate at which the drug dissolves from its dosage form under specified conditions.
-
Moisture Content: The amount of water present, which can affect stability and powder flow.
-
Residual Solvents: The levels of any remaining solvents from the manufacturing process.
Q4: Are there any specific challenges when formulating this compound into semi-solid dosage forms like creams and gels?
Yes, formulating this compound into semi-solid dosage forms presents unique challenges. The particle size of the API is critical in suspension-type ointments and must be controlled to ensure homogeneity and prevent grittiness.[6] Inconsistent particle size between batches can lead to variations in drug release, texture, and patient compliance. Additionally, the dissolution of benzocaine in the formulation base is crucial. For gels and creams, pre-dissolving the benzocaine in a suitable solvent like ethanol (B145695) or oil before incorporation into the base is a common practice to ensure uniformity.[6]
Troubleshooting Guides
Issue 1: Inconsistent Dissolution Profiles Between Batches
Symptoms: You observe significant differences in the dissolution rate of your formulated product (e.g., cream, gel, or tablet) when using different batches of this compound.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Different Polymorphic Content | Characterize the polymorphic form of each batch using Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC). If different polymorphs are present, consider establishing a specification for the desired polymorphic form with your supplier. |
| Variation in Particle Size Distribution | Measure the particle size distribution of each batch using techniques like laser diffraction. A finer particle size generally leads to faster dissolution. Work with your supplier to define an acceptable particle size range. |
| API Agglomeration in Formulation | During formulation, ensure adequate mixing and dispersion of the this compound to prevent clumping, which can reduce the effective surface area for dissolution. |
| Inconsistent Formulation Process | Review your manufacturing process for the dosage form to ensure all parameters (e.g., mixing time, speed, temperature) are consistent between batches. |
Issue 2: Poor Crystal Formation or "Oiling Out" During Recrystallization
Symptoms: When attempting to recrystallize benzocaine, you observe the formation of an oil instead of crystals, or the resulting crystals are very fine and difficult to filter.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Cooling Too Rapidly | Allow the solution to cool slowly and undisturbed to promote the growth of larger crystals. |
| Inappropriate Solvent-to-Solute Ratio | If "oiling out" occurs, try reheating the solution to dissolve the oil and add more of the primary solvent. |
| Supersaturation is Too High | Add the anti-solvent more slowly while stirring to control the rate of precipitation. |
| Presence of Impurities | Impurities can inhibit crystal growth. Consider treating the hot solution with activated charcoal to remove colored impurities before cooling. |
Data Presentation
Consistent monitoring and comparison of quantitative data from different batches are crucial for managing variability. Below are example tables to structure your batch-to-batch comparison data.
Table 1: Comparison of Physicochemical Properties of Different Batches of this compound
| Parameter | Batch A | Batch B | Batch C | Acceptance Criteria |
| Assay (%) | 99.8 | 99.5 | 100.1 | 98.0 - 102.0 |
| Impurity A (%) | 0.05 | 0.08 | 0.04 | ≤ 0.1 |
| Impurity B (%) | < 0.01 | 0.03 | < 0.01 | ≤ 0.05 |
| Particle Size (D50, µm) | 25.3 | 45.8 | 28.1 | 20 - 50 |
| Moisture Content (%) | 0.2 | 0.3 | 0.15 | ≤ 0.5 |
| Polymorphic Form | Form I | Form I/II mix | Form I | Predominantly Form I |
Table 2: Solubility of Benzocaine Polymorphs
| Polymorphic Form | Solubility in Methanol (B129727) (mg/mL) | Solubility in Phosphate (B84403) Buffer pH 7.2 (mg/mL) |
| Form I | > 100 | 0.45 |
| Form II | > 100 | 0.52 |
| Form III | > 100 | 0.38 |
Data adapted from studies on benzocaine polymorphs. The solubility in methanol is high for all forms, while differences are more pronounced in aqueous buffer.[1]
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Assay and Impurity Determination
This method is suitable for the quantitative determination of this compound and its related impurities.
1. Chromatographic Conditions:
-
Column: C8, 5 µm, 4.6 x 150 mm
-
Mobile Phase: Acetonitrile and phosphate buffer pH 5.5 (25:75, v/v)[7]
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 270 nm[7]
-
Injection Volume: 20 µL
-
Column Temperature: 30 °C
2. Standard Solution Preparation:
-
Accurately weigh about 25 mg of this compound USP Reference Standard into a 50 mL volumetric flask.
-
Dissolve in and dilute to volume with the mobile phase.
3. Sample Solution Preparation:
-
Accurately weigh a portion of the this compound batch equivalent to about 25 mg into a 50 mL volumetric flask.
-
Dissolve in and dilute to volume with the mobile phase.
4. Procedure:
-
Inject the standard and sample solutions into the chromatograph.
-
Record the peak areas and calculate the percentage of this compound and any impurities.
Powder X-ray Diffraction (PXRD) for Polymorph Analysis
PXRD is a powerful technique for identifying the crystalline form of this compound.
1. Instrument Parameters:
-
Radiation Source: Cu Kα
-
Voltage and Current: 45 kV and 40 mA
-
Scanning Range: 3° to 40° 2θ
-
Step Size: 0.02° 2θ
-
Scan Speed: 1°/min
2. Sample Preparation:
-
Gently grind the sample to a fine powder using a mortar and pestle.
-
Pack the powder into the sample holder, ensuring a flat, even surface.
3. Data Analysis:
-
Collect the diffraction pattern.
-
Compare the obtained diffractogram with reference patterns for known polymorphs of benzocaine and this compound to identify the crystalline form(s) present in the batch.
Dissolution Testing for a this compound Topical Cream
This method can be used to assess the in vitro release of this compound from a semi-solid dosage form.
1. Apparatus:
-
USP Apparatus 2 (Paddle) with Enhancer Cells (Immersion Cells)[8]
-
Dissolution Medium: Phosphate buffer pH 7.4
-
Volume: 900 mL
-
Temperature: 32 ± 0.5 °C
-
Paddle Speed: 50 rpm
2. Procedure:
-
Assemble the Enhancer Cell with a suitable inert membrane.
-
Accurately weigh a sample of the cream and apply it evenly onto the membrane within the cell.
-
Place the assembled cell into the dissolution vessel.
-
At specified time points (e.g., 1, 2, 4, 6, and 8 hours), withdraw a sample of the dissolution medium.
-
Filter the samples immediately through a suitable filter.
-
Analyze the samples for this compound content using a validated analytical method, such as HPLC.
Visualizations
Caption: Workflow for assessing batch-to-batch variability.
Caption: Troubleshooting logic for inconsistent dissolution.
References
- 1. mdpi.com [mdpi.com]
- 2. Stability of benzocaine formulated in commercial oral disintegrating tablet platforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jcchems.com [jcchems.com]
- 5. researchgate.net [researchgate.net]
- 6. supplybenzocaine.co.uk [supplybenzocaine.co.uk]
- 7. Validated simultaneous determination of antipyrine and benzocaine HCl in the presence of benzocaine HCl degradation product - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. agilent.com [agilent.com]
Technical Support Center: Troubleshooting Unexpected Effects of Benzocaine Hydrochloride in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of benzocaine (B179285) hydrochloride in cell culture experiments. Unexpected cellular responses can arise, and this resource aims to help you identify and address these issues effectively.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for benzocaine hydrochloride?
This compound is a local anesthetic that primarily functions by blocking voltage-gated sodium channels in the neuronal cell membrane.[1][2] By reversibly binding to these channels, it inhibits the influx of sodium ions, which is necessary for the depolarization of the nerve membrane. This action blocks the initiation and conduction of nerve impulses.[1][2]
Q2: Beyond sodium channel blockade, can this compound have other effects on cells in culture?
Yes, while its primary role is as a sodium channel blocker, like other local anesthetics, this compound may have off-target effects. These can include alterations in cell proliferation, viability, and signaling pathways.[3][4][5] For instance, some local anesthetics have been shown to induce apoptosis and affect mitochondrial function.[6][7][8]
Q3: We observed a decrease in cell viability after treating our cultures with this compound. Is this expected?
A decrease in cell viability can be an unexpected effect, especially at concentrations intended for non-cytotoxic studies. Local anesthetics have been shown to exhibit concentration-dependent cytotoxicity.[4] It is crucial to determine the optimal, non-toxic concentration for your specific cell line and experimental duration through a dose-response study.
Q4: Can this compound affect cell proliferation and the cell cycle?
Yes, it is possible. Other local anesthetics, such as procaine, have been shown to inhibit cell proliferation and cause cell cycle arrest in a dose-dependent manner.[5] If you observe a reduction in cell numbers without a corresponding increase in cell death, your cells may be undergoing cell cycle arrest.
Q5: Are there any known effects of this compound on specific signaling pathways?
While specific signaling pathways affected by this compound are not as extensively documented as for other local anesthetics like lidocaine (B1675312), it is plausible that it could modulate various intracellular signaling cascades.[9] For example, lidocaine has been shown to impact pathways such as the Wnt/β-catenin and ERK1/2 pathways.[9] Researchers should be aware of the potential for such off-target effects.
Troubleshooting Guides
Issue 1: Unexpected Cytotoxicity or Decreased Cell Viability
Symptoms:
-
Increased number of floating, dead cells in the culture.
-
Reduced cell attachment and spreading.
-
Lower viable cell counts in assays like MTT or trypan blue exclusion.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Concentration Too High | Perform a dose-response curve to determine the IC50 value for your specific cell line. Start with a wide range of concentrations to identify a non-toxic working concentration.[4] |
| Solvent Toxicity | If using a solvent like DMSO to dissolve this compound, ensure the final solvent concentration in the culture medium is non-toxic to your cells (typically <0.1%). Run a solvent-only control. |
| Contamination of Stock Solution | Prepare a fresh stock solution of this compound using sterile techniques and high-purity reagents. Filter-sterilize the final solution. |
| Cell Line Sensitivity | Different cell lines can have varying sensitivities to chemical compounds.[10] Test the effect of this compound on a control cell line to determine if the observed effect is cell-type specific. |
Issue 2: Inhibition of Cell Proliferation or Altered Cell Cycle
Symptoms:
-
Slower increase in cell number over time compared to control cultures.
-
Changes in cell morphology, such as increased cell size.
-
Results from cell cycle analysis (e.g., flow cytometry) showing accumulation of cells in a specific phase.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Off-Target Effects on Cell Cycle Regulators | Analyze the expression of key cell cycle regulatory proteins (e.g., cyclins, CDKs, p21, p27) via Western blotting or qPCR. |
| Induction of Cellular Senescence | Perform a senescence-associated β-galactosidase assay to determine if the cells are entering a senescent state. |
| Nutrient Depletion | Ensure that the culture medium is refreshed regularly, as slower-growing cells may still deplete essential nutrients over time. |
Issue 3: Induction of Apoptosis
Symptoms:
-
Presence of apoptotic bodies in the culture.
-
Positive results in apoptosis assays (e.g., TUNEL, Annexin V staining).
-
Cleavage of caspase-3 and PARP, detectable by Western blotting.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Activation of Intrinsic or Extrinsic Apoptotic Pathways | Investigate the expression levels of pro- and anti-apoptotic proteins of the Bcl-2 family (e.g., Bax, Bcl-2) and caspases (e.g., caspase-8, caspase-9) to identify the activated pathway.[3] |
| Mitochondrial Dysfunction | Assess mitochondrial membrane potential using dyes like JC-1 or TMRE. Mitochondrial depolarization is an early indicator of apoptosis.[6] |
| DNA Damage | Evaluate for DNA damage using a comet assay or by staining for γH2AX foci. |
Quantitative Data Summary
The following table summarizes the cytotoxic effects of various local anesthetics on human neuroblastoma cells (SH-SY5Y) after a 10-minute treatment, which can serve as a reference for designing your experiments.
| Local Anesthetic | LD50 (Concentration for 50% Cell Death) | Relative Killing Potency |
| Bupivacaine | ~3 mM | Most Potent |
| Ropivacaine | ~4 mM | |
| Chloroprocaine | ~5 mM | |
| Lidocaine | ~7 mM | |
| Mepivacaine | ~10 mM | |
| Procaine | ~10 mM | Least Potent |
| Data adapted from a study on the cytotoxicity of local anesthetics.[4] |
Experimental Protocols
Protocol 1: Determining Cytotoxicity using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium and add 100 µL of the drug-containing medium to the respective wells. Include untreated and solvent-only controls.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Assessment of Apoptosis by Annexin V/Propidium Iodide (PI) Staining
-
Cell Treatment: Culture cells in 6-well plates and treat with the desired concentrations of this compound for the chosen duration.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
Visualizations
Caption: A generalized workflow for troubleshooting unexpected effects.
Caption: Potential off-target signaling pathways affected by local anesthetics.
Caption: A logical flowchart for troubleshooting common issues.
References
- 1. Benzocaine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Lidocaine inhibits the proliferation and migration of endometrial cancer cells, and promotes apoptosis by inducing autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity of local anesthetics in human neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Procaine inhibits the proliferation and DNA methylation in human hepatoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lidocaine induces apoptosis in head and neck squamous cell carcinoma through activation of bitter taste receptor T2R14 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. biorxiv.org [biorxiv.org]
- 9. Drug Repurposing: The Mechanisms and Signaling Pathways of Anti-Cancer Effects of Anesthetics [mdpi.com]
- 10. Challenges in pre-clinical testing of anti-cancer drugs in cell culture and in animal models - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Benzocaine Hydrochloride Delivery
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of benzocaine (B179285) hydrochloride delivery systems.
Troubleshooting Guides
This section addresses specific issues that may arise during the formulation, characterization, and in vitro testing of benzocaine hydrochloride delivery systems.
Issue 1: Low Encapsulation Efficiency/Drug Loading
-
Question: My formulation shows low encapsulation efficiency for this compound. What are the potential causes and how can I improve it?
-
Answer: Low encapsulation efficiency can stem from several factors related to the formulation and process parameters. Consider the following:
-
Lipid Composition: The type and ratio of lipids are critical. For liposomal formulations, factors like the inclusion of cholesterol or alternatives and the type of surfactant (cationic or anionic) can significantly impact encapsulation.[1] For solid lipid nanoparticles (SLNs), the choice of solid lipid (e.g., glyceryl monostearate, stearic acid) and the ratio of solid to liquid lipid in nanostructured lipid carriers (NLCs) are key.[2]
-
Surfactant Concentration: The concentration of surfactants like polyoxyethylene sorbitan (B8754009) esters can influence encapsulation efficiency.[3]
-
pH of the Aqueous Phase: The solubility of benzocaine is pH-dependent. Ensure the pH of your hydration or aqueous phase is optimized to facilitate partitioning into the lipid phase.
-
Homogenization and Sonication: Inadequate energy during homogenization or sonication can lead to larger, less stable particles and poor drug encapsulation.[2] Optimization of speed and time is crucial.
-
Troubleshooting Workflow for Low Encapsulation Efficiency
A troubleshooting decision tree for addressing low encapsulation efficiency.
Issue 2: Inconsistent In Vitro Release Profile
-
Question: I am observing burst release or inconsistent release kinetics in my in vitro studies. How can I achieve a more sustained and reproducible release?
-
Answer: Inconsistent release is often linked to the formulation's physical characteristics and the experimental setup.
-
Particle Size and Polydispersity: A wide particle size distribution can lead to variable release rates. Aim for a narrow distribution (low polydispersity index).
-
Drug State: The physical state of the benzocaine within the carrier (amorphous vs. crystalline) affects its release.[3] Techniques like Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) can be used for characterization.
-
Release Medium: Ensure the release medium maintains sink conditions. The solubility of benzocaine in the medium is a critical factor. The use of co-solvents like propylene (B89431) glycol may be necessary.[4]
-
Membrane for Dialysis: If using a dialysis method, ensure the membrane has an appropriate molecular weight cut-off and is compatible with the release medium.
-
Issue 3: Formulation Instability (Aggregation/Degradation)
-
Question: My this compound formulation is showing signs of physical instability (e.g., aggregation, precipitation) or chemical degradation over time. What are the contributing factors?
-
Answer: Stability is influenced by both the formulation's components and storage conditions.
-
Zeta Potential: For nanoparticle suspensions, a zeta potential of less than -20 mV or greater than +20 mV is generally desired to ensure electrostatic stabilization and prevent aggregation.[3]
-
Excipient Compatibility: Some excipients can contain impurities or have reactive groups that may cause the degradation of benzocaine.[5][6] Compatibility studies are essential.
-
Storage Conditions: Benzocaine can degrade under accelerated conditions of high temperature and humidity.[5][6] It is also important to protect formulations from light.[7] Liquid dosage forms are generally more susceptible to degradation than solid forms.[7]
-
Polymorphism: Benzocaine can exist in different polymorphic forms, which may have different stabilities.[8]
-
Frequently Asked Questions (FAQs)
-
Q1: What is the primary mechanism of action for benzocaine?
-
A1: Benzocaine is a local anesthetic that works by blocking nerve signals in the body.[9] It achieves this by preventing the generation and conduction of nerve impulses, primarily by inhibiting the influx of sodium ions through voltage-gated sodium channels in the neuronal cell membrane.
-
-
Q2: What are the common analytical methods for quantifying benzocaine in a formulation?
-
Q3: What are the critical safety considerations when working with benzocaine?
-
A3: A significant risk associated with benzocaine is methemoglobinemia, a serious and potentially fatal condition where the amount of oxygen carried in the blood is greatly reduced.[9][12][13][14][15] This risk is particularly noted in children under two and the elderly.[12][13][15] Symptoms include pale, gray, or blue-colored skin, shortness of breath, headache, and rapid heart rate.[13][15][16]
-
-
Q4: How can I model the release kinetics of my benzocaine formulation?
-
A4: Several mathematical models can be used to describe drug release. The Higuchi model is often applied to describe diffusion-based release from a matrix.[3][17] Other models, such as zero-order and first-order kinetics, can also be evaluated to best fit the experimental data.[18] A balance between Fickian diffusion and chain relaxation can control release from nanogels.[19]
-
Data Presentation
Table 1: Formulation Parameters for Benzocaine-Loaded Lipid Nanoparticles
| Parameter | Solid Lipid Nanoparticles (SLNs) | Nanostructured Lipid Carriers (NLCs) | Reference |
| Solid Lipid Examples | Glyceryl monostearate, Stearic acid, Compritol 888 ATO | Cetyl palmitate | [2][4] |
| Liquid Lipid Examples | Not Applicable | Isopropyl myristate, Propylene glycol monocaprylate | [2][4] |
| Typical Particle Size | < 350 nm | 214 – 440 nm | [2][3] |
| Zeta Potential | < -20 mV | -19.6 to -25.9 mV | [2][3] |
| Encapsulation Efficiency | Up to 70% | 55.65 – 96% | [2][4][17] |
Table 2: Analytical Methods for Benzocaine Quantification
| Method | Principle | Wavelength (λmax) | Linearity Range | Reference |
| Spectrophotometry | Oxidative coupling reaction | 611 nm | 0.2 – 12 ppm | [11] |
| Spectrophotometry | Charge-transfer complex formation | Not Specified | 5.0–70 µg/ml | [20] |
| HPLC-UV | Reverse-phase chromatography with UV detection | Not Specified | Method dependent | [9][10] |
| SERRS | Azo-coupling derivatization and Raman spectroscopy | 532 nm excitation | 0.1 ng/mL - 0.1 mg/mL | [10] |
Experimental Protocols
Protocol 1: Preparation of Benzocaine-Loaded Solid Lipid Nanoparticles (SLNs) by High Shear Homogenization and Ultrasonication
-
Objective: To prepare a stable formulation of benzocaine encapsulated in SLNs.
-
Methodology:
-
Preparation of Phases:
-
Lipid Phase: Weigh the solid lipid (e.g., glyceryl monostearate) and benzocaine. Heat the mixture 5-10°C above the melting point of the lipid until a clear, homogenous melt is obtained.
-
Aqueous Phase: Prepare an aqueous solution of a surfactant (e.g., Polysorbate 80) and heat it to the same temperature as the lipid phase.
-
-
Emulsification: Add the hot lipid phase to the hot aqueous phase under high-speed stirring using a high-shear homogenizer (e.g., at 25,000 rpm for 5 minutes).[2]
-
Sonication: Immediately sonicate the resulting hot pre-emulsion using a probe sonicator for a defined period (e.g., 30 minutes) to reduce the particle size.[2]
-
Cooling and Nanoparticle Formation: Allow the hot nanoemulsion to cool down to room temperature under gentle stirring. The lipid will recrystallize, forming the solid nanoparticles with encapsulated benzocaine.
-
Experimental Workflow for SLN Preparation
A generalized workflow for preparing benzocaine-loaded SLNs.
Protocol 2: Determination of Encapsulation Efficiency by HPLC
-
Objective: To quantify the amount of benzocaine successfully encapsulated within the nanoparticles.
-
Methodology:
-
Separation of Free Drug: Separate the unencapsulated benzocaine from the nanoparticle dispersion. This can be done by ultracentrifugation or by using centrifugal filter units (e.g., Amicon® Ultra).
-
Quantification of Free Drug: Collect the supernatant/filtrate containing the free drug. Dilute it appropriately with a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water).[10] Analyze the concentration of benzocaine using a validated HPLC-UV method.
-
Quantification of Total Drug: Take an aliquot of the original, uncentrifuged nanoparticle dispersion. Disrupt the nanoparticles to release the encapsulated drug by adding a suitable solvent (e.g., methanol (B129727) or acetonitrile) and vortexing/sonicating. Analyze the total drug concentration using the same HPLC method.
-
Calculation: Calculate the Encapsulation Efficiency (EE%) using the following formula:
-
EE% = [(Total Drug - Free Drug) / Total Drug] x 100
-
-
Protocol 3: In Vitro Drug Release Study using Dialysis Bag Method
-
Objective: To evaluate the release kinetics of benzocaine from the formulation over time.
-
Methodology:
-
Preparation of Release Medium: Prepare a release medium that ensures sink conditions. A mixture of propylene glycol and deionized water (e.g., 70:30 v/v) can be used.[4] Maintain the temperature at 37°C.
-
Sample Preparation: Place a known amount of the benzocaine formulation (e.g., 1 mL) into a dialysis bag with a suitable molecular weight cut-off.
-
Release Study: Suspend the sealed dialysis bag in a known volume of the release medium under constant magnetic stirring (e.g., 400 rpm).[4]
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot (e.g., 200 µL) from the release medium.[4]
-
Medium Replacement: Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume and sink conditions.[4]
-
Analysis: Analyze the concentration of benzocaine in the collected samples using a validated analytical method like HPLC.
-
Data Analysis: Plot the cumulative percentage of drug released versus time and fit the data to appropriate kinetic models (e.g., Higuchi, zero-order, first-order).
-
References
- 1. Optimization of formulation variables of benzocaine liposomes using experimental design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iosrjournals.org [iosrjournals.org]
- 3. Benzocaine loaded solid lipid nanoparticles: Formulation design, in vitro and in vivo evaluation of local anesthetic effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fresh Carrier for an Old Topical Local Anesthetic: Benzocaine in Nanostructured Lipid Carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Stability of benzocaine formulated in commercial oral disintegrating tablet platforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. qbdgroup.com [qbdgroup.com]
- 8. mdpi.com [mdpi.com]
- 9. Quantification of benzocaine in drug product by HPLC-UV â Vitas Analytical Services [vitas.no]
- 10. Determination of Benzocaine in Pharmaceutical Formulations by Indirect SERRS Assay Combined with Azo Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Benzocaine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. drugs.com [drugs.com]
- 14. Benzocaine: Side Effects, FDA Warnings & Lawsuit Information [drugwatch.com]
- 15. fda.gov [fda.gov]
- 16. fda.gov [fda.gov]
- 17. scribd.com [scribd.com]
- 18. Optimization of release kinetics from sustained-release formulations using model-independent pharmacokinetic simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Release kinetics of procaine hydrochloride (PrHy) from pH-responsive nanogels: theory and experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Colorimetric Determination of Benzocaine, Lignocaine and Procaine Hydrochlorides in Pure Form and in Pharmaceutical Formulations Using p-Benzoquinone | Semantic Scholar [semanticscholar.org]
Validation & Comparative
A Comparative Analysis of Benzocaine Hydrochloride and Lidocaine Hydrochloride on Nerve Conduction
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of two widely used local anesthetics, benzocaine (B179285) hydrochloride and lidocaine (B1675312) hydrochloride, on nerve conduction. By examining their mechanisms of action, potency, and effects on nerve signaling, this document aims to equip researchers and drug development professionals with the critical data necessary for informed decision-making in anesthetic selection and development. The information presented is supported by experimental data from electrophysiological studies.
Mechanism of Action: Blocking the Sodium Channel
Both benzocaine and lidocaine exert their anesthetic effects by blocking voltage-gated sodium channels in the neuronal cell membrane. This action is crucial for inhibiting the initiation and propagation of action potentials, the fundamental signals of nerve conduction. While both drugs target the same channel, their specific interactions and resulting characteristics differ.
Lidocaine, an amide local anesthetic, is thought to bind to a receptor site within the sodium channel. In contrast, benzocaine, an ester local anesthetic, is believed to act via a membrane-expansion mechanism, where it partitions into the lipid bilayer and indirectly alters the conformation of the sodium channel, leading to its blockage. Despite these mechanistic nuances, the primary outcome is the prevention of sodium influx, which is essential for the depolarization phase of the action potential. This blockade of nerve impulses results in a loss of sensation in the area supplied by the affected nerve.
Quantitative Comparison of Nerve Conduction Blockade
The potency of local anesthetics in blocking nerve conduction can be quantified by determining the concentration required to produce a 50% reduction in the compound action potential (CAP) of a nerve, known as the half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values for benzocaine hydrochloride and lidocaine hydrochloride as determined from studies on the frog sciatic nerve.
| Parameter | This compound | Lidocaine Hydrochloride | Reference |
| IC50 (Frog Sciatic Nerve CAP) | 0.80 mM | 0.74 mM | [1] |
| Equieffective Concentration (Reduction of INa in single myelinated nerve fibers) | 0.5 mM (~76% reduction) | 0.25 mM (~71% reduction) | [2] |
The data indicates that lidocaine hydrochloride is slightly more potent than this compound in blocking nerve conduction in the frog sciatic nerve, as evidenced by its lower IC50 value[1]. Furthermore, in single myelinated nerve fiber experiments, a lower concentration of lidocaine was required to achieve a similar level of sodium current (INa) reduction as benzocaine[2].
Experimental Protocols
The data presented in this guide is derived from established electrophysiological techniques designed to assess the effects of pharmacological agents on nerve function. Below are detailed methodologies for two key experimental approaches.
Compound Action Potential (CAP) Recording from Frog Sciatic Nerve
This in vitro technique measures the collective electrical activity of a whole nerve bundle in response to an external stimulus.
-
Nerve Dissection: A sciatic nerve is carefully dissected from a pithed frog (Rana species). The nerve is then desheathed to facilitate drug penetration.
-
Nerve Chamber: The excised nerve is mounted in a nerve chamber containing stimulating and recording electrodes. The chamber is filled with Ringer's solution, a physiological saline that maintains the nerve's viability.
-
Stimulation and Recording: A stimulating electrode is placed at one end of the nerve, and recording electrodes are placed at a distance along the nerve. A supramaximal electrical stimulus is applied to elicit a compound action potential (CAP), which is then recorded by the recording electrodes.
-
Drug Application: A baseline CAP is recorded in normal Ringer's solution. The nerve is then bathed in Ringer's solution containing a known concentration of either this compound or lidocaine hydrochloride.
-
Data Acquisition: CAPs are recorded at set intervals after drug application to determine the time course and extent of the nerve block. The amplitude of the CAP is measured to quantify the degree of inhibition.
-
Dose-Response Analysis: A range of drug concentrations is tested to generate a dose-response curve, from which the IC50 value is calculated.
Voltage-Clamp Analysis of Single Myelinated Nerve Fibers
This technique allows for the direct measurement of ion currents across the membrane of a single neuron, providing detailed insights into the effects of drugs on specific ion channels.
-
Nerve Fiber Isolation: A single myelinated nerve fiber is isolated from the sciatic nerve of a frog (Rana esculenta).
-
Voltage-Clamp Setup: The isolated fiber is placed in a chamber that allows for the node of Ranvier to be voltage-clamped. This technique uses a feedback amplifier to hold the membrane potential at a set level, allowing for the measurement of the ionic currents that flow across the membrane.
-
Sodium Current (INa) Measurement: The membrane potential is stepped through a series of depolarizing pulses to activate the voltage-gated sodium channels. The resulting inward sodium current (INa) is recorded.
-
Drug Perfusion: The preparation is perfused with a solution containing either this compound or lidocaine hydrochloride.
-
Effect on INa: The voltage-clamp protocol is repeated in the presence of the drug to measure its effect on the amplitude and kinetics of the sodium current. The percentage reduction in INa is calculated to determine the extent of the block.
Visualizing the Experimental Workflow and Mechanism
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for a compound action potential study and the mechanism of action of local anesthetics.
Caption: Workflow for a Compound Action Potential Study.
Caption: Local Anesthetic Action on Sodium Channels.
References
A Comparative Guide for Researchers: Benzocaine Hydrochloride vs. Its Free Base Form
For researchers, scientists, and drug development professionals, the choice between using the hydrochloride salt or the free base form of an active pharmaceutical ingredient (API) is a critical decision that can significantly impact formulation, stability, and bioavailability. This guide provides a detailed comparison of benzocaine (B179285) hydrochloride and its free base form, supported by experimental data and protocols to aid in the selection of the appropriate form for various research applications.
Physicochemical Properties: A Tale of Two Forms
Benzocaine, a widely used local anesthetic, is available in two primary forms: the free base and the hydrochloride salt. The fundamental difference lies in the protonation of the amino group, which imparts distinct physicochemical properties to each form. Benzocaine hydrochloride is the salt form created by reacting the free base with hydrochloric acid.[1] This modification significantly influences its solubility, stability, and handling characteristics.
Below is a summary of the key physicochemical properties of both forms:
| Property | Benzocaine (Free Base) | This compound | Source(s) |
| Appearance | White crystalline powder | White to off-white crystalline powder | [2] |
| Molecular Formula | C9H11NO2 | C9H11NO2 · HCl | [2] |
| Molecular Weight | 165.19 g/mol | 201.65 g/mol | [1][3] |
| Melting Point | 88-92 °C | ~208-210 °C (decomposes) | [2][3] |
| pKa | ~2.6 - 2.78 | Not directly applicable (salt form) | [4][5] |
| Water Solubility | Sparingly soluble (approx. 0.4 g/L or 1310 mg/L at 25-30°C) | Sparingly to slightly soluble (more soluble than free base) | [6][7][8] |
| Solubility in Organic Solvents | Soluble in ethanol (B145695), chloroform (B151607), ether | More soluble in organic solvents like ethanol and chloroform than in water | [1][6] |
Solubility and Dissolution Rate: The Impact of Salt Formation
The most significant difference between the two forms lies in their aqueous solubility. This compound, being a salt, is more water-soluble than its free base counterpart.[7][9] This enhanced water solubility can be advantageous in specific formulations, particularly for oral or certain topical applications where rapid dissolution is desired.[9]
Conversely, the free base form of benzocaine exhibits higher lipophilicity.[6] This characteristic is crucial for permeation across biological membranes, such as the skin, which is a key step for topical anesthetic action.[4] The uncharged nature of the free base allows it to more readily diffuse across the lipid-rich stratum corneum.[4]
Studies on other local anesthetics, like lidocaine (B1675312), have shown that the free base form can lead to more stable formulations when interacting with certain polymers in drug delivery systems.[10] While specific comparative dissolution rate studies for benzocaine are not abundant in the reviewed literature, the general principle holds that the more water-soluble hydrochloride salt will exhibit a faster dissolution rate in aqueous media compared to the free base.[11][12]
Stability Profile: Considerations for Formulation Development
The chemical stability of both forms of benzocaine is a critical factor in formulation development. Benzocaine, being an ester, is susceptible to hydrolysis, which is a primary degradation pathway.[2][13] Stability studies on benzocaine in various formulations have been conducted. For instance, a study on benzocaine in oral disintegrating tablets showed no degradation after 6 months at 25°C and 60% relative humidity, but some degradation was observed under accelerated conditions (40°C and 75% RH) after 30 days.[8][14]
The hydrochloride salt form generally offers enhanced stability compared to the free base, particularly in aqueous solutions where the protonated amine group is less susceptible to certain degradation reactions.[1] However, the choice of excipients and the pH of the formulation play a crucial role in the overall stability of the final product.[15]
Research Applications and Performance
The choice between this compound and its free base is dictated by the specific requirements of the research application and the desired formulation characteristics.
-
Topical Formulations: For topical and mucosal applications, the free base is often preferred due to its higher lipophilicity, which facilitates skin permeation and local anesthetic effect.[4][16] Numerous studies have focused on enhancing the topical delivery of benzocaine free base using various drug delivery systems like nanostructured lipid carriers, solid lipid nanoparticles, and bioadhesive gels.[5][17][18][19][20] These advanced formulations aim to improve its solubility, sustain its release, and prolong its anesthetic effect.[5][17][18][19]
-
Oral and Other Formulations: this compound's higher water solubility makes it a more suitable candidate for certain oral formulations, such as lozenges or sprays, where rapid dissolution in saliva is beneficial.[9]
Experimental Protocols
In Vitro Skin Permeation Study
This protocol is designed to compare the skin permeation of benzocaine from a free base formulation versus a hydrochloride salt formulation.
1. Skin Preparation:
- Obtain full-thickness porcine or human cadaver skin.
- Carefully remove any subcutaneous fat and connective tissue.
- Cut the skin into sections suitable for mounting on Franz diffusion cells.
2. Franz Diffusion Cell Setup:
- Mount the prepared skin sections onto the Franz diffusion cells with the stratum corneum facing the donor compartment.
- Fill the receptor compartment with a suitable receptor medium (e.g., phosphate-buffered saline, pH 7.4) and maintain a constant temperature of 32°C to mimic skin surface temperature.
- Continuously stir the receptor medium.
3. Formulation Application:
- Apply a precise amount of the test formulation (either benzocaine free base or hydrochloride in a suitable vehicle) to the surface of the skin in the donor compartment.
4. Sampling:
- At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw aliquots from the receptor compartment.
- Immediately replace the withdrawn volume with fresh receptor medium to maintain sink conditions.
5. Sample Analysis:
- Analyze the concentration of benzocaine in the collected samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[21][22]
6. Data Analysis:
- Calculate the cumulative amount of benzocaine permeated per unit area over time.
- Determine the steady-state flux (Jss) and the permeability coefficient (Kp) for each formulation.
- Statistically compare the permeation profiles of the two forms.
In Vivo Topical Anesthetic Efficacy (Tail-Flick Test)
This protocol evaluates the local anesthetic efficacy of topical benzocaine formulations in a rodent model.
1. Animal Model:
- Use male Wistar rats or a similar rodent model.
- Acclimatize the animals to the experimental conditions.
2. Baseline Measurement:
- Determine the baseline tail-flick latency by applying a noxious thermal stimulus (e.g., a focused beam of light) to a specific area of the tail and measuring the time it takes for the animal to flick its tail away.
3. Formulation Application:
- Apply a defined amount of the test formulation (benzocaine free base or hydrochloride) to the specific area of the tail.
4. Efficacy Measurement:
- At various time points after application (e.g., 15, 30, 60, 90, 120, 180, 240 minutes), re-measure the tail-flick latency.
- An increase in the tail-flick latency indicates an anesthetic effect.
5. Data Analysis:
- Calculate the percentage of maximal possible effect (%MPE) at each time point.
- Plot the time-course of the anesthetic effect.
- Determine the onset and duration of action for each formulation.
- Statistically compare the efficacy of the two forms.[19][20][21]
Visualizing the Science
Mechanism of Action of Benzocaine
Caption: Mechanism of action of benzocaine as a local anesthetic.
Experimental Workflow for Comparing Benzocaine Formulations
Caption: Workflow for comparing benzocaine free base and HCl formulations.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Fresh Carrier for an Old Topical Local Anesthetic: Benzocaine in Nanostructured Lipid Carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Benzocaine | C9H11NO2 | CID 2337 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. iosrjournals.org [iosrjournals.org]
- 11. The Improvement of the Dissolution Rate of Ziprasidone Free Base from Solid Oral Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Benzocaine: A Comprehensive Overview for Chemistry Professionals_Chemicalbook [chemicalbook.com]
- 14. CN112516074A - Benzocaine medicinal preparation and preparation method thereof - Google Patents [patents.google.com]
- 15. hims.com [hims.com]
- 16. researchgate.net [researchgate.net]
- 17. dermlasersurgery.com [dermlasersurgery.com]
- 18. researchgate.net [researchgate.net]
- 19. Preparation and evaluation of bioadhesive benzocaine gels for enhanced local anesthetic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Bioadhesive films containing benzocaine: correlation between in vitro permeation and in vivo local anesthetic effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Frontiers | Evaluation of the in vitro permeation parameters of topical ketoprofen and lidocaine hydrochloride from transdermal Pentravan® products through human skin [frontiersin.org]
Unveiling the Cross-Reactivity of Benzocaine Hydrochloride with Other Local Anesthetics: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of local anesthetics is paramount for patient safety and the development of novel therapeutic agents. This guide provides a comprehensive comparison of benzocaine (B179285) hydrochloride's cross-reactivity with other local anesthetics, supported by quantitative data from patch testing studies and detailed experimental protocols.
Benzocaine, an ester-type local anesthetic, is a well-known sensitizer, and allergic reactions to it are not uncommon. The primary mechanism behind these reactions and the potential for cross-reactivity with other anesthetics lies in its metabolic pathway. Ester local anesthetics are metabolized to para-aminobenzoic acid (PABA), a known allergen.[1] This shared metabolite is the principal reason for the high rate of cross-reactivity observed among ester-type anesthetics.[2] In contrast, amide-type local anesthetics, such as lidocaine, do not form PABA, and therefore, true cross-reactivity between ester and amide groups is considered rare.[1][3] However, instances of co-sensitization to both classes have been reported, often attributed to preservatives like methylparaben present in some amide anesthetic formulations, which is also metabolized to PABA.[1][4]
Quantitative Analysis of Cross-Reactivity
Patch testing is the gold standard for diagnosing delayed-type hypersensitivity (allergic contact dermatitis) to local anesthetics. The following tables summarize quantitative data from various studies, illustrating the prevalence of benzocaine allergy and its cross-reactivity profile.
| Anesthetic Agent | Patient Cohort Size | Positive Patch Test Reactions to Benzocaine (%) | Reference |
| Benzocaine | 10,061 | 3.4% (of all patients tested had a reaction to at least one anesthetic) | [5] |
| Benzocaine | 344 (patients with at least one anesthetic allergy) | 50.0% | [5] |
| Benzocaine | 5,464 | Not specified, but benzocaine reactions were the least common among caine mix III constituents | [6] |
Table 1: Prevalence of Positive Patch Test Reactions to Benzocaine.
| Anesthetic Combination | Number of Patients with Co-sensitization | Percentage of Patients with Co-sensitization | Notes | Reference |
| Benzocaine and other Ester Anesthetics | High degree of cross-reactivity is assumed due to the common PABA metabolite. | Not explicitly quantified in the provided search results, but stated as a general rule. | Cross-reactivity within the ester group is common. | [2] |
| Benzocaine (Ester) and Amide Anesthetics | 19 of 24 patients reacting to more than one anesthetic | 79% | This is more likely due to concomitant sensitization rather than true cross-reactivity. | [5] |
| Benzocaine and Paraphenylenediamine (PPD) | A retrospective analysis showed a 2% cross-reaction rate to parabens in PPD- and benzocaine-positive patients combined. | 2% | The structural similarity (para-amino group) is a possible explanation. | [7][8] |
Table 2: Co-sensitization Rates of Benzocaine with Other Local Anesthetics and Related Compounds.
Experimental Protocols
The following is a detailed methodology for patch testing to assess delayed-type hypersensitivity to benzocaine and other local anesthetics, synthesized from established guidelines.[1][3][9]
Patch Testing Protocol for Local Anesthetics
1. Patient Selection and Preparation:
-
Obtain a thorough medical history, including previous adverse reactions to local anesthetics or other substances.
-
Ensure the patient has not had significant sun exposure on the test area (typically the back) for 1-2 weeks prior to testing.[3]
-
Topical corticosteroids should be avoided on the test area for at least one week before the test. Systemic antihistamines do not typically interfere with patch testing.[1]
-
Obtain informed consent from the patient after explaining the procedure, potential risks, and benefits.
2. Allergen and Patch Preparation:
-
Standardized local anesthetic allergens should be used. Benzocaine is typically tested at a concentration of 5% in petrolatum.
-
Other local anesthetics (both esters and amides) and preservatives (e.g., methylparaben) should be included in the test panel based on the patient's history and suspected exposures.
-
The allergens are applied in small quantities to specialized patch test chambers mounted on hypoallergenic adhesive tape.
3. Patch Application:
-
The patches are applied to the patient's upper back, ensuring good contact with the skin.
-
The location of each allergen is carefully mapped and recorded.
4. Test Period and Patch Removal:
-
The patches remain in place for 48 hours.[3]
-
During this period, the patient should avoid activities that cause excessive sweating and should not get the test area wet.[3]
-
After 48 hours, the patches are removed by the healthcare professional.
5. Reading and Interpretation of Results:
-
The initial reading is performed shortly after patch removal.
-
A second reading is typically performed at 72 or 96 hours after the initial application, as some reactions may be delayed.[1]
-
The reactions are graded according to the International Contact Dermatitis Research Group (ICDRG) criteria or a similar standardized scale, which assesses the degree of erythema, infiltration, papules, and vesicles.
| Reaction Grade | Description |
| - | Negative reaction |
| ?+ | Doubtful reaction (faint macular erythema) |
| + | Weak positive reaction (erythema, infiltration, possibly papules) |
| ++ | Strong positive reaction (erythema, infiltration, papules, vesicles) |
| +++ | Extreme positive reaction (intense erythema, infiltration, coalescing vesicles, bullae) |
| IR | Irritant reaction (discrete patchy erythema without infiltration) |
Table 3: Interpretation of Patch Test Reactions.
Visualizing the Pathways
To better understand the mechanisms of benzocaine metabolism and cross-reactivity, the following diagrams illustrate the key pathways and relationships.
Caption: Metabolic pathway of benzocaine to the allergenic metabolite PABA.
Caption: Logical relationship of cross-reactivity between local anesthetics.
References
- 1. bdng.org.uk [bdng.org.uk]
- 2. Patch Testing for Skin Allergies [nationwidechildrens.org]
- 3. Patch-test reactions to topical anesthetics: retrospective analysis of cross-sectional data, 2001 to 2004 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Guidelines for administration of local anesthesia for dermatosurgery and cosmetic dermatology procedures - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 5. Allergic Contact Dermatitis to Benzocaine: The Importance of Concomitant Positive Patch Test Results | Actas Dermo-Sifiliográficas [actasdermo.org]
- 6. researchgate.net [researchgate.net]
- 7. cutaneousallergy.org [cutaneousallergy.org]
- 8. stanfordhealthcare.org [stanfordhealthcare.org]
- 9. Interpretation | Chemotechnique Diagnostics [chemotechnique.se]
A Comparative Dose-Response Analysis of Benzocaine Hydrochloride in Isolated Nerve Preparations
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anesthetic properties of benzocaine (B179285) hydrochloride with other common local anesthetics, namely lidocaine (B1675312), procaine, and tetracaine (B1683103). The analysis is based on experimental data from isolated nerve preparations, offering insights into the relative potency, efficacy, and potential mechanisms of action.
Comparative Performance of Local Anesthetics
The efficacy of a local anesthetic is primarily determined by its ability to block nerve impulse conduction. This is often quantified by the concentration required to produce a 50% reduction in the compound action potential (CAP) amplitude, known as the IC50 value. A lower IC50 indicates higher potency.
Based on studies conducted on isolated frog sciatic nerves, the following table summarizes the comparative potency of benzocaine and its alternatives.
| Local Anesthetic | Chemical Class | IC50 (mM) in Frog Sciatic Nerve | Relative Potency vs. Benzocaine |
| Benzocaine | Ester | 0.80 | 1x |
| Lidocaine | Amide | 0.74 | ~1.1x |
| Procaine | Ester | 2.2 | ~0.4x |
| Tetracaine | Ester | 0.013 | ~61.5x |
Data compiled from studies on frog sciatic nerve preparations.[1][2]
From this data, it is evident that tetracaine is significantly more potent than benzocaine, while lidocaine exhibits slightly higher potency. Procaine, on the other hand, is considerably less potent than benzocaine.[1][2]
While direct comparative data on the onset and duration of action in a single in vitro study is limited, qualitative observations from studies on frog sciatic nerves indicate that the magnitude of action potential suppression and the time course of recovery vary among these anesthetics.[3][4] For instance, tetracaine is noted for its prolonged effect, while anesthetics like MS-222 (a structural analog of benzocaine) show rapid recovery.[4][5]
Experimental Protocols
The data presented in this guide is primarily derived from studies utilizing isolated amphibian sciatic nerve preparations to measure the effects of local anesthetics on the compound action potential (CAP).
Isolated Nerve Preparation and Compound Action Potential (CAP) Recording
1. Nerve Dissection:
-
A frog (e.g., Rana pipiens or Rana temporaria) is double-pithed to ensure humane euthanasia.[6]
-
The sciatic nerve is carefully dissected from the spinal column down to the gastrocnemius muscle.[6][7]
-
The dissected nerve is then transferred to a nerve chamber containing Ringer's solution, a physiological saline solution that maintains the nerve's viability.[3][7][8]
2. Experimental Setup:
-
The nerve is placed across a series of electrodes within the nerve chamber. These include stimulating electrodes at one end and recording electrodes at the other, with a ground electrode in between to reduce electrical artifacts.[3][7][8]
-
The stimulating electrodes are connected to a stimulator that delivers a brief electrical pulse to elicit an action potential.[7][9]
-
The recording electrodes are connected to an amplifier and an oscilloscope or a data acquisition system to record the CAP.[3][9]
3. Dose-Response Analysis:
-
A baseline CAP is recorded in response to a supramaximal stimulus before the application of any anesthetic.[7]
-
The Ringer's solution in the chamber is then replaced with a solution containing a specific concentration of the local anesthetic being tested.[1]
-
CAPs are recorded at regular intervals to observe the time course of the anesthetic effect.[1]
-
This process is repeated with a range of anesthetic concentrations to generate a dose-response curve, from which the IC50 value is calculated.[1]
-
The onset of action is typically defined as the time taken to reach a certain percentage of maximal block, while the duration of action is the time taken for the CAP to recover to a certain percentage of its baseline amplitude after washing out the anesthetic.
Experimental workflow for dose-response analysis.
Mechanism of Action: Signaling Pathway
Local anesthetics, including benzocaine hydrochloride, exert their effects by blocking voltage-gated sodium channels in the neuronal cell membrane.[1][10][11][12] This action prevents the influx of sodium ions that is necessary for the depolarization of the nerve membrane and the propagation of action potentials.
The uncharged form of the local anesthetic molecule is lipid-soluble and can diffuse across the nerve sheath and the axonal membrane.[1] Once inside the axon, an equilibrium is established between the uncharged and charged (protonated) forms. It is the charged form of the anesthetic that binds to a specific receptor site within the pore of the voltage-gated sodium channel.[1][11] This binding stabilizes the inactivated state of the channel, preventing it from returning to the resting state and thereby blocking subsequent channel opening.[10][11] This leads to a failure of action potential propagation and a block of nerve conduction.
Mechanism of local anesthetic action.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ocw.mit.edu [ocw.mit.edu]
- 4. Onset times and duration of analgesic effect of various concentrations of local anesthetic solutions in standardized volume used for brachial plexus blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzocaine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. employees.csbsju.edu [employees.csbsju.edu]
- 7. iworx.com [iworx.com]
- 8. s3.amazonaws.com [s3.amazonaws.com]
- 9. biopac.com [biopac.com]
- 10. Mechanism of local anesthetic drug action on voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Interactions of local anesthetics with voltage-gated Na+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
A Comparative Guide to the Anesthetic Efficacy of Benzocaine Hydrochloride in Diverse Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anesthetic efficacy of benzocaine (B179285) hydrochloride across various animal models, supported by experimental data. Detailed methodologies for key experiments are presented to facilitate reproducibility and aid in the selection of appropriate models and protocols for preclinical research.
Mechanism of Action: Blocking the Pain Pathway
Benzocaine, a local anesthetic, exerts its effect by preventing the generation and conduction of nerve impulses. Its primary mechanism of action involves the blockade of voltage-gated sodium channels within the neuronal membrane. The un-ionized form of benzocaine diffuses across the cell membrane into the neuron. Once inside, it becomes protonated and binds to the open form of the sodium channel from the cytoplasmic side. This binding stabilizes the channel in an inactive state, preventing the influx of sodium ions that is necessary for membrane depolarization. Consequently, the threshold for electrical excitability increases, nerve impulse propagation is blocked, and a state of local anesthesia is achieved.
Figure 1: Signaling pathway of benzocaine hydrochloride's anesthetic action.
Comparative Efficacy Data
The following tables summarize the anesthetic efficacy of this compound in various animal models, providing a comparative overview of its onset and duration of action.
Table 1: Anesthetic Efficacy of this compound in Fish Models
| Animal Model | Concentration | Induction Time | Recovery Time | Reference(s) |
| Channel Catfish (Ictalurus punctatus) | 80 mg/L | < 3 minutes | ~5-10 minutes | [1] |
| Goldfish (Carassius auratus) | 80 mg/L | < 3 minutes | ~5-10 minutes | [1] |
| Rainbow Trout (Oncorhynchus mykiss) | 25-100 mg/L | Varies with concentration and temperature | Varies | [2] |
| Chinook Salmon (Oncorhynchus tshawytscha) | 25-30 mg/L | < 3.5 minutes | < 10 minutes | [3] |
| Atlantic Salmon (Salmo salar) | 25-30 mg/L | < 3.5 minutes | < 10 minutes | [3] |
| Nile Tilapia (Oreochromis niloticus) | 132 mg/L | ~86 seconds | Varies | [4] |
| Curimba (Prochilodus lineatus) | 50-60 mg/L | 2-3 minutes | Varies with temperature | [5] |
Table 2: Anesthetic Efficacy of this compound in Amphibian and Mammalian Models
| Animal Model | Application | Concentration/Dose | Onset of Action | Duration of Action | Reference(s) |
| Frog (Rana pipiens) | Plexus Anesthesia | 0.5 mM | - | Reversible block | [6][7] |
| Rabbit | Corneal Anesthesia | - | < 1 minute | Shorter than bupivacaine (B1668057) and lidocaine (B1675312) | [2] |
| Macaques (Macaca spp.) | Topical | 56 mg | - | - | [7] |
| Sheep | Topical (Nasal) | 2-second spray | - | - | [5] |
| Mouse | Tail-Flick Test | - | - | Shorter than lidocaine and tetracaine | [8] |
| Guinea Pig | Infiltration Anesthesia | - | - | Shorter than bupivacaine | [4] |
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed protocols for commonly used methods to validate the anesthetic efficacy of this compound.
Experimental Workflow: A Generalized Approach
The evaluation of a local anesthetic generally follows a standardized workflow, from animal preparation to data analysis.
References
- 1. orc.siu.edu [orc.siu.edu]
- 2. Comparison of 4 topical anesthetic agents for effect and corneal toxicity in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Topical anesthetic-induced methemoglobinemia in sheep: a comparison of benzocaine and lidocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Magnesium enhances local anesthetic nerve block of frog sciatic nerve - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assessing local anesthetic effect using the mouse tail flick test - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for the Validation of Benzocaine Hydrochloride Concentration
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various analytical methods for the quantitative determination of benzocaine (B179285) hydrochloride, a widely used local anesthetic. The focus is on providing objective performance data and detailed experimental protocols to assist researchers and quality control professionals in selecting the most appropriate method for their specific needs. This comparison includes Liquid Chromatography-Mass Spectrometry (LC-MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and UV-Visible Spectrophotometry.
Quantitative Performance Data
The selection of an analytical method is often dictated by its performance characteristics. The following table summarizes the key validation parameters for the quantification of benzocaine hydrochloride using different techniques.
| Parameter | LC-MS/MS | HPLC-UV | Spectrophotometry | Titrimetry |
| Linearity Range | 0.10 - 100 ng/mL | 10 - 250 µg/mL[1] | 5 - 80 µg/25 ml[2] | Varies |
| Accuracy (% Recovery) | Not explicitly found | 100.22% (Antipyrine) / 99.77% (Benzocaine HCl)[3] | Not explicitly found | ~100% |
| Precision (%RSD) | <15% (typical) | <2.0%[4] | 0.03 - 0.38 %[5] | <1% |
| Limit of Detection (LOD) | Sub-ng/mL | 3.92 µM[6] | 0.139 and 0.0788 µg/mL[7] | Higher than instrumental |
| Limit of Quantification (LOQ) | ng/mL range | 13.06 µM[6] | Not explicitly found | Higher than instrumental |
Experimental Protocols
Detailed methodologies are crucial for reproducing analytical results. Below are the experimental protocols for the key methods discussed.
LC-MS/MS Method
This method offers high sensitivity and selectivity, making it ideal for the determination of low concentrations of this compound, especially in complex matrices.
Sample Preparation:
A stock solution of benzocaine is prepared by accurately weighing and dissolving the standard in a suitable solvent, such as methanol (B129727) or acetonitrile (B52724), to a concentration of 1 mg/mL.[8] Working standard solutions are then prepared by serial dilution of the stock solution.[8] For pharmaceutical formulations, a sample preparation step such as extraction or dilution is typically required to bring the concentration within the calibration range.
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is often employed.
-
Flow Rate: Typically around 0.2 - 0.5 mL/min.
-
Injection Volume: 5 - 20 µL.
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally used for benzocaine.
-
Scan Mode: Multiple Reaction Monitoring (MRM) is utilized for quantitative analysis, monitoring specific precursor-to-product ion transitions for benzocaine and an internal standard.
-
Ion Source Parameters: Parameters such as capillary voltage, source temperature, and gas flows are optimized to achieve maximum signal intensity.
HPLC-UV Method
HPLC-UV is a robust and widely used technique for the routine quality control of this compound in pharmaceutical preparations.
Sample Preparation:
Standard and sample solutions are prepared in the mobile phase or a compatible solvent. For solid dosage forms, a dissolution step followed by filtration is necessary.
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a common choice.[9]
-
Mobile Phase: An isocratic mobile phase, such as a mixture of acetonitrile and water (e.g., 50:50 v/v), is often used.[6] The pH may be adjusted with an acid like phosphoric acid.
-
Detection Wavelength: UV detection is performed at the maximum absorbance wavelength of benzocaine, which is around 285 nm.[6]
-
Injection Volume: 20 µL.[1]
Spectrophotometric Method
Spectrophotometry provides a simple and cost-effective method for the determination of this compound, often based on a color-forming reaction.
Methodology:
One common approach involves the diazotization of the primary aromatic amine group of benzocaine with nitrous acid, followed by a coupling reaction with a suitable reagent (e.g., N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) or promethazine (B1679618) hydrochloride) to produce a colored azo dye.[10] The absorbance of the resulting solution is then measured at the wavelength of maximum absorbance. Another indirect method is based on the oxidation of benzocaine with iron (III), and the subsequent reaction of the liberated iron (II) with 1,10-phenanthroline (B135089) to form a colored complex.[2]
Procedure:
-
Standard and Sample Preparation: Prepare a series of standard solutions of this compound in a suitable solvent (e.g., dilute hydrochloric acid). Prepare the sample solution by dissolving the formulation in the same solvent and diluting as necessary.
-
Color Development: Add the diazotizing and coupling reagents to the standard and sample solutions under controlled conditions (e.g., temperature and time).
-
Absorbance Measurement: Measure the absorbance of the solutions at the wavelength of maximum absorbance against a reagent blank.
-
Quantification: Construct a calibration curve by plotting the absorbance of the standards against their concentrations. Determine the concentration of this compound in the sample from the calibration curve.
Visualizing the Workflow and Method Comparison
To better illustrate the experimental process and the relationships between different analytical techniques, the following diagrams are provided.
Caption: Experimental workflow for the validation of this compound concentration.
Caption: Logical relationships and key features of different analytical methods.
References
- 1. investigacion.unirioja.es [investigacion.unirioja.es]
- 2. csmj.uomosul.edu.iq [csmj.uomosul.edu.iq]
- 3. Validated simultaneous determination of antipyrine and benzocaine HCl in the presence of benzocaine HCl degradation product - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. waters.com [waters.com]
- 5. [PDF] Spectrophotometric Determination of Benzocaine by Azo-Dye Formation Reaction | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Determination of Benzocaine in Pharmaceutical Formulations by Indirect SERRS Assay Combined with Azo Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Validated method for the analysis of 22 illicit drugs and their metabolites via liquid chromatography tandem mass spectrometry (LC-MS/MS) in illicit drug samples collected in Chicago, IL - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Unraveling the Molecular Dance: Benzocaine Hydrochloride's Interaction with Voltage-Gated Sodium Channels Confirmed by Site-Directed Mutagenesis
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of benzocaine (B179285) hydrochloride's mechanism of action with other local anesthetics, supported by experimental data from site-directed mutagenesis and electrophysiological studies. We delve into the specific molecular interactions that govern the anesthetic properties of these compounds, offering valuable insights for drug design and development.
Mechanism of Action: A Tale of Blockade
Benzocaine, a member of the ester class of local anesthetics, exerts its therapeutic effect by reversibly blocking voltage-gated sodium channels (VGSCs) in neuronal membranes.[1][2] This blockade prevents the influx of sodium ions necessary for the depolarization of the nerve membrane, thereby inhibiting the initiation and propagation of action potentials, which is perceived as a numbing sensation.[2][3]
The primary target of benzocaine and other local anesthetics is the inner pore of the VGSC.[4][5] The affinity of these drugs for the channel is state-dependent, meaning they bind with different potencies to the resting, open, and inactivated states of the channel.[6][7] Generally, local anesthetics exhibit a higher affinity for the open and inactivated states, a phenomenon known as use-dependent block.[8][9]
Site-directed mutagenesis has been a pivotal technique in identifying the specific amino acid residues that form the binding site for local anesthetics.[10][11] Studies have consistently shown that mutations in the S6 transmembrane segment of domain IV of the sodium channel alpha subunit dramatically reduce the binding affinity of these drugs.[5][7] This confirms that this region is a critical determinant of local anesthetic action.
Comparative Efficacy of Local Anesthetics
The potency of local anesthetics is often quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to block 50% of the sodium current. A lower IC50 value indicates a higher potency. The following table summarizes the IC50 values for benzocaine and other commonly used local anesthetics on wild-type and mutated voltage-gated sodium channels.
| Local Anesthetic | Chemical Class | Wild-Type NaV Channel IC50 (µM) | Mutant NaV Channel (F1764A) IC50 (µM) | Key Observations |
| Benzocaine | Ester | ~81.7 (open state)[12] | Significantly increased | Demonstrates the importance of the F1764 residue for binding. |
| Lidocaine | Amide | ~20.9 (open state)[12] | 24.5-fold increase[7] | Higher potency than benzocaine in the open state. |
| Tetracaine | Ester | ~15-30 | 10-fold increase | A potent ester local anesthetic. |
| Procaine | Ester | ~180-250 | Not specified | Lower potency compared to other esters. |
Experimental Protocols
Site-Directed Mutagenesis of Voltage-Gated Sodium Channels
This protocol outlines the key steps for introducing a specific mutation (e.g., F1764A in the SCN2A gene encoding Nav1.2) into a plasmid containing the cDNA for a voltage-gated sodium channel.
-
Primer Design: Design mutagenic oligonucleotide primers containing the desired nucleotide change. The primers should be complementary to the target sequence and are typically 25-45 bases in length.
-
PCR Amplification: Perform polymerase chain reaction (PCR) using a high-fidelity DNA polymerase to amplify the entire plasmid containing the target gene with the mutagenic primers.
-
Template Digestion: Digest the parental, non-mutated plasmid DNA using the DpnI restriction enzyme. DpnI specifically cleaves methylated and hemimethylated DNA, which is characteristic of DNA isolated from most E. coli strains, leaving the newly synthesized, unmethylated (mutated) plasmid DNA intact.
-
Transformation: Transform the mutated plasmid into competent E. coli cells.
-
Selection and Sequencing: Select for transformed bacteria (e.g., using antibiotic resistance) and isolate the plasmid DNA. Confirm the desired mutation by DNA sequencing.
Whole-Cell Patch-Clamp Electrophysiology for Measuring Sodium Channel Inhibition
This protocol describes how to measure the inhibitory effect of local anesthetics on voltage-gated sodium currents in a cell line expressing the channel of interest.
-
Cell Culture: Culture a suitable mammalian cell line (e.g., HEK293 cells) stably or transiently expressing the wild-type or mutated voltage-gated sodium channel.
-
Electrode Preparation: Fabricate glass micropipettes with a tip resistance of 2-5 MΩ when filled with intracellular solution.
-
Whole-Cell Configuration: Establish a whole-cell patch-clamp configuration on a selected cell. This provides electrical access to the cell's interior.
-
Voltage Protocol: Apply a series of voltage steps to elicit sodium currents. A typical protocol involves holding the cell at a negative potential (e.g., -100 mV) to keep the channels in a resting state, followed by depolarizing pulses to various potentials to activate and inactivate the channels.
-
Drug Application: Perfuse the cell with a solution containing the local anesthetic at a known concentration.
-
Data Acquisition and Analysis: Record the sodium currents before and after drug application. The percentage of current inhibition is calculated to determine the IC50 value.
Visualizing the Mechanism and Workflow
To better understand the concepts discussed, the following diagrams illustrate the mechanism of action of benzocaine and the experimental workflow used to confirm it.
Conclusion
Site-directed mutagenesis, in conjunction with electrophysiological analysis, provides a powerful approach to confirm the mechanism of action of benzocaine hydrochloride and other local anesthetics. By identifying the key amino acid residues involved in drug binding, researchers can gain a deeper understanding of the structure-activity relationships that govern anesthetic potency. This knowledge is invaluable for the rational design of novel local anesthetics with improved efficacy and safety profiles. The comparative data presented in this guide serves as a valuable resource for professionals in the field of drug development, facilitating informed decisions in the pursuit of next-generation pain management therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. Binding of benzocaine in batrachotoxin-modified Na+ channels. State- dependent interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. upload.orthobullets.com [upload.orthobullets.com]
- 4. Lidocaine has different effects and potencies on muscle and brain sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differential Inhibition of Neuronal Sodium Channel Subtypes by the General Anesthetic Isoflurane - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Scanning mutagenesis of the voltage-gated sodium channel NaV1.2 using base editing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rupress.org [rupress.org]
- 8. research.cbc.osu.edu [research.cbc.osu.edu]
- 9. Site-Directed Mutagenesis [protocols.io]
- 10. benchchem.com [benchchem.com]
- 11. Mutant bacterial sodium channels as models for local anesthetic block of eukaryotic proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Block of Inactivation-deficient Na+ Channels by Local Anesthetics in Stably Transfected Mammalian Cells: Evidence for Drug Binding Along the Activation Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: A Guide to Handling Benzocaine Hydrochloride
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the proper handling and disposal of Benzocaine Hydrochloride, empowering you to focus on your critical work with confidence.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial to prevent skin contact, eye irritation, and respiratory exposure.[1][2] The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Standard/Specification |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields | Conforming to EN 166 (EU) or NIOSH (US)[1][2][3] |
| Skin Protection | Chemical-impermeable or impervious gloves and clothing | Gloves must satisfy EU Directive 89/686/EEC and the standard EN 374 derived from it[1] |
| Long-sleeved clothing | [4] | |
| Respiratory Protection | Approved dust mask | Recommended when working with small quantities in a well-ventilated area[5] |
| Full-face respirator | Use if exposure limits are exceeded, irritation is experienced, or dust is generated[1][2] |
Occupational Exposure Limits
Currently, there are no established occupational exposure limit values for this compound.[1][2][6][7] It is therefore critical to handle this chemical with care in a well-ventilated area to minimize potential exposure.
| Substance | Agency | Exposure Limit |
| This compound | OSHA | No data available |
| ACGIH | No data available | |
| NIOSH | No data available |
Procedural Guidance: Safe Handling and Disposal
Adherence to proper procedures is fundamental for the safe handling and disposal of this compound.
Handling:
-
Use non-sparking tools to prevent ignition.[1]
-
Practice good industrial hygiene, including washing hands before breaks and at the end of the workday.[3]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]
-
Keep away from incompatible materials such as strong oxidizing or reducing agents, acids, and bases.[5]
Disposal:
-
Dispose of contents and containers in accordance with all applicable local, state, and federal regulations.[1][5]
-
Disposal methods may include sending the material to a licensed chemical destruction plant or using controlled incineration.[1]
-
Empty containers should be punctured to prevent reuse and can be disposed of in a sanitary landfill.[1]
Emergency Protocol: this compound Spill
In the event of a spill, a swift and systematic response is necessary to ensure the safety of all personnel and to mitigate environmental contamination.
Caption: Workflow for a this compound spill.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
